Technical Documentation Center

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
  • CAS: 62932-94-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS 62932-94-9)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in pharmaceutical synthesis, particularly in the development of immunoassays for salbutamol. This document details its chemical and physical properties, outlines synthetic protocols, and describes its primary application in hapten design.

Chemical and Physical Properties

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a substituted acetophenone derivative. Its core structure consists of a phenyl ring with hydroxyl, hydroxymethyl, and bromoacetyl substituents. These functional groups make it a versatile reagent in organic synthesis.

General Information
PropertyValueSource
CAS Number 62932-94-9[1][2][3]
Molecular Formula C₉H₉BrO₃[1][2][3]
IUPAC Name 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone[1]
Synonyms Ethanone, 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-; 2-Bromo-4'-hydroxy-3'-(hydroxymethyl)acetophenone; Salbutamol impurity 13[2]
Physical Form Solid, Powder[3]
Storage Temperature 2-8°C in an inert atmosphere[3]
Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that some of these values are predicted through computational models and may differ slightly from experimentally determined values.

PropertyValueSource
Molecular Weight 245.07 g/mol [1]
Density (Predicted) 1.674 ± 0.06 g/cm³N/A
Boiling Point (Predicted) 349.4 ± 11.0 °CN/A
XLogP3 (Computed) 1.5[1]
Topological Polar Surface Area (TPSA) 57.5 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one typically involves the bromination of its precursor, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one. A general synthetic scheme is presented below, followed by a detailed experimental protocol based on established chemical principles for similar transformations.

Synthetic Pathway Overview

The synthesis starts from the commercially available 4-hydroxyacetophenone, which undergoes hydroxymethylation followed by bromination.

G cluster_0 Synthesis of Precursor cluster_1 Bromination 4-Hydroxyacetophenone 4-Hydroxyacetophenone 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one 4-Hydroxyacetophenone->1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one Formaldehyde, HCl Target_Compound 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one->Target_Compound Brominating Agent (e.g., NBS)

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (Precursor)

This protocol is adapted from a known method for the synthesis of a salbutamol intermediate.[4]

  • Reaction Setup: In a well-ventilated fume hood, combine 4-hydroxyacetophenone, a 37% aqueous solution of formaldehyde, and concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating: Heat the reaction mixture to 50°C and maintain this temperature with stirring for 5 hours.

  • Hydroxylation: After the initial reaction period, cool the mixture and add calcium carbonate (CaCO₃) suspended in a mixture of tetrahydrofuran (THF) and water.

  • Work-up and Purification: The product is then extracted from the reaction mixture using an appropriate organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one. A reported yield for this step is 75%.[4]

Detailed Experimental Protocol: Bromination to Yield 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This protocol is a generalized procedure for the alpha-bromination of a ketone, a common transformation in organic synthesis.

  • Reaction Setup: Dissolve the precursor, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the reaction solvent, to the mixture at room temperature. A catalytic amount of an acid, like p-toluenesulfonic acid, can be used to facilitate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a reducing agent like sodium thiosulfate solution to remove any excess bromine. The product is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the final product, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Application in Immunoassay Development

The primary and most significant application of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is as a crucial reagent in the synthesis of haptens for the development of immunoassays to detect salbutamol.

Role as a Hapten Precursor

Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. The resulting conjugate, known as an immunogen, can then be used to generate antibodies that are specific to the hapten. The bromoacetyl group of the title compound is highly reactive towards nucleophilic groups on proteins, such as the amine groups of lysine residues, allowing for the covalent attachment of the hapten to the carrier protein.

Experimental Workflow: Hapten-Protein Conjugation

The following workflow illustrates the general steps involved in conjugating the hapten precursor to a carrier protein to generate an immunogen for antibody production.

G Hapten_Precursor 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one Conjugation Conjugation Reaction (Nucleophilic Substitution) Hapten_Precursor->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Hapten-Protein Conjugate (Immunogen) Conjugation->Immunogen Purification Purification (Dialysis, Chromatography) Immunogen->Purification Characterization Characterization (UV-Vis, MALDI-TOF) Purification->Characterization Antibody_Production Antibody Production Characterization->Antibody_Production

Caption: Workflow for immunogen synthesis.

Detailed Experimental Protocol: Hapten-Protein Conjugation
  • Protein Solution Preparation: Prepare a solution of the carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of around 8-9.

  • Hapten Solution Preparation: Dissolve 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in a minimal amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Slowly add the hapten solution to the stirred protein solution. The reaction is typically allowed to proceed for several hours at room temperature or overnight at 4°C.

  • Purification: Remove the unconjugated hapten and by-products by extensive dialysis against PBS or by size-exclusion chromatography.

  • Characterization: The resulting hapten-protein conjugate (immunogen) should be characterized to determine the hapten-to-protein molar ratio. This can be achieved using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry. The purified and characterized immunogen is then used to immunize animals for the production of polyclonal or monoclonal antibodies against salbutamol.

Biological Activity and Signaling Pathways

Currently, there is no scientific evidence to suggest that 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one has any direct biological activity or that it directly modulates any known signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate for the creation of tools for biological research and diagnostics, namely the haptens used in immunoassays. The antibodies generated using these haptens are then employed in techniques like ELISA (Enzyme-Linked Immunosorbent Assay) to detect and quantify salbutamol in various samples.

Conclusion

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a valuable chemical entity for researchers and professionals in the fields of drug development and diagnostics. Its well-defined structure and reactive functional groups make it an ideal starting material for the synthesis of haptens required for the generation of specific antibodies against the β2-adrenergic receptor agonist, salbutamol. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application in the laboratory, ultimately contributing to the development of sensitive and reliable analytical methods for this important pharmaceutical compound.

References

Exploratory

An In-depth Technical Guide to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a key chemical intermediate with significant applications in pharmaceutical research an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a key chemical intermediate with significant applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its primary role in the development of sensitive immunoassays. While detailed experimental spectral data and defined biological signaling pathways for this specific compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support its application in scientific research.

Physicochemical Properties

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, with the CAS number 62932-94-9, is a multifaceted organic compound. Its core structure consists of a substituted phenyl ring containing both a hydroxyl and a hydroxymethyl group, attached to a bromoethanone moiety. This combination of functional groups makes it a versatile reagent in organic synthesis.

A summary of its key physicochemical properties is presented in the table below. It is important to note that some of these values are predicted through computational models due to the limited availability of experimentally determined data in the literature.

PropertyValueSource
IUPAC Name 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanonePubChem
CAS Number 62932-94-9Alfa Chemistry[1]
Molecular Formula C₉H₉BrO₃PubChem
Molecular Weight 245.07 g/mol PubChem
Melting Point 128-131 °CChemicalBook[2]
Boiling Point (Predicted) 349.4 ± 11.0 °CChemicalBook[2]
Density (Predicted) 1.674 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 7.69 ± 0.20ChemicalBook[2]
Solubility Slightly soluble in DMSO and MethanolChemicalBook[2]
Physical Form Solid, Pale OrangeChemicalBook[2]
Stability Not stable in solutionChemicalBook[2]

Synthesis and Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a similar compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, which can be adapted for the synthesis of the target molecule. The starting material for the target compound would be 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone.

Plausible Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This protocol is based on the bromination of a substituted acetophenone and should be optimized for the specific substrate.

Materials:

  • 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Appropriate solvent (e.g., chloroform, diethyl ether)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature with constant stirring. The reaction is typically exothermic, and the addition rate should be controlled to maintain a stable temperature.

  • After the addition is complete, continue to stir the mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is quenched by the addition of water.

  • The product is extracted into an organic solvent. The organic layer is then washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

Role in Drug Development and Hapten Synthesis

The primary documented application of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in the field of drug development is as a critical reagent in the synthesis of haptens for the development of immunoassays. Haptens are small molecules that can elicit an immune response only when attached to a large carrier protein.

Specifically, this compound is utilized in the design of haptens for the detection of salbutamol, a β2-adrenergic receptor agonist used in the treatment of asthma and other respiratory conditions. The workflow for this application is outlined below.

Hapten_Synthesis_Workflow Workflow for Hapten Synthesis and Immunoassay Development cluster_synthesis Hapten Synthesis cluster_immunoassay Immunoassay Development Compound 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one Conjugation Conjugation Reaction Compound->Conjugation Salbutamol Salbutamol Analogue (Target Molecule) Salbutamol->Conjugation CarrierProtein Carrier Protein (e.g., BSA, KLH) CarrierProtein->Conjugation HaptenCarrier Hapten-Carrier Conjugate Conjugation->HaptenCarrier Immunization Immunization of Host Animal HaptenCarrier->Immunization AntibodyProduction Monoclonal/Polyclonal Antibody Production Immunization->AntibodyProduction Immunoassay Development of Immunoassay (e.g., ELISA) AntibodyProduction->Immunoassay Detection Detection of Salbutamol in Samples Immunoassay->Detection

Caption: Workflow for Hapten Synthesis using the target compound.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one has intrinsic biological activity or directly participates in specific signaling pathways. Its significance in a biological context is primarily as a synthetic tool to create haptens for immunological applications. The resulting antibodies are then used to detect and quantify biologically active molecules like salbutamol.

Conclusion

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a valuable chemical intermediate with established utility in the synthesis of haptens for immunoassay development. While a comprehensive experimental characterization of this compound is not yet available in the public domain, this guide provides a foundational understanding of its known properties and applications. Further research is warranted to fully elucidate its spectral characteristics and explore any potential direct biological activities.

References

Foundational

Technical Guide: Spectral and Synthetic Profile of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the chemical compound 2-Bromo-1-[4-hydroxy-3-(hydr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the chemical compound 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. This compound, with the CAS Number 62932-94-9, is a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the long-acting β2-adrenergic receptor agonist, Salmeterol. A thorough understanding of its spectral characteristics and synthesis is paramount for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name: 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

  • Synonyms: 2-Bromo-4'-hydroxy-3'-(hydroxymethyl)acetophenone, Salmeterol dihydroxybromoketone[1]

  • CAS Number: 62932-94-9[1]

  • Molecular Formula: C₉H₉BrO₃[1]

  • Molecular Weight: 245.07 g/mol [1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are based on established chemical shift principles and analysis of similar molecular structures. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90d1HAr-H (H-6)
~7.75dd1HAr-H (H-2)
~7.00d1HAr-H (H-5)
~5.50s1HAr-OH
~4.70s2HAr-CH₂OH
~4.40s2HCOCH₂Br
~3.50t1HAr-CH₂OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~191C=O
~160C-OH (Ar)
~132C-H (Ar)
~130C-COCH₂Br (Ar)
~128C-H (Ar)
~125C-CH₂OH (Ar)
~116C-H (Ar)
~62Ar-CH₂OH
~31COCH₂Br
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (phenolic and alcoholic)
~1680StrongC=O stretch (aromatic ketone)
~1600, ~1510Medium-StrongC=C stretch (aromatic ring)
~1280StrongC-O stretch (phenol)
~1050StrongC-O stretch (primary alcohol)
~680MediumC-Br stretch
Mass Spectrometry (MS)

Predicted mass spectrometry data is based on the molecular weight and expected fragmentation patterns.

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
244/246[M]⁺ molecular ion peak (presence of Br isotopes)
165[M - Br]⁺
151[M - COCH₂Br]⁺
123[C₇H₇O₂]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

A detailed experimental protocol for the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is not explicitly published. However, based on available information, a plausible synthetic route involves the deprotection of a diacetate precursor.[2] The following is a proposed experimental protocol based on this information and general organic synthesis principles.

Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Reaction: Deprotection of 4-acetoxy-3-(acetoxymethyl)phenyl)-2-bromoethan-1-one.

Materials:

  • 4-acetoxy-3-(acetoxymethyl)phenyl)-2-bromoethan-1-one

  • 1 N Hydrobromic acid (HBr) in Tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetoxy-3-(acetoxymethyl)phenyl)-2-bromoethan-1-one in anhydrous THF.

  • Add 1 N hydrobromic acid in THF to the solution.

  • Heat the reaction mixture to 75°C and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key logical relationships and the experimental workflow for the synthesis and analysis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Synthesis_Pathway Diacetate_Precursor 4-acetoxy-3-(acetoxymethyl)phenyl)- 2-bromoethan-1-one Reaction Deprotection Diacetate_Precursor->Reaction 1 N HBr in THF, 75°C Product 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one Reaction->Product

Caption: Synthetic pathway for the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis Start Dissolve Starting Material Reaction Acid-catalyzed Deprotection Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product NMR ¹H and ¹³C NMR Product->NMR IR Infrared Spectroscopy Product->IR MS Mass Spectrometry Product->MS

References

Exploratory

Solubility Profile of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS: 62932-94...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS: 62932-94-9), a key intermediate in pharmaceutical synthesis, particularly in the development of haptens for immunoassay applications. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes qualitative information, general principles of solubility for structurally related compounds, and detailed experimental protocols for solubility determination. This guide aims to equip researchers with the necessary information to effectively utilize this compound in various organic solvent systems.

Introduction

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a functionalized aromatic ketone of significant interest in medicinal chemistry and drug development. Its utility as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and as a critical reagent in the design of haptens for antibody screening necessitates a thorough understanding of its solubility characteristics. The solubility of this compound in organic solvents is a critical parameter for reaction kinetics, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is presented in Table 1. These properties influence its solubility behavior.

PropertyValueReference
CAS Number 62932-94-9
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance Pale Orange Solid
Melting Point 128-131 °C
Predicted Density 1.674 ± 0.06 g/cm³
Predicted pKa 7.69 ± 0.20

Solubility in Organic Solvents

Qualitative Solubility Data

Quantitative solubility data for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in a range of organic solvents is not extensively reported in peer-reviewed literature. However, information from chemical suppliers provides some qualitative insights.

SolventQualitative SolubilityReference
Dimethyl Sulfoxide (DMSO) Slightly Soluble
Methanol Slightly Soluble

The term "slightly soluble" typically implies that a small amount of the compound will dissolve in the solvent at ambient temperature. For practical laboratory purposes, this suggests that while these solvents may be suitable for preparing dilute solutions, they may not be ideal for applications requiring high concentrations.

Predicted Solubility Behavior

Based on the structure of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, which contains both polar (hydroxyl, hydroxymethyl, carbonyl) and non-polar (phenyl ring) functionalities, its solubility can be predicted to vary across different classes of organic solvents.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): The presence of hydroxyl groups suggests the potential for hydrogen bonding with protic solvents. Therefore, moderate solubility in lower alcohols is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The carbonyl group and overall polarity of the molecule suggest that it may exhibit some solubility in polar aprotic solvents.

  • Non-polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the multiple functional groups, the compound is expected to have low solubility in non-polar hydrocarbon solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed methodology for the experimental determination of the solubility of a sparingly soluble solid organic compound like 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. This protocol is based on the widely used shake-flask method.

Materials and Equipment
  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one to a series of vials. The excess solid ensures that the solution reaches saturation.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility (S) in units such as mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

Visualization of Application Workflow

A primary application of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is in the design and synthesis of haptens for the production of monoclonal antibodies against specific targets, such as salbutamol. The following diagram illustrates this workflow.

Hapten_Antibody_Workflow cluster_synthesis Hapten Synthesis cluster_conjugation Conjugation cluster_immunization Immunization & Hybridoma Production cluster_screening Screening & Production start 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one reagent Linker Molecule (e.g., succinic anhydride) start->reagent Reaction hapten Synthesized Hapten reagent->hapten carrier Carrier Protein (e.g., BSA, KLH) hapten->carrier Coupling Reaction conjugate Hapten-Carrier Conjugate carrier->conjugate animal Animal Immunization (e.g., mouse) conjugate->animal spleen Spleen Cell Isolation animal->spleen fusion Cell Fusion spleen->fusion myeloma Myeloma Cells myeloma->fusion hybridoma Hybridoma Cells fusion->hybridoma screening Screening for Antigen-Specific Antibodies hybridoma->screening cloning Cloning & Expansion of Positive Hybridomas screening->cloning production Monoclonal Antibody Production cloning->production

Caption: Workflow for hapten design and monoclonal antibody production.

Conclusion

While specific quantitative solubility data for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in organic solvents remains scarce in the public domain, this guide provides essential qualitative information and a predictive framework based on its chemical structure. The detailed experimental protocol for solubility determination offers a practical approach for researchers to generate precise data tailored to their specific needs. Understanding the solubility of this compound is paramount for its effective use as a versatile intermediate in pharmaceutical research and development, particularly in the synthesis of haptens for immunoassay development. Researchers are encouraged to perform their own solubility assessments using the provided methodology to ensure optimal conditions for their applications.

Foundational

An In-depth Technical Guide to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 2-Bromo-1-[4-hydroxy-3-(hydroxym...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS No. 62932-94-9). This compound is a key intermediate in pharmaceutical synthesis and plays a crucial role in the development of immunoassays for the detection of salbutamol. This document collates available data on its chemical and physical properties, outlines a probable synthetic route, and details its primary application in hapten design for antibody production. The guide is intended for researchers and professionals in drug development and analytical science, providing key data and procedural insights.

Molecular Structure and Properties

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a substituted acetophenone. The core structure consists of a phenyl ring substituted with a hydroxyl group, a hydroxymethyl group, and a bromoacetyl group.

Chemical Structure:

Caption: 2D representation of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These are largely computed properties from publicly available databases.[1][2][3][4]

PropertyValueSource
IUPAC Name 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanonePubChem[2]
CAS Number 62932-94-9Alfa Chemistry[3]
Molecular Formula C₉H₉BrO₃PubChem[2]
Molecular Weight 245.07 g/mol PubChem[2]
Appearance Solid powderSigma-Aldrich[1]
Purity ≥95%Sigma-Aldrich, ChemScene
Storage Temperature 2-8°C in an inert atmosphereSigma-Aldrich[1]
SMILES C1=CC(=C(C=C1C(=O)CBr)CO)OPubChem[2]
InChIKey XWRBIXFTHXFQKC-UHFFFAOYSA-NPubChem[2]

Table 1: Physicochemical Properties

Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the methylene protons adjacent to the bromine atom, and the hydroxyl protons. The aromatic protons would likely appear as multiplets in the range of δ 6.5-8.0 ppm. The benzylic CH₂OH protons would be a singlet around δ 4.5-5.0 ppm. The CH₂Br protons would also be a singlet, typically downfield around δ 4.0-4.5 ppm. The phenolic and alcoholic OH protons would appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (δ > 190 ppm), the aromatic carbons (δ 110-160 ppm), the hydroxymethyl carbon (δ ~60-65 ppm), and the carbon bearing the bromine atom (δ ~30-40 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. Broad O-H stretching vibrations for the hydroxyl groups would be observed around 3200-3600 cm⁻¹. C-Br stretching vibrations are expected in the lower frequency region (500-600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of Br, CO, and CH₂Br radicals.

Synthesis

A reported method for the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one involves the treatment of its diacetate precursor with 1 N hydrogen bromide in tetrahydrofuran at 75°C.[6] A detailed experimental protocol is not publicly available. Below is a generalized protocol based on this information.

Experimental Protocol: Synthesis

Materials:

  • 4-Acetoxy-3-(acetoxymethyl)acetophenone (diacetate precursor)

  • 1 N Hydrogen bromide in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the diacetate precursor in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 1 N hydrogen bromide in THF to the solution.

  • Heat the reaction mixture to 75°C and maintain it at this temperature with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_0 Synthesis Workflow start Start: Dissolve diacetate precursor in THF add_hbr Add 1 N HBr in THF start->add_hbr heat Heat to 75°C and reflux add_hbr->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with saturated NaHCO₃ cool->quench extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Obtain pure product purify->end

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Immunoassay Development

The primary application of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is as a reagent in the design of haptens for the development of highly sensitive and specific monoclonal antibodies against salbutamol.[6] The bromoacetyl group provides a reactive site for conjugation to a carrier protein, which is necessary to elicit an immune response for a small molecule like salbutamol.

Experimental Protocol: Hapten-Protein Conjugation

This is a generalized protocol for the conjugation of the hapten to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Materials:

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (hapten)

  • Bovine serum albumin (BSA) or Keyhole limpet hemocyanin (KLH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer

Procedure:

  • Dissolve the carrier protein (e.g., BSA) in PBS to a concentration of 10 mg/mL.

  • In a separate vial, dissolve the hapten in a minimal amount of DMF.

  • Slowly add the hapten solution dropwise to the stirring protein solution. The molar ratio of hapten to protein should be optimized, but a starting point of 20:1 to 40:1 is common.

  • Allow the reaction to proceed for 24-48 hours at room temperature or 4°C with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against PBS for 48-72 hours with several changes of the buffer to remove unconjugated hapten and DMF.

  • The resulting hapten-protein conjugate can be characterized by UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the conjugation ratio.

  • Store the conjugate at -20°C until use for immunization.

G cluster_1 Hapten-Protein Conjugation Workflow start Start: Dissolve carrier protein in PBS dissolve_hapten Dissolve hapten in DMF start->dissolve_hapten conjugate Add hapten solution to protein solution dissolve_hapten->conjugate react React for 24-48 hours conjugate->react dialyze Dialyze against PBS to remove unconjugated hapten react->dialyze characterize Characterize conjugate (UV-Vis, MALDI-TOF) dialyze->characterize store Store at -20°C characterize->store end End: Hapten-protein conjugate ready for immunization store->end

Caption: A generalized workflow for hapten-protein conjugation.

Biological Activity and Signaling Pathways

There is currently no publicly available information to suggest that 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one has any intrinsic biological activity or is directly involved in any signaling pathways. Its primary role in a biological context is as a synthetic precursor for creating immunogens to generate antibodies against other target molecules, such as salbutamol.

Conclusion

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a valuable chemical intermediate with a specific and important application in the development of immunoassays. While detailed experimental data on its molecular structure and synthesis are not widely published, this guide provides a consolidated overview of its known properties and a framework for its use in research and development. Further studies to fully characterize this molecule would be beneficial to the scientific community.

References

Exploratory

Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the synthesis mechanism for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis mechanism for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in the production of pharmaceuticals such as Salbutamol. The document outlines the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.

Introduction

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, with the CAS number 62932-94-9, is a crucial building block in organic synthesis.[1][2][3] Its primary application lies in the pharmaceutical industry as a precursor for the synthesis of β2-adrenergic receptor agonists, most notably Salbutamol, a widely used bronchodilator for the treatment of asthma and other respiratory conditions.[4][5] The synthesis of this intermediate is a critical step that influences the purity and yield of the final active pharmaceutical ingredient. This guide explores the prevalent synthetic pathways from commercially available starting materials.

Primary Synthetic Pathway

The most common and economically viable synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one commences with 4-hydroxyacetophenone.[6] The process involves two principal reaction steps:

  • Hydroxymethylation: Introduction of a hydroxymethyl group (-CH₂OH) onto the aromatic ring of 4-hydroxyacetophenone.

  • Bromination: Selective bromination of the α-carbon of the acetyl group.

Step 1: Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one

The initial step involves the hydroxymethylation of 4-hydroxyacetophenone. This reaction is a type of electrophilic aromatic substitution.[2][6]

Reaction Scheme:

Hydroxymethylation 4-hydroxyacetophenone 4-Hydroxyacetophenone reagents + HCHO, HCl 4-hydroxyacetophenone->reagents intermediate 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one reagents->intermediate

Caption: Hydroxymethylation of 4-hydroxyacetophenone.

Mechanism:

The reaction proceeds via an electrophilic attack on the electron-rich phenol ring. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the acetyl group, the substitution occurs at the ortho position. The electrophile, a hydroxymethyl cation or its equivalent, is generated from formaldehyde in the presence of an acid catalyst like hydrochloric acid.

Step 2: Bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one

The second step is the bromination of the intermediate, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, to yield the final product. This reaction targets the α-carbon of the ketone.

Reaction Scheme:

Bromination intermediate 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one reagents + Br₂ or NBS intermediate->reagents final_product 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one reagents->final_product

Caption: Bromination of the intermediate ketone.

Mechanism:

The α-bromination of a ketone can proceed under either acidic or basic conditions through an enol or enolate intermediate, respectively. In the presence of an acid catalyst, the ketone is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the α-brominated ketone and regeneration of the acid catalyst. N-Bromosuccinimide (NBS) is often used as a source of bromine for such selective brominations.[2][7]

Alternative Synthetic Routes

While the pathway from 4-hydroxyacetophenone is common, other methods have been described in the literature.

Synthesis from Salicylic Acid Derivatives

An alternative approach involves derivatives of salicylic acid. This route typically includes a Friedel-Crafts acylation, followed by nucleophilic substitution and reduction steps.[6] The Friedel-Crafts acylation is an electrophilic aromatic substitution that allows the synthesis of monoacylated products from arenes and acyl chlorides or anhydrides using a strong Lewis acid catalyst.[8][9] However, phenols can be challenging substrates for Friedel-Crafts reactions as the oxygen atom can coordinate with the Lewis acid catalyst.[10][11]

Synthesis via Diacetate Intermediate

Another reported method involves the treatment of the diacetate of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one with 1 N hydrogen bromide in tetrahydrofuran at 75°C to yield the final product.[1][12]

Experimental Protocols

The following are detailed methodologies for the key experimental steps based on published literature.

Protocol 1: Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one [6]

  • Materials: 4-hydroxyacetophenone, 37% formaldehyde solution, concentrated hydrochloric acid, calcium carbonate, tetrahydrofuran (THF), water.

  • Procedure:

    • To a reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

    • Heat the mixture at 50°C for 5 hours.

    • After the reaction period, add calcium carbonate in a mixture of tetrahydrofuran (THF) and water to facilitate hydroxylation.

    • The desired product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, is then isolated.

Protocol 2: Bromination of an Acetophenone Derivative [13]

This protocol describes the bromination of 4-hydroxyacetophenone and can be adapted for the bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.

  • Materials: 4-hydroxyacetophenone, chloroform, concentrated sulfuric acid, bromine, water, saturated aqueous sodium bicarbonate solution, magnesium sulfate.

  • Procedure:

    • Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 338 K.

    • With stirring, add concentrated sulfuric acid (3.80 ml).

    • After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.

    • After 5 hours, quench the reaction with water (60 ml).

    • Separate the layers and extract the aqueous layer with chloroform.

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution (30 ml), dry with magnesium sulfate, and evaporate under reduced pressure to obtain the crude product.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

Reaction StepStarting MaterialProductReagentsYield (%)Reference
Hydroxymethylation4-hydroxyacetophenone1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-oneFormaldehyde, HCl, CaCO₃75[6]
Bromination (with prior protection)Benzyl-protected 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-oneBrominated intermediateAppel reaction (e.g., PPh₃, CBr₄)92[6]

Logical Workflow for Synthesis

The overall logical workflow for the primary synthesis route is depicted below.

G cluster_0 Synthesis Pathway A Start: 4-Hydroxyacetophenone B Step 1: Hydroxymethylation Reagents: HCHO, HCl A->B C Intermediate: 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one B->C D Step 2: α-Bromination Reagents: Br₂ or NBS C->D E Final Product: 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one D->E

Caption: Synthesis workflow from 4-hydroxyacetophenone.

Conclusion

The synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a well-established process, with the route starting from 4-hydroxyacetophenone being the most prominent. This guide has provided a comprehensive overview of the synthesis mechanisms, detailed experimental protocols, and available quantitative data. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for optimizing reaction conditions, improving yields, and ensuring the production of high-purity intermediates for the synthesis of vital pharmaceuticals. Further research may focus on developing more environmentally benign and cost-effective synthetic methodologies.

References

Foundational

An In-depth Technical Guide to the Chemical Reactivity of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-[4-hydroxy-3-(hydroxymeth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in pharmaceutical synthesis. This document details its role in the production of the long-acting β2-adrenergic agonist, Salmeterol, and its application in the development of immunoassays. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate a deeper understanding and practical application of this compound's chemistry.

Introduction

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS No. 62932-94-9) is an α-bromoketone of significant interest in medicinal chemistry and drug development.[1] Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted phenolic ring, makes it a versatile building block for the synthesis of complex organic molecules. The bromine atom positioned alpha to the carbonyl group renders the adjacent carbon highly electrophilic and susceptible to nucleophilic attack, a key feature exploited in various synthetic transformations.[1] This guide will explore the fundamental aspects of its chemical reactivity, providing researchers with the necessary information for its effective utilization in their work.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
CAS Number 62932-94-9[2][3]
Molecular Formula C₉H₉BrO₃[4][5]
Molecular Weight 245.07 g/mol [2][4][5]
Appearance Pale Orange Solid/Powder[5][6]
Melting Point 128-131 °C[5]
Boiling Point (Predicted) 349.4 ± 11.0 °C[5][6]
Density (Predicted) 1.674 ± 0.06 g/cm³[5][6]
Storage Temperature 2-8 °C, under inert atmosphere

Synthesis

General Synthetic Approach

The synthetic strategy involves the electrophilic substitution of a bromine atom at the α-position of the ketone. This is typically achieved using elemental bromine in the presence of an acid catalyst.

Synthesis 4-Hydroxy-3-(hydroxymethyl)acetophenone 4-Hydroxy-3-(hydroxymethyl)acetophenone 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one 4-Hydroxy-3-(hydroxymethyl)acetophenone->2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one Br₂, Acid Catalyst

Caption: General synthesis of the target compound.

Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the similar compound, 2-bromo-1-(4-hydroxyphenyl)ethanone.[7]

Materials:

  • 4-Hydroxy-3-(hydroxymethyl)acetophenone

  • Chloroform

  • Concentrated Sulfuric Acid

  • Bromine

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 4-Hydroxy-3-(hydroxymethyl)acetophenone (1 equivalent) in chloroform at 65 °C.

  • With stirring, add a catalytic amount of concentrated sulfuric acid.

  • After 10 minutes of stirring, slowly add bromine (1.05 equivalents) to the reaction mixture.

  • Maintain the reaction at 65 °C for 5 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Chemical Reactivity

The chemical reactivity of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is dominated by the electrophilic nature of the α-carbon and the presence of the phenolic hydroxyl group.

Reactivity cluster_main 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one Target α-Bromoketone Nucleophilic\nSubstitution Nucleophilic Substitution Target->Nucleophilic\nSubstitution  Nu⁻ Favorskii\nRearrangement Favorskii Rearrangement Target->Favorskii\nRearrangement  Base Reduction Reduction Target->Reduction  Reducing Agent

Caption: Key reaction pathways of the title compound.

Nucleophilic Substitution

The primary reaction of this α-bromoketone is nucleophilic substitution, where the bromide ion is displaced by a nucleophile.[4] This reaction is fundamental to its use in the synthesis of Salmeterol.

Reaction with Amines: In the synthesis of Salmeterol, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is reacted with a secondary amine, N-[6-(4-phenylbutoxy)hexyl]-N-benzylamine, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Experimental Protocol (Adapted from Salmeterol Synthesis):

Materials:

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

  • N-[6-(4-phenylbutoxy)hexyl]-N-benzylamine

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (1 equivalent) and N-[6-(4-phenylbutoxy)hexyl]-N-benzylamine (1 equivalent) in THF.

  • Add DIPEA (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up to remove the DIPEA hydrobromide salt.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which is an intermediate in the Salmeterol synthesis.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[8][9] While no specific examples of this reaction with the title compound were found, it is a potential reaction pathway. The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[9][10]

Reduction of the Carbonyl Group

The ketone functionality can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4] This reaction is a key step in the synthesis of Salmeterol, following the nucleophilic substitution.

Applications in Drug Development

Synthesis of Salmeterol

The most significant application of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is as a crucial intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][11]

Salmeterol_Synthesis Bromo_Ketone 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one Intermediate_Ketone Intermediate Ketone Bromo_Ketone->Intermediate_Ketone  + Amine (Nucleophilic Substitution) Amine N-[6-(4-phenylbutoxy)hexyl] -N-benzylamine Intermediate_Alcohol Intermediate Alcohol Intermediate_Ketone->Intermediate_Alcohol  Reduction Salmeterol Salmeterol Intermediate_Alcohol->Salmeterol  Debenzylation

Caption: Role in the synthesis of Salmeterol.

Hapten Design for Immunoassays

This compound is also utilized as a reagent in the design of haptens for the development of highly sensitive and specific monoclonal antibodies, for example, against salbutamol.[3][4] Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein.[4] The reactivity of the α-bromo ketone allows for its conjugation to carrier proteins.

Hapten_Synthesis Hapten_Precursor 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one Hapten_Carrier_Conjugate Hapten-Carrier Conjugate Hapten_Precursor->Hapten_Carrier_Conjugate  + Carrier Protein (Conjugation) Carrier_Protein Carrier Protein (e.g., BSA, KLH) Immunization Immunization Hapten_Carrier_Conjugate->Immunization Antibody_Production Monoclonal Antibody Production Immunization->Antibody_Production

Caption: Workflow for hapten-carrier conjugate synthesis.

Spectroscopic Data (Reference)

While specific spectroscopic data for the title compound is not detailed in the provided search results, data for similar α-bromoacetophenones can be used as a reference. For example, for 2-bromo-1-phenylethanone:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.31 (s, 2H), 7.45-7.52 (m, 2H), 7.61-7.74 (m, 1H), 7.98-7.99 (m, 2H).[12]

  • ¹³C NMR (125 MHz, CDCl₃): δ 30.12, 126.54, 127.16, 132.12, 133.33, 190.83.[12]

It is expected that the ¹H NMR spectrum of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one would show a singlet for the -CH₂Br protons, signals for the aromatic protons, and signals for the hydroxyl and hydroxymethyl protons.

Conclusion

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a valuable and versatile intermediate in organic and medicinal chemistry. Its reactivity, primarily centered around the α-bromo ketone functionality, allows for its effective use in the synthesis of important pharmaceutical compounds like Salmeterol and in the development of diagnostic tools. This guide has provided a detailed overview of its properties, synthesis, and chemical behavior to support its application in research and development.

References

Exploratory

alternative names for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

An In-depth Technical Guide to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one This technical guide provides a comprehensive overview of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This technical guide provides a comprehensive overview of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Nomenclature and Identification

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is known by several alternative names and identifiers, crucial for its recognition in scientific literature and chemical databases.

Table 1: Alternative Names and Identifiers

TypeIdentifier
IUPAC Name 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone[1][2][3]
CAS Number 62932-94-9[1][2][3][4][5]
Molecular Formula C₉H₉BrO₃[1][2][4]
Synonyms 2-Bromo-4'-hydroxy-3'-(hydroxymethyl)acetophenone[1]
Salmeterol dihydroxybromoketone[1]
Ethanone, 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-[1][2][6]
Salbutamol impurity 13
InChI Key XWRBIXFTHXFQKC-UHFFFAOYSA-N[1][2]
SMILES OCc1cc(ccc1O)C(=O)CBr[1][6]

Physicochemical Properties

A summary of the key physicochemical properties is presented below, providing essential data for experimental design and computational modeling.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 245.07 g/mol [1][4]
Appearance White to off-white powder[7]
Boiling Point (Predicted) 349.4 ± 11.0 °C
Density (Predicted) 1.674 ± 0.06 g/cm³[8]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Purity ≥90% to 98% (Varies by supplier)[4][7]
Storage Temperature 2-8°C in an inert atmosphere

Experimental Protocols

Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

A known method for the preparation of this compound involves the treatment of its diacetate precursor.[9]

  • Starting Material: Diacetate of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

  • Reagent: 1 N Hydrogen Bromide in Tetrahydrofuran

  • Procedure: The diacetate starting material is treated with 1 N hydrogen bromide in tetrahydrofuran at a temperature of 75°C.[9] The reaction leads to the formation of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. Further purification may be required to achieve the desired purity.

General Protocol for α-Bromination of Substituted Acetophenones
  • Reactants: A substituted acetophenone and N-bromosuccinimide (NBS).

  • Solvent: Water is often used as a green solvent.

  • Procedure: The substituted acetophenone is mixed with NBS in water. The mixture is then subjected to ultrasound irradiation for a short period (e.g., 15-20 minutes).[10] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry and pharmaceutical research. Its primary roles are as a pharmaceutical intermediate and in the development of diagnostic tools.[11]

G Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in Drug Discovery A 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one B Pharmaceutical Intermediate A->B Serves as a D Hapten Design A->D Utilized for C Synthesis of Active Pharmaceutical Ingredients (APIs) B->C Used in the E Generation of Specific Antibodies D->E Leads to the F Development of Diagnostic Assays E->F G Targeted Therapeutic Antibodies E->G

Caption: Workflow illustrating the utility of the compound in pharmaceutical synthesis and antibody generation.

The structure of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one makes it a suitable candidate for designing haptens.[11] Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein, leading to the production of specific antibodies.[11] These antibodies are instrumental in developing sensitive diagnostic assays and targeted therapeutic antibodies.[11]

Logical Synthesis Pathway

The synthesis of this brominated ketone can be logically derived from a more common starting material, 4-hydroxyacetophenone, through a series of reactions.

G General Synthesis Pathway cluster_0 Starting Material cluster_1 Intermediate Steps cluster_2 Final Product A 4-Hydroxyacetophenone B Protection of Phenolic Hydroxyl A->B Step 1 C Hydroxymethylation B->C Step 2 D Bromination C->D Step 3 E Deprotection D->E Step 4 F 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one E->F Final Step

Caption: A logical multi-step synthesis route from a common starting material to the final product.

References

Foundational

Stability and Storage of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 2-Bromo-1-[4-hydro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS Number: 62932-94-9). This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for the proper handling, storage, and utilization of this compound to maintain its integrity and ensure experimental reproducibility.

Compound Overview

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a brominated ketone and a substituted phenol, dictates its reactivity and stability profile. The presence of hydroxyl and hydroxymethyl groups, along with the alpha-bromo ketone moiety, makes the molecule susceptible to various degradation pathways if not stored and handled correctly.

Recommended Storage Conditions

To ensure the long-term stability of solid 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, the following storage conditions are recommended based on information from various chemical suppliers.

ParameterRecommended ConditionCitation(s)
Temperature Refrigerator (2-8°C) or Freezer (-20°C)[1][2][3]
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)[1][3]
Light Exposure Store in the dark, protected from light.
Physical Form Solid[1]
Solution Stability Not stable in solution. Prepare solutions fresh as needed.[3]

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is not extensively available in the public domain, the chemical nature of α-bromoketones and phenols allows for the prediction of potential degradation pathways.

Key factors influencing stability include:

  • Temperature: Elevated temperatures can accelerate decomposition reactions.

  • Light: The compound may be photosensitive, leading to degradation upon exposure to light.

  • Moisture and Air (Oxygen): The phenolic hydroxyl group can be susceptible to oxidation, which may be catalyzed by light and air. The presence of moisture can facilitate hydrolysis of the bromine atom.

  • pH: The stability of the compound in solution is expected to be highly pH-dependent. Basic conditions can promote elimination and substitution reactions, while acidic conditions might lead to other rearrangements.

A potential degradation pathway could involve nucleophilic substitution of the bromine atom or reactions involving the phenolic hydroxyl group.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of chemical intermediates like 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. These are based on standard pharmaceutical stability testing guidelines.

Solid-State Stability Testing

Objective: To evaluate the stability of the solid compound under various temperature and humidity conditions.

Methodology:

  • Place accurately weighed samples of the compound in vials.

  • Store the vials under different conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions like 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw a vial from each storage condition.

  • Analyze the sample for purity and degradation products using a validated stability-indicating HPLC method.

  • Monitor physical properties such as appearance, color, and melting point.

Solution Stability Testing

Objective: To determine the stability of the compound in various solvents and at different pH values.

Methodology:

  • Prepare solutions of the compound in relevant solvents (e.g., DMSO, Methanol) at a known concentration.

  • For pH stability, prepare solutions in buffers of varying pH (e.g., pH 2, 7, and 9).

  • Store the solutions at controlled temperatures (e.g., 2-8°C and room temperature), protected from light.

  • At appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), analyze the solutions by HPLC to determine the concentration of the parent compound and the formation of any degradation products.

Visualizations

Recommended Storage and Handling Workflow

The following diagram outlines the recommended workflow for the proper storage and handling of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one to ensure its stability.

G cluster_storage Storage cluster_handling Handling storage_conditions Store at 2-8°C or -20°C Under Inert Atmosphere Protect from Light weighing Weigh in a controlled environment (e.g., glovebox or under inert gas flow) storage_conditions->weighing dissolution Prepare solutions fresh for immediate use Use anhydrous solvents if necessary weighing->dissolution use Use in Experiment dissolution->use receive Receive Compound receive->storage_conditions G start Obtain Compound solid_state_study Conduct Solid-State Stability Study start->solid_state_study solution_study Conduct Solution Stability Study start->solution_study analyze Analyze Data (HPLC, Physical Properties) solid_state_study->analyze solution_study->analyze stable Compound is Stable under tested conditions analyze->stable No significant degradation unstable Compound is Unstable Identify degradation products and pathways analyze->unstable Significant degradation define_storage Define Optimal Storage and Handling Procedures stable->define_storage unstable->define_storage

References

Exploratory

The Core of Bronchodilation: A Technical Guide to the Key Intermediates in Salbutamol Synthesis

For Researchers, Scientists, and Drug Development Professionals Salbutamol (also known as Albuterol) is a cornerstone in the management of respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salbutamol (also known as Albuterol) is a cornerstone in the management of respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD). Its efficacy as a short-acting β2-adrenergic receptor agonist relies on its precise chemical structure. This in-depth technical guide provides a detailed exploration of the key intermediates in the industrial synthesis of Salbutamol, focusing on the most prevalent synthetic routes. This document offers a comprehensive overview of the chemical transformations, experimental protocols, and quantitative data essential for researchers and professionals in drug development and manufacturing.

I. Synthetic Strategies: An Overview

The industrial synthesis of Salbutamol primarily proceeds through three main pathways, each commencing from readily available starting materials: 4-hydroxyacetophenone, p-hydroxybenzaldehyde, or salicylic acid derivatives. The choice of a particular route is often dictated by factors such as cost, scalability, and the desired stereochemical purity of the final product.[1]

II. Route 1: Synthesis from 4-Hydroxyacetophenone

A widely employed and historically significant method for Salbutamol synthesis begins with 4-hydroxyacetophenone.[1] This pathway involves the introduction of a hydroxymethyl group, followed by bromination, amination, and subsequent reduction.

Key Intermediates
  • 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one: This is the first crucial intermediate, formed by the hydroxymethylation of the starting material.

  • 2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone: Bromination of the acetyl group's alpha-carbon activates the molecule for the subsequent amination step.

  • 2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone: The introduction of the characteristic tert-butylamino group is achieved in this step.

Experimental Protocols

Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one:

To a reaction vessel, 4-hydroxyacetophenone is reacted with a 37% formaldehyde solution in the presence of concentrated hydrochloric acid. The mixture is heated to 50°C for 5 hours. Following the reaction, hydroxylation is facilitated by the addition of calcium carbonate in a tetrahydrofuran (THF) and water mixture. This process yields the desired product.[1]

Synthesis of 2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone:

The hydroxyl group of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one is converted to a bromide. One method involves treating its diacetate form with 1 N hydrogen bromide in tetrahydrofuran at 75°C.[2] Another approach involves dissolving the intermediate in chloroform at 338 K with concentrated sulfuric acid, followed by the addition of bromine. After 5 hours, the reaction is quenched with water.[3]

Synthesis of 2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone and Reduction to Salbutamol:

The brominated intermediate is reacted with N-benzyl-tert-butylamine. The resulting amino ketone is then reduced to form Salbutamol. A common method for this reduction is the use of sodium borohydride in ethanol at a controlled temperature of 15-20°C. If a benzyl protecting group is utilized, it is typically removed via catalytic hydrogenation with palladium on carbon (Pd/C).[1]

Quantitative Data
StepIntermediateReagents and ConditionsYield (%)
11-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one4-hydroxyacetophenone, 37% formaldehyde, conc. HCl, 50°C, 5h; then CaCO3, THF/water75
22-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanoneBromine, chloroform, sulfuric acid, 338 K, 5hNot specified
32-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanoneN-benzyl-tert-butylamineNot specified
4SalbutamolSodium borohydride, ethanol, 15-20°CNot specified

Synthetic Pathway Diagram

Salbutamol_Synthesis_from_4_Hydroxyacetophenone start 4-Hydroxyacetophenone intermediate1 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one start->intermediate1 Hydroxymethylation intermediate2 2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone intermediate1->intermediate2 Bromination intermediate3 2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone intermediate2->intermediate3 Amination end Salbutamol intermediate3->end Reduction

Synthesis of Salbutamol from 4-Hydroxyacetophenone.

III. Route 2: Synthesis from p-Hydroxybenzaldehyde

An alternative and often high-yielding route to Salbutamol utilizes p-hydroxybenzaldehyde as the starting material. This pathway involves chloromethylation, hydrolysis, protection of the resulting diol, epoxidation, and subsequent aminolysis.[1]

Key Intermediates
  • 3-chloromethyl-4-hydroxybenzaldehyde: The initial intermediate formed through chloromethylation.

  • 4-hydroxy-3-(hydroxymethyl)benzaldehyde: Obtained via hydrolysis of the chloromethyl group.

  • Propylidene-protected dihydroxy intermediate: Protection of the two hydroxyl groups is crucial for the subsequent steps.

  • Epoxide intermediate: Formed from the protected aldehyde, which then undergoes ring-opening.

Experimental Protocols

Synthesis of 3-chloromethyl-4-hydroxybenzaldehyde:

p-Hydroxybenzaldehyde and paraformaldehyde are reacted in concentrated hydrochloric acid. The reaction is stirred at 20-30°C for 8-12 hours. The resulting product is then filtered.[4][5]

Hydrolysis to 4-hydroxy-3-(hydroxymethyl)benzaldehyde:

The 3-chloromethyl-4-hydroxybenzaldehyde undergoes hydrolysis under weakly alkaline conditions, for instance, with sodium bicarbonate in a water/THF mixture at 25-30°C for 6 hours.[1]

Propylidene Protection:

The dihydroxy intermediate is protected using acetone with concentrated sulfuric acid as a catalyst. The reaction is carried out at 25-30°C for 8 hours.[1]

Epoxidation and Aminolysis:

The protected compound is reacted with a ylide reagent in the presence of a strong base and a phase transfer catalyst to form an epoxide. This epoxide is then subjected to aminolysis by heating to reflux in tert-butylamine (100-105°C for 12 hours in a sealed vessel). The final step is the removal of the protecting group under acidic conditions to yield Salbutamol.[1]

Quantitative Data
StepIntermediate/ProductReagents and ConditionsYield (%)
13-chloromethyl-4-hydroxybenzaldehydep-hydroxybenzaldehyde, paraformaldehyde, conc. HCl, 25-30°C, 8h>90
24-hydroxy-3-(hydroxymethyl)benzaldehydeSodium bicarbonate, water/THF, 25-30°C, 6h>85
3Propylidene-protected intermediateAcetone, conc. H2SO4, 25-30°C, 8h>85
4Epoxide intermediateYlide reagent, strong base, phase transfer catalyst>80
5Aminolysis producttert-butylamine, reflux, 100-105°C, 12h>90
6SalbutamolAcidic hydrolysisNot specified

Synthetic Pathway Diagram

Salbutamol_Synthesis_from_p_Hydroxybenzaldehyde start p-Hydroxybenzaldehyde intermediate1 3-chloromethyl-4- hydroxybenzaldehyde start->intermediate1 Chloromethylation intermediate2 4-hydroxy-3-(hydroxymethyl) benzaldehyde intermediate1->intermediate2 Hydrolysis intermediate3 Propylidene-protected intermediate intermediate2->intermediate3 Protection intermediate4 Epoxide intermediate intermediate3->intermediate4 Epoxidation intermediate5 Aminolysis product intermediate4->intermediate5 Aminolysis end Salbutamol intermediate5->end Deprotection Salbutamol_Synthesis_from_Salicylic_Acid_Derivative start Methyl Salicylate intermediate1 Friedel-Crafts Product start->intermediate1 Friedel-Crafts Acylation intermediate2 Oxidized Intermediate intermediate1->intermediate2 Oxidation intermediate3 Condensation Product intermediate2->intermediate3 Condensation intermediate4 Reduced Intermediate intermediate3->intermediate4 Reduction end Salbutamol intermediate4->end Ester Reduction

References

Protocols & Analytical Methods

Method

Synthesis of Haptens Using 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of haptens utilizing 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of haptens utilizing 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. This key intermediate is instrumental in the development of immunogens for the production of specific antibodies against small molecules like the β2-adrenergic agonist, salbutamol. The protocols outlined below cover the synthesis of a hapten derivative with a linker arm suitable for conjugation and the subsequent coupling to a carrier protein, a critical step in the generation of immunoassays and other antibody-based detection methods.

Introduction

Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The resulting hapten-carrier conjugate can then be used to generate antibodies that specifically recognize the hapten. 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one serves as a versatile starting material for the synthesis of haptens that mimic the structure of various pharmacologically active compounds. Its reactive bromo group allows for the introduction of a linker arm, which is essential for spatially orienting the hapten away from the carrier protein, thereby enhancing its recognition by the immune system. The design of the hapten, including the nature and length of the linker, is a critical factor in determining the specificity and sensitivity of the resulting antibodies.[1]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of a salbutamol-like hapten and its conjugation to a carrier protein.

Synthesis of Hapten: 6-(2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethylamino)hexanoic acid

This protocol describes the synthesis of a hapten by reacting 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one with 6-aminohexanoic acid, which introduces a six-carbon linker with a terminal carboxylic acid group. This carboxyl group will be the reactive site for conjugation to the carrier protein.

Materials:

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

  • 6-Aminohexanoic acid

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (1.0 eq) in anhydrous DMF.

  • Add 6-aminohexanoic acid (1.2 eq) and triethylamine (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1 M HCl to acidify the mixture to a pH of approximately 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure hapten.

Characterization:

The structure of the synthesized hapten should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation of Hapten to Carrier Protein (BSA or KLH)

This protocol utilizes the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond between the carboxylic acid group of the hapten and the primary amine groups on the carrier protein.

Materials:

  • Synthesized Hapten (with a terminal carboxyl group)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Activation of Hapten: Dissolve the hapten (e.g., 5 mg) in a minimal amount of DMF or DMSO. Add this solution to 10 mL of PBS (pH 7.4).

  • Add EDC (e.g., 10 mg) and NHS (e.g., 6 mg) to the hapten solution.

  • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxyl group of the hapten.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (e.g., 20 mg of BSA or KLH) in 10 mL of PBS (pH 7.4).

  • Slowly add the activated hapten solution to the carrier protein solution with gentle stirring.

  • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate: Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the buffer to remove unreacted hapten and coupling reagents.

  • After dialysis, store the purified hapten-protein conjugate at -20°C.

Characterization of the Hapten-Protein Conjugate

It is crucial to characterize the conjugate to determine the hapten density (number of hapten molecules per carrier protein molecule).

UV-Vis Spectrophotometry

The conjugation can be confirmed by observing changes in the UV-Vis spectrum of the carrier protein after conjugation. A new absorption peak corresponding to the hapten should appear, or a shift in the protein's absorption maximum may be observed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of the conjugate. The hapten density can be calculated from the mass difference between the native carrier protein and the hapten-protein conjugate.

Hapten Density Calculation:

Hapten Density = (Mass of Conjugate - Mass of Carrier Protein) / Mass of Hapten

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and conjugation process. Please note that these values are illustrative and may vary depending on the specific reaction conditions.

ParameterValue/RangeReference
Hapten Synthesis
Molar Ratio (Bromo-ketone:Amino acid:Base)1 : 1.2 : 2.5General Protocol
Reaction Time24 - 48 hoursGeneral Protocol
Typical Yield60 - 80%Estimated
Hapten-Protein Conjugation
Molar Ratio (Hapten:EDC:NHS)1 : 10 : 10General Protocol
Molar Ratio (Hapten:Carrier Protein)20:1 to 50:1General Protocol
Reaction Time12 - 24 hoursGeneral Protocol
Conjugate Characterization
Hapten Density (Haptens/BSA)10 - 25Literature
Hapten Density (Haptens/KLH)>100Literature

Visualizations

Workflow for Hapten Synthesis and Conjugation

Hapten_Synthesis_Workflow cluster_synthesis Hapten Synthesis cluster_conjugation Hapten-Protein Conjugation A 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one C Reaction at Room Temperature (24-48h) A->C B 6-Aminohexanoic Acid + Triethylamine in DMF B->C D Acidification (HCl) C->D E Extraction with Ethyl Acetate D->E F Purification (Column Chromatography) E->F G Synthesized Hapten F->G H Synthesized Hapten G->H J Activation of Hapten (1-4h) H->J I EDC/NHS in PBS I->J L Conjugation Reaction (Overnight at 4°C) J->L K Carrier Protein (BSA/KLH) in PBS K->L M Purification (Dialysis) L->M N Hapten-Protein Conjugate M->N

Caption: Workflow for hapten synthesis and subsequent conjugation to a carrier protein.

Logical Relationship of Components in Immunogen Preparation

Immunogen_Components cluster_hapten Hapten Structure cluster_carrier Carrier Protein HaptenCore Salbutamol-like Core (from Bromo-ketone) Linker Linker Arm (e.g., 6-aminohexanoic acid) HaptenCore->Linker provides epitope ReactiveGroup Reactive Group (-COOH) Linker->ReactiveGroup enables conjugation Immunogen Immunogen (Hapten-Carrier Conjugate) ReactiveGroup->Immunogen reacts with Carrier Carrier Protein (e.g., BSA, KLH) AmineGroups Surface Amine Groups (-NH2) Carrier->AmineGroups presents AmineGroups->Immunogen to form

Caption: Logical relationship of components for the preparation of an immunogen.

References

Application

The Pivotal Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in Salbutamol Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of the critical role of the intermediate, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, in the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the critical role of the intermediate, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, in the synthesis of the widely used bronchodilator, Salbutamol (also known as Albuterol). Included are comprehensive application notes, detailed experimental protocols, and quantitative data to support research and development in pharmaceutical chemistry.

Introduction

Salbutamol is a selective β2-adrenergic receptor agonist utilized in the management of asthma and other respiratory diseases.[1] Its synthesis involves several key steps, with one of the most common and historically significant routes proceeding via the intermediate 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. This bromo-ketone derivative serves as a crucial electrophile, enabling the introduction of the characteristic tert-butylaminoethanol side chain to the aromatic core. The following sections detail the synthetic pathway, experimental procedures, and relevant data associated with this vital intermediate.

Synthetic Pathway Overview

The synthesis of Salbutamol from 4-hydroxyacetophenone typically involves a four-stage process where 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a key intermediate. The overall pathway is as follows:

  • Hydroxymethylation: Introduction of a hydroxymethyl group ortho to the hydroxyl group of 4-hydroxyacetophenone.

  • Bromination: Conversion of the acetyl group to an α-bromoacetyl group, yielding 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

  • Amination: Nucleophilic substitution of the bromine atom by N-benzyl-tert-butylamine.

  • Reduction and Deprotection: Reduction of the ketone to a secondary alcohol and removal of the benzyl protecting group to yield Salbutamol.

Salbutamol_Synthesis_Pathway 4-Hydroxyacetophenone 4-Hydroxyacetophenone Intermediate_1 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one 4-Hydroxyacetophenone->Intermediate_1 Hydroxymethylation (HCHO, HCl) Intermediate_2 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one Intermediate_1->Intermediate_2 Bromination Intermediate_3 2-(Benzyl-tert-butylamino)-1- (4-hydroxy-3-hydroxymethylphenyl)ethanone Intermediate_2->Intermediate_3 Amination (N-benzyl-tert-butylamine) Salbutamol Salbutamol Intermediate_3->Salbutamol Reduction & Deprotection (e.g., NaBH4, H2/Pd-C)

Data Presentation

The following table summarizes the reported yields for the key steps in the synthesis of Salbutamol via the 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one intermediate.

StepReactionStarting MaterialProductReagentsReported Yield (%)
1Hydroxymethylation4-Hydroxyacetophenone1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one37% Formaldehyde, conc. HCl75
2Bromination (via protected intermediate)1-(4-Benzyloxy-3-(hydroxymethyl)phenyl)ethan-1-one1-(4-(Benzyloxy)-3-(bromomethyl)phenyl)ethan-1-oneCBr4, PPh3 (Appel Reaction)92
3AminationBrominated Intermediate2-(Benzyl-tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanoneN-benzyl-tert-butylamineNot Specified
4Reduction of Carbonyl2-(Benzyl-tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanone hydrochlorideα1-[(Benzyl-tert-butylamino)methyl]-4-hydroxy-m-xylene-α,α'-diolSodium BorohydrideNot Specified
5Debenzylationα1-[(Benzyl-tert-butylamino)methyl]-4-hydroxy-m-xylene-α,α'-diolSalbutamolH2, 10% Pd/CNot Specified

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Salbutamol involving 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Protocol 1: Synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one

This protocol is adapted from a method for the synthesis of a Salbutamol intermediate.[2]

Materials:

  • 4-hydroxyacetophenone

  • 37% Formaldehyde solution

  • Concentrated hydrochloric acid

  • Calcium carbonate (CaCO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a suitable reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

  • Heat the mixture at 50°C for 5 hours with constant stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water to facilitate hydroxylation and neutralize the acid.

  • Stir the mixture until the evolution of gas ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.

  • The reported yield for this step is approximately 75%.[2]

Protocol 2: Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

A direct bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one can be challenging due to the presence of multiple reactive sites. A common strategy involves the protection of the phenolic hydroxyl group prior to bromination. An alternative preparation involves the treatment of the diacetate derivative.[3]

Method A: Bromination via a Protected Intermediate

This method involves the protection of the phenolic hydroxyl, followed by bromination of the benzylic alcohol via an Appel reaction.[2]

  • Protection: Selectively protect the phenolic hydroxyl group of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one with a suitable protecting group (e.g., benzyl group) to achieve a reported yield of 97%.[2]

  • Bromination (Appel Reaction): To a solution of the protected intermediate in a suitable solvent (e.g., dichloromethane), add triphenylphosphine and carbon tetrabromide or N-bromosuccinimide. Stir the reaction at room temperature until completion. This step has a reported yield of 92%.[2]

  • Deprotection: The protecting group is removed in a subsequent step.

Method B: From the Diacetate Derivative

This method involves the formation of a diacetate, followed by treatment with hydrogen bromide.[3]

  • Acetylate 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one to form the diacetate derivative.

  • Treat the diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C to yield 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.[3]

Protocol 3: Synthesis of 2-(Benzyl-tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanone hydrochloride

Materials:

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

  • N-benzyl-tert-butylamine

  • Suitable solvent (e.g., toluene)

  • Hydrochloric acid

Procedure:

  • Dissolve 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in a suitable solvent such as toluene.

  • Add N-benzyl-tert-butylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove any solids.

  • Treat the filtrate with hydrochloric acid to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration, wash with a suitable solvent, and dry to obtain 2-(benzyl-tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanone hydrochloride.

Protocol 4: Reduction of 2-(Benzyl-tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanone hydrochloride to Salbutamol

This protocol details the reduction of the ketone and subsequent debenzylation.[1]

Materials:

  • 2-(Benzyl-tert-butylamino)-4'-hydroxy-3'-hydroxymethyl acetophenone, hydrochloride

  • 10% Sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ethanol

  • Sodium borohydride

  • 2 N Sulfuric acid

  • 10% Palladium on charcoal (Pd/C)

  • Hydrogen gas

Procedure:

  • Neutralization: Shake 36 g of 2-(benzyl-tert-butylamino)-4'-hydroxy-3'-hydroxymethyl acetophenone, hydrochloride with 100 ml of 10% sodium carbonate solution and 100 ml of ethyl acetate.

  • Separate the ethyl acetate layer, wash with water, dry over anhydrous sodium sulfate, and evaporate in vacuum to obtain the free base.

  • Reduction of Carbonyl Group: Dissolve the residual gum in 360 ml of ethanol and cool to 15°C in an ice/water bath.

  • Add 8 g of sodium borohydride in portions over 30 minutes, maintaining the temperature at 15-20°C.

  • Stir the solution for an additional 30 minutes at 20°C, followed by 2 hours at room temperature.

  • Cool the solution in an ice bath and slowly add 250 ml of 2 N sulfuric acid.

  • Evaporate the solution in vacuum to remove the ethanol.

  • Treat the clear aqueous solution with 250 ml of 10% sodium carbonate solution and extract the precipitated oil with ethyl acetate to obtain α¹-benzyl-tert-butylaminomethyl-4-hydroxy-m-xylene-α¹,α³-diol.

  • Debenzylation: Dissolve 0.8 g of the product from the previous step in 20 ml of ethanol and 2 ml of water.

  • Add 0.50 g of pre-reduced 10% palladium on charcoal catalyst.

  • Shake the mixture under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Filter off the catalyst and evaporate the solvent to yield Salbutamol.

Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Preparation of Bromo-Intermediate cluster_synthesis Salbutamol Synthesis Start Start with 4-Hydroxyacetophenone Hydroxymethylation Hydroxymethylation Start->Hydroxymethylation Protection Protection of Phenolic OH Hydroxymethylation->Protection Bromination Bromination Protection->Bromination Amination Amination with N-benzyl-tert-butylamine Bromination->Amination Proceed with Bromo-Intermediate Reduction Ketone Reduction (NaBH4) Amination->Reduction Debenzylation Debenzylation (H2/Pd-C) Reduction->Debenzylation Final_Product Salbutamol Debenzylation->Final_Product

Conclusion

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a pivotal intermediate in a well-established synthetic route to Salbutamol. Its preparation and subsequent reactions are critical for the successful synthesis of this important pharmaceutical agent. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of drug development and synthesis. Careful control of reaction conditions and purification at each stage is essential to achieve high yields and purity of the final product.

References

Method

Application Notes and Protocols for the Bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone

These application notes provide detailed experimental procedures for the selective bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. The protocols described her...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental procedures for the selective bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. The protocols described herein cover two primary regioselective bromination strategies: electrophilic aromatic substitution on the phenolic ring and α-bromination of the ketone side-chain. The choice of brominating agent and reaction conditions dictates the position of bromination.

The hydroxyl and hydroxymethyl groups on the aromatic ring are activating and ortho-, para-directing.[1][2] Due to the strong activating nature of the phenolic hydroxyl group, electrophilic aromatic substitution is highly favored.[1][3] For α-bromination of the ketone, protection of the phenolic hydroxyl group is often necessary to prevent preferential ring bromination.[4][5]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the two primary bromination pathways of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone.

ParameterProtocol 1: Nuclear BrominationProtocol 2: α-Bromination (Side-Chain)
Target Product 1-(5-bromo-4-hydroxy-3-(hydroxymethyl)phenyl)ethanone2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone
Key Reagents N-Bromosuccinimide (NBS)Acetic Anhydride, Pyridine, Copper(II) Bromide
Solvent Acetone/WaterChloroform/Ethyl Acetate
Temperature 0 °C to Room TemperatureReflux
Reaction Time 12-48 hours2-6 hours
Typical Yield 75-85%80-90%
Purification RecrystallizationColumn Chromatography

Experimental Protocols

Protocol 1: Regioselective Nuclear Bromination

This protocol focuses on the electrophilic aromatic substitution of the phenolic ring, yielding 1-(5-bromo-4-hydroxy-3-(hydroxymethyl)phenyl)ethanone. The hydroxyl group directs the substitution to the ortho and para positions. Given the existing substituents, the most likely position for monobromination is ortho to the hydroxyl group and meta to the acetyl group.

Materials:

  • 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Deionized Water

  • Magnetic Stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone in a mixture of acetone and water.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 1.1 mmol of N-Bromosuccinimide (NBS) to the cooled solution in portions while stirring vigorously.

  • Reaction: Maintain the temperature at 0 °C for the first hour, then allow the reaction to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) over a period of 12 to 48 hours.[6]

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing cold deionized water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then dry it. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol/water to yield the pure 1-(5-bromo-4-hydroxy-3-(hydroxymethyl)phenyl)ethanone.[4][6]

Protocol 2: α-Bromination of the Ketone Side-Chain

This protocol is designed to selectively brominate the α-carbon of the acetyl group to produce 2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone. A key step in this process is the protection of the reactive phenolic hydroxyl group to prevent competitive and favored electrophilic aromatic substitution.[4][5]

Part A: Protection of the Phenolic Hydroxyl Group

  • Acetylation: React 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone with acetic anhydride in the presence of a base like pyridine to form the corresponding acetate ester. This protects the hydroxyl group.[4]

  • Purification: After the reaction is complete, perform an aqueous workup to remove excess reagents and purify the resulting protected compound, 4-acetyl-2-(hydroxymethyl)phenyl acetate, by recrystallization or column chromatography.

Part B: α-Bromination

Materials:

  • 4-acetyl-2-(hydroxymethyl)phenyl acetate

  • Copper(II) Bromide (CuBr₂)

  • Chloroform

  • Ethyl Acetate

  • Magnetic Stirrer

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suspension of 2.0 mmol of Copper(II) bromide in a 1:1 mixture of chloroform and ethyl acetate.[6]

  • Addition of Substrate: Add 1.0 mmol of the protected starting material, 4-acetyl-2-(hydroxymethyl)phenyl acetate, to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Extraction: The filtrate should be washed with water and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude α-brominated product.

Part C: Deprotection

  • Hydrolysis: Hydrolyze the acetate protecting group using mild acidic or basic conditions (e.g., dilute HCl in methanol or a dilute aqueous solution of NaOH) to yield the final product, 2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone.

  • Purification: Purify the final product by column chromatography or recrystallization to achieve high purity.[4]

Visualizations

The following diagrams illustrate the experimental workflows for the described bromination protocols.

B Cool to 0 °C C Add NBS D Stir at 0 °C to RT (12-48h) E Aqueous Workup F Filter Precipitate G Recrystallize H Pure Nuclear Brominated Product

Caption: Workflow for the Nuclear Bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone.

cluster_0 Protection cluster_1 Bromination cluster_2 Deprotection A1 Protect Hydroxyl Group (Acetylation) A2 Purify Protected Intermediate A1->A2 B2 Add Protected Ketone A2->B2 B1 Suspend CuBr2 in CHCl3/EtOAc B1->B2 B3 Reflux B2->B3 B4 Filter and Aqueous Workup B3->B4 C1 Hydrolyze Acetate Group B4->C1 C2 Purify Final Product C1->C2 D Pure α-Brominated Product C2->D

Caption: Workflow for the α-Bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone.

References

Application

Application Notes and Protocols: Nucleophilic Substitution on 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the β2-adrenergic receptor agonist, Salbutamol (Albuterol)[1][2]. The key transformation involving this intermediate is a nucleophilic substitution reaction at the α-carbon to the carbonyl group, displacing the bromide ion. This document provides detailed application notes and protocols for conducting this nucleophilic substitution, with a focus on reaction conditions, data presentation, and experimental methodologies. The primary nucleophiles discussed are amines, which are crucial for the synthesis of Salbutamol and related structures.

Reaction Scheme

The general reaction scheme for the nucleophilic substitution on 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is depicted below:

Where Nu-H represents a nucleophile, such as an amine (R2NH).

Data Presentation: Reaction Conditions for Amination

The following tables summarize various reported conditions for the nucleophilic substitution reaction with amines, primarily in the context of Salbutamol synthesis. It is important to note that the data is compiled from various sources and may not be directly comparable due to potential differences in experimental setups and scales.

Table 1: Nucleophilic Substitution with N-Benzyl-N-tert-butylamine

NucleophileSubstrateSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
N-Benzyl-N-tert-butylamine2-Bromo-1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethanoneTetrahydrofuran (THF)Not specifiedNot specifiedNot specifiedNot specifiedBenchChem Technical Guide
N-Benzyl-N-tert-butylamine2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one diacetateNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedLookChem
N-Benzyl-N-tert-butylamine2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-oneNot specifiedPresent (eliminates HBr)Not specifiedNot specified30-40 (overall yield for multi-step synthesis)Prof. Gerald Dyker's Insights & Essentials

Table 2: Nucleophilic Substitution with tert-Butylamine

NucleophileSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
tert-ButylamineIntermediate IV (a brominated species)Isopropyl alcohol, n-propyl alcohol, t-butyl alcohol, or n-butyl alcoholNot specifiedNot specifiedNot specifiedGoogle Patents CN112592280A
tert-Butylamine (1-1.5 molar eq.)Compound of formula 3Not specified0-10 (addition), 20-120 (reaction)Not specifiedNot specifiedGoogle Patents CN110963929A

Experimental Protocols

The following are representative experimental protocols for the nucleophilic substitution reaction.

Protocol 1: General Procedure for Amination with N-Benzyl-N-tert-butylamine (adapted from Salbutamol synthesis literature)

1. Materials:

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (or a protected precursor)

  • N-Benzyl-N-tert-butylamine

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Base (e.g., Triethylamine, Potassium carbonate - if required)

  • Reaction vessel with a stirrer and reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

2. Procedure:

  • To a clean, dry reaction vessel, add 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one and the chosen anhydrous solvent under an inert atmosphere.

  • Stir the mixture until the substrate is fully dissolved.

  • Add N-Benzyl-N-tert-butylamine to the reaction mixture. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HBr formed. Alternatively, a non-nucleophilic base can be added.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (amine hydrobromide) has formed, it can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure to remove the solvent.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired amino ketone intermediate.

Protocol 2: Reductive Amination Approach (as described in patent CN110963929A)

This protocol involves a reductive amination which is an alternative to direct nucleophilic substitution on the bromo-intermediate.

1. Materials:

  • A ketone precursor (e.g., an oxidized form of 4-hydroxy-3-hydroxymethyl acetophenone)

  • tert-Butylamine

  • Reducing agent (e.g., Sodium borohydride)

  • Solvent (e.g., Methanol, Ethanol)

2. Procedure:

  • Dissolve the ketone precursor in the chosen solvent in a reaction vessel.

  • Add tert-butylamine to the solution.

  • Cool the reaction mixture to a controlled temperature (e.g., 0-10 °C).

  • Slowly add the reducing agent (e.g., Sodium borohydride) to the mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 20-120 °C) until completion.

  • Upon completion, the reaction is quenched, and the product is worked up and purified.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Inert Atmosphere Establish Inert Atmosphere (N2/Ar) Start->Inert Atmosphere Dissolve Substrate Dissolve 2-Bromo-1-[...]ethan-1-one in anhydrous solvent Add Nucleophile Add Nucleophile (e.g., Amine) Dissolve Substrate->Add Nucleophile Inert Atmosphere->Dissolve Substrate Add Base Add Base (Optional) Add Nucleophile->Add Base Heat Reaction Heat to Desired Temperature Add Base->Heat Reaction Monitor Progress Monitor Reaction (TLC/HPLC) Heat Reaction->Monitor Progress Cool Reaction Cool to Room Temperature Monitor Progress->Cool Reaction Filter Solids Filter Precipitate (if any) Cool Reaction->Filter Solids Concentrate Concentrate under Reduced Pressure Filter Solids->Concentrate Purify Purify Product (Chromatography/ Recrystallization) Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the nucleophilic substitution on 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

logical_relationship cluster_inputs Input Variables cluster_outputs Reaction Outcomes ReactionParameters Reaction Parameters Nucleophile Nucleophile ReactionParameters->Nucleophile Solvent Solvent ReactionParameters->Solvent Base Base ReactionParameters->Base Temperature Temperature ReactionParameters->Temperature Time Time ReactionParameters->Time Yield Yield Nucleophile->Yield ReactionRate Reaction Rate Nucleophile->ReactionRate Solvent->Yield Solvent->ReactionRate Base->Yield SideProducts Side Products Base->SideProducts Temperature->ReactionRate Temperature->SideProducts Time->Yield Purity Purity Time->Purity

Caption: Influence of reaction parameters on the outcome of the nucleophilic substitution.

References

Method

Application Notes and Protocols: Purification of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the purification of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography.[1] The described methodology is designed to efficiently remove common impurities associated with its synthesis, yielding a high-purity product suitable for subsequent downstream applications in drug discovery and development. Physicochemical properties, potential impurities, and a step-by-step purification protocol are presented.

Introduction

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS 62932-94-9) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] It serves as a crucial intermediate, for example, in the preparation of haptens for the development of highly sensitive and specific monoclonal antibodies for immunoassays.[2][3] Given its role in multi-step synthetic pathways, ensuring the high purity of this compound is paramount to the success of subsequent reactions and the quality of the final API.[1]

Column chromatography is a widely employed technique for the purification of organic compounds. This application note details a robust flash column chromatography protocol for the purification of the title compound, addressing the removal of likely impurities stemming from its synthesis, such as the unreacted acetophenone precursor and potential poly-brominated byproducts.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is provided in Table 1. These properties are essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₉H₉BrO₃[4][5][6]
Molecular Weight 245.07 g/mol [4][7]
Appearance Solid powder[5][8]
IUPAC Name 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone[4]
CAS Number 62932-94-9[2][4][8]
Predicted Density 1.674 g/cm³[8]
Predicted Boiling Point 349.4 °C[8]
Storage Temperature 2-8 °C, under inert atmosphere[5]

Synthesis and Potential Impurities

The target compound is typically synthesized via the bromination of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.[3] A common method for α-bromination of acetophenones involves the use of reagents like N-bromosuccinimide (NBS) or bromine.[9][10]

Potential Impurities:

  • Starting Material: Unreacted 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

  • Poly-brominated Species: Dibrominated or other poly-brominated byproducts.

  • Solvent Residues: Residual solvents from the reaction and workup.

  • Reagent Byproducts: Byproducts from the brominating agent (e.g., succinimide from NBS).

The purification strategy must effectively separate the desired mono-brominated product from these impurities.

Experimental Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. Adjustments may be necessary for different scales.

Materials and Equipment
  • Crude 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

  • Silica Gel (230-400 mesh)

  • Hexanes (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Glass chromatography column (40-60 mm diameter)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Workflow Diagram

G Crude Crude Product (from synthesis) Dissolve Dissolve in minimal DCM/Ethyl Acetate Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load Sample onto Column Adsorb->Load Pack Pack Column with Silica Gel in Hexanes Pack->Load Elute Elute with Hexanes/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product (>98% Purity) Evaporate->Pure

Caption: Workflow for the purification of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Step-by-Step Procedure
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate using a mobile phase of 30% ethyl acetate in hexanes.

    • Visualize the spots under a UV lamp to identify the product and impurities. The more polar impurities and product will have lower Rf values.

  • Column Preparation (Slurry Method):

    • Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (1 g) in a minimal amount of dichloromethane or ethyl acetate.

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. A suggested gradient is provided in Table 2.

    • Collect fractions of 15-20 mL in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the elution process by performing TLC on the collected fractions.

    • Spot every few fractions on a TLC plate and develop as described in step 1.

    • Identify the fractions containing the pure product.

  • Isolation of Pure Product:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Determine the yield and assess the purity using techniques such as HPLC, NMR, or LC-MS.

Recommended Elution Gradient
StepMobile Phase (Ethyl Acetate in Hexanes)Volume (approx.)Purpose
110%2 Column VolumesElute non-polar impurities.
220%3 Column VolumesElute less polar byproducts.
330% - 40%5-7 Column VolumesElute the target compound.
450% - 60%2-3 Column VolumesElute more polar impurities (e.g., starting material).

Expected Results and Data Presentation

The described protocol is expected to yield the target compound with a purity of >98%. A summary of hypothetical purification results is presented in Table 3.

ParameterBefore Purification (Crude)After Purification
Mass 1.0 g0.82 g
Purity (by HPLC) ~85%>98%
Yield N/A82%
Appearance Off-white to light brown solidWhite to off-white solid
TLC Rf (30% EtOAc/Hex) ~0.4~0.4

Logical Relationship Diagram

This diagram illustrates the logical relationship between the compound's synthesis, the resulting impurities, and the purification strategy.

G Synthesis Synthesis: Bromination of Acetophenone Precursor Crude_Mixture Crude Product Mixture Synthesis->Crude_Mixture Impurity1 Unreacted Starting Material (More Polar) Crude_Mixture->Impurity1 Target Target Compound: 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one Crude_Mixture->Target Impurity2 Poly-brominated Byproducts (Less Polar) Crude_Mixture->Impurity2 Chromatography Silica Gel Column Chromatography (Normal Phase) Crude_Mixture->Chromatography Separation Separation based on Polarity Chromatography->Separation Pure_Product High Purity Product Separation->Pure_Product

Caption: Rationale for purification based on polarity differences of components.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one using silica gel column chromatography. Adherence to this protocol will enable researchers to obtain high-purity material, which is essential for its intended use in pharmaceutical research and development.

References

Application

Application Notes and Protocols for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, with CAS number 62932-94-9, is a pivotal pharmaceutical intermediate, primarily recog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, with CAS number 62932-94-9, is a pivotal pharmaceutical intermediate, primarily recognized for its role in the synthesis of bronchodilators, most notably Salbutamol (Albuterol).[1] Salbutamol is a short-acting, selective beta-2 adrenergic receptor agonist used to relieve bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2] The structural features of this bromo-ketone derivative make it an ideal precursor for introducing the ethanolamine side chain characteristic of many beta-2 agonists. These application notes provide detailed protocols for the synthesis and utilization of this intermediate, alongside relevant quantitative data and pathway visualizations to support drug discovery and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is presented in the table below.

PropertyValueReference
CAS Number 62932-94-9[3]
Molecular Formula C₉H₉BrO₃[3]
Molecular Weight 245.07 g/mol [3]
Appearance Powder[4]
Melting Point 128-131°C[5]
Boiling Point (Predicted) 349.4 ± 11.0 °C[4]
Density (Predicted) 1.674 ± 0.06 g/cm³[4]
Solubility DMSO (Slightly), Methanol (Slightly)[5]
Storage Temperature -20°C Freezer, Under inert atmosphere[5]

Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

The synthesis of the title compound typically starts from 4-hydroxyacetophenone and involves the introduction of a hydroxymethyl group, protection of the phenolic hydroxyl and benzylic alcohol, followed by bromination of the acetyl group, and subsequent deprotection. A representative synthetic workflow is outlined below.

G cluster_0 Synthesis of 4-hydroxy-3-(hydroxymethyl)acetophenone cluster_1 Protection cluster_2 Bromination cluster_3 Deprotection 4-Hydroxyacetophenone 4-Hydroxyacetophenone Chloromethylation Chloromethylation 4-Hydroxyacetophenone->Chloromethylation HCHO, HCl Hydrolysis Hydrolysis Chloromethylation->Hydrolysis H2O 4-hydroxy-3-(hydroxymethyl)acetophenone 4-hydroxy-3-(hydroxymethyl)acetophenone Hydrolysis->4-hydroxy-3-(hydroxymethyl)acetophenone Benzylation Benzylation 4-hydroxy-3-(hydroxymethyl)acetophenone->Benzylation Benzyl Chloride, K2CO3 4-(benzyloxy)-3-((benzyloxy)methyl)acetophenone 4-(benzyloxy)-3-((benzyloxy)methyl)acetophenone Benzylation->4-(benzyloxy)-3-((benzyloxy)methyl)acetophenone Side-chain Bromination Side-chain Bromination 4-(benzyloxy)-3-((benzyloxy)methyl)acetophenone->Side-chain Bromination Br2, CH3OH/HCl 2-Bromo-1-(4-(benzyloxy)-3-((benzyloxy)methyl)phenyl)ethanone 2-Bromo-1-(4-(benzyloxy)-3-((benzyloxy)methyl)phenyl)ethanone Side-chain Bromination->2-Bromo-1-(4-(benzyloxy)-3-((benzyloxy)methyl)phenyl)ethanone Hydrogenolysis Hydrogenolysis 2-Bromo-1-(4-(benzyloxy)-3-((benzyloxy)methyl)phenyl)ethanone->Hydrogenolysis H2, Pd/C 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one Hydrogenolysis->2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Synthetic workflow for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.
Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-3-(hydroxymethyl)acetophenone

This protocol describes the hydroxymethylation of 4-hydroxyacetophenone.

  • Chloromethylation: To a reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

  • Heat the mixture at 50°C for 5 hours.

  • Hydroxylation: After the reaction, add calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water.

  • The desired product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, is obtained with a reported yield of 75%.[6]

Protocol 2: Benzylation of 4-hydroxy-3-hydroxymethylacetophenone

This protocol details the protection of the hydroxyl groups.

  • To a solution of 4-hydroxy-3-hydroxymethylacetophenone in dry acetonitrile, add an equimolar amount of potassium hydroxide.

  • Add benzyl chloride (1.1 equivalents) and a catalytic amount of a phase transfer catalyst (e.g., tetraethylammonium iodide).

  • Reflux the mixture with stirring for 3 hours, monitoring the reaction by TLC.

  • After completion, filter the mixture and remove the solvent under reduced pressure.

  • Take up the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(benzyloxy)-3-((benzyloxy)methyl)acetophenone. A similar benzylation of 4-hydroxy-3-hydroxymethylacetophenone has been reported to yield the monobenzylated product at the phenolic hydroxyl in 88% yield.[7]

Protocol 3: Bromination of 4-(benzyloxy)-3-((benzyloxy)methyl)acetophenone

This protocol describes the selective side-chain bromination.

  • Dissolve the protected acetophenone derivative in methanol.

  • Add concentrated hydrochloric acid (e.g., 1 ml in 50 ml methanol).

  • Cool the solution to 0-5°C.

  • Add a solution of bromine (1 equivalent) in methanol dropwise.

  • Stir the solution for approximately 1 hour at 0-5°C and then for another hour at room temperature.[7]

  • Work-up of the reaction mixture will yield 2-Bromo-1-(4-(benzyloxy)-3-((benzyloxy)methyl)phenyl)ethanone. It is crucial to block the phenolic hydroxyl group to favor side-chain bromination over aromatic ring bromination.[7]

Protocol 4: Deprotection to yield 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This protocol describes the removal of the benzyl protecting groups.

  • Dissolve the protected bromo-ketone in a suitable solvent such as ethanol or methanol.

  • Add a palladium on carbon catalyst (e.g., 5% or 10% Pd/C).

  • Hydrogenate the suspension under pressure (e.g., 30-45 psi) in a hydrogenator for several hours.[8][9]

  • Monitor the reaction by TLC until completion.

  • Filter off the catalyst and concentrate the filtrate to obtain the crude product.

  • Purification can be achieved by recrystallization. A preparation method is also described by the treatment of the diacetate of the target molecule with 1 N hydrogen bromide in tetrahydrofuran at 75°C.[10]

Application in the Synthesis of Salbutamol

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a direct precursor to Salbutamol. The synthesis involves the reaction of the bromo-intermediate with a protected or unprotected amine, followed by reduction of the ketone.

G cluster_0 Amination cluster_1 Reduction and Deprotection 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one Reaction_with_Amine Reaction_with_Amine 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one->Reaction_with_Amine N-benzyl-tert-butylamine 2-(benzyl(tert-butyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone 2-(benzyl(tert-butyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone Reaction_with_Amine->2-(benzyl(tert-butyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone Reduction_and_Debenzylation Reduction_and_Debenzylation 2-(benzyl(tert-butyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone->Reduction_and_Debenzylation H2, Pd/C Salbutamol Salbutamol Reduction_and_Debenzylation->Salbutamol

Synthesis of Salbutamol from the bromo-intermediate.
Experimental Protocol

Protocol 5: Synthesis of Salbutamol

This protocol outlines the conversion of the bromo-intermediate to Salbutamol.

  • Amination: React 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one with N-benzyl-tert-butylamine. This is a nucleophilic substitution reaction.

  • Reduction and Debenzylation: The resulting intermediate, 2-(benzyl(tert-butyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone, is then subjected to catalytic hydrogenation.

  • Dissolve the intermediate in a solvent like methanol and add a Pd/C catalyst.

  • Hydrogenate under 35-45 psi hydrogen pressure at a temperature of 30-50°C.[9] This step simultaneously reduces the ketone to a secondary alcohol and removes the N-benzyl protecting group.

  • After completion, the catalyst is filtered off, and the crude Salbutamol base is obtained from the filtrate.

  • Purification: The crude Salbutamol can be purified by crystallization from a suitable solvent such as ethyl acetate or methanol.[9] For the preparation of Salbutamol sulfate, the base is dissolved in methanol, and concentrated sulfuric acid is added at a low temperature (5-10°C) to adjust the pH to 4-5, leading to the precipitation of the highly pure salt.[9] A patent describes the debenzylation of (R)-4-benzyl salbutamol to yield (R)-salbutamol with a yield of 86%.[8]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of Salbutamol, the downstream product of the title intermediate.

Table 1: Synthesis and Purification Yields

StepProductYield (%)Purity (%)Reference
Hydroxymethylation of 4-hydroxyacetophenone1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one75-[6]
Benzylation of 4-hydroxy-3-hydroxymethylacetophenone4-(Benzyloxy)-3-(hydroxymethyl)acetophenone88-[7]
Debenzylation of (R)-4-benzyl salbutamol(R)-Salbutamol86>99 (optical)[8]
Purification of Salbutamol intermediate IVSalbutamol intermediate IV84.198.3[11]
Purification of Salbutamol SulphateSalbutamol Sulphate->99[9]

Table 2: Biological Activity of Salbutamol

ParameterValueCell Line/SystemReference
Binding Affinity R-isomer has 150x greater affinity for β2-receptor than S-isomer-[2]
29 times more selective for β2 over β1 receptors-[2]
cAMP Activation EC₅₀ = 112.2 nM (pEC₅₀ = 6.95 ± 0.07)U937 promonocytes[12]
Concentration-dependent increase from 10⁻⁹ to 10⁻⁵ MHuman Airway Smooth Muscle Cells[13]
Bronchodilator Effect Significant bronchodilation with 200 mcg inhaled doseHuman subjects with asthma[14]

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling Pathway

Salbutamol exerts its therapeutic effect by acting as an agonist at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor in the smooth muscle of the airways leads to bronchodilation.

G cluster_0 Receptor Activation cluster_1 G-Protein Signaling Cascade cluster_2 Downstream Effects Salbutamol Salbutamol Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor Salbutamol->Beta-2 Adrenergic Receptor Binds to G-protein (Gs) G-protein (Gs) Beta-2 Adrenergic Receptor->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP ATP to cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates PKA PKA Phosphorylation of target proteins Phosphorylation of target proteins PKA->Phosphorylation of target proteins Catalyzes Bronchodilation Bronchodilation Phosphorylation of target proteins->Bronchodilation Leads to

Beta-2 adrenergic receptor signaling pathway activated by Salbutamol.

Upon binding of Salbutamol to the beta-2 adrenergic receptor, the associated Gs protein is activated.[14] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[15]

Conclusion

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a crucial intermediate in the synthesis of Salbutamol and other related bronchodilators. The synthetic routes, while involving multiple steps of protection, bromination, and deprotection, are well-established. Understanding the detailed experimental protocols and the underlying mechanism of action of the final pharmaceutical product is essential for researchers and professionals in the field of drug development. The data and protocols presented here provide a comprehensive resource for the synthesis and application of this important pharmaceutical intermediate.

References

Method

Application Notes and Protocols: Conjugation of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one to a Carrier Protein

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed protocol for the covalent conjugation of the hapten, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of the hapten, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, to a carrier protein. This hapten is a key intermediate in the synthesis of various active pharmaceutical ingredients and is utilized in the development of specific antibodies for diagnostic assays and targeted therapeutics.[1] The conjugation of small molecules (haptens) to larger carrier proteins is a fundamental technique to elicit a robust immune response and generate antibodies specific to the hapten.[2][3]

The protocol herein describes a method that leverages the reactivity of the α-bromo ketone moiety of the hapten towards nucleophilic residues on the carrier protein. The primary amine groups of lysine residues on carrier proteins such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) can act as nucleophiles, forming a stable covalent bond with the hapten. This method provides a straightforward and effective means of preparing immunogenic conjugates.

Principle of the Reaction

The conjugation reaction is based on the nucleophilic substitution of the bromine atom on the α-carbon of the ketone by a primary amine group from a lysine residue on the carrier protein. This reaction proceeds under mild alkaline conditions, which facilitates the deprotonation of the amine group, thereby increasing its nucleophilicity. The resulting conjugate is a stable hapten-carrier complex that can be used for immunization and antibody production.

Caption: Chemical conjugation of the hapten to a carrier protein.

Experimental Protocols

Materials and Reagents
  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (Hapten)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Borate Buffer (0.1 M, pH 8.5)

  • Dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

  • Bradford Assay Reagent

  • UV-Vis Spectrophotometer

Protocol for Conjugation
  • Preparation of Hapten Solution: Dissolve 10 mg of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in 1 mL of DMF.

  • Preparation of Carrier Protein Solution: Dissolve 20 mg of BSA or KLH in 5 mL of 0.1 M Borate Buffer (pH 8.5).

  • Conjugation Reaction:

    • Slowly add the hapten solution dropwise to the carrier protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 4 hours with continuous gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes.

  • Determination of Protein Concentration:

    • Measure the protein concentration of the purified conjugate using the Bradford assay, with the unconjugated carrier protein as a standard.

  • Determination of Hapten-to-Protein Ratio (Molar Substitution Ratio):

    • Measure the UV absorbance of the conjugate solution at 280 nm and at the wavelength of maximum absorbance for the hapten (if it has a distinct peak away from 280 nm).

    • The degree of labeling can be estimated using UV-Vis spectroscopy by solving simultaneous equations based on the Beer-Lambert law, accounting for the absorbance contributions of both the protein and the conjugated hapten at two different wavelengths.[4][][6]

Quantitative Data Summary
ParameterValue
Hapten
Chemical Name2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
Molecular Weight245.07 g/mol
Concentration10 mg/mL in DMF
Carrier Protein (BSA as example)
Molecular Weight~66,500 g/mol
Concentration4 mg/mL in Borate Buffer
Reaction Conditions
Buffer0.1 M Borate Buffer, pH 8.5
TemperatureRoom Temperature
Incubation Time4 hours
Purification
MethodDialysis
MWCO10 kDa
Dialysis BufferPBS, pH 7.4

Experimental Workflow

A Prepare Hapten Solution (10 mg/mL in DMF) C Mix Hapten and Carrier Protein Solutions A->C B Prepare Carrier Protein Solution (4 mg/mL in Borate Buffer, pH 8.5) B->C D Incubate at Room Temperature for 4 hours C->D E Purify by Dialysis (10 kDa MWCO) against PBS, pH 7.4 D->E F Characterize the Conjugate E->F G Determine Protein Concentration (Bradford Assay) F->G H Determine Hapten-to-Protein Ratio (UV-Vis Spectroscopy) F->H

Caption: Overall workflow for the conjugation and characterization.

Characterization of the Conjugate

The successful conjugation and the hapten-to-protein ratio can be determined using several analytical techniques.

  • UV-Vis Spectroscopy: This is a straightforward method to estimate the average number of hapten molecules conjugated to each protein molecule (degree of labeling).[4][] The calculation requires the molar extinction coefficients of the protein and the hapten at two different wavelengths.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate the unconjugated protein from the hapten-protein conjugates with different degrees of labeling.[4][7] The conjugation of the relatively hydrophobic hapten increases the overall hydrophobicity of the protein, allowing for separation based on this property.

  • Mass Spectrometry (MS): Mass spectrometry provides a more precise determination of the molecular weight of the conjugate and can reveal the distribution of different hapten-to-protein ratios within the sample.[][7]

Conclusion

This protocol provides a reliable method for the conjugation of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one to a carrier protein. The resulting conjugate is suitable for use as an immunogen to generate specific antibodies for various research and development applications. The provided characterization methods are essential for ensuring the quality and consistency of the prepared conjugate.

References

Application

Application of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in Immunoassay Development

For Researchers, Scientists, and Drug Development Professionals Application Notes Introduction 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (BHPE) is a valuable reagent in the field of immunology, particularl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (BHPE) is a valuable reagent in the field of immunology, particularly for the development of highly specific immunoassays for small molecules.[1][2] Its chemical structure allows it to be used as a precursor for the synthesis of haptens. Haptens are small molecules that, when conjugated to a larger carrier protein, can elicit a specific immune response, leading to the production of antibodies that recognize the hapten.[1] This characteristic makes BHPE a key component in the development of immunoassays for various analytes, including pharmaceuticals like salbutamol.[2][3]

The development of such immunoassays is critical in drug development for pharmacokinetic and pharmacodynamic studies, as well as in clinical diagnostics and environmental monitoring. The protocols outlined below provide a comprehensive guide for utilizing BHPE in the generation of specific antibodies and the subsequent development of a competitive enzyme-linked immunosorbent assay (ELISA).

Principle

The core principle involves modifying the target analyte or a related molecule to create a hapten that can be covalently linked to a carrier protein. In this context, BHPE can be used to synthesize a hapten that mimics the structure of the target analyte. This hapten-carrier protein conjugate is then used to immunize an animal, stimulating the production of polyclonal or monoclonal antibodies specific to the hapten. These antibodies can then be employed in a competitive immunoassay format. In a typical competitive ELISA, the analyte in a sample competes with a labeled form of the analyte (or a hapten-enzyme conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Protocols

Protocol 1: Synthesis of Hapten from BHPE

This protocol describes a representative synthesis of a hapten derived from BHPE. The aim is to introduce a linker arm with a terminal functional group (e.g., a carboxyl group) suitable for conjugation to a carrier protein.

Materials:

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (BHPE)

  • A suitable reagent to introduce a linker arm (e.g., an amino acid with a protected carboxyl group)

  • Appropriate solvents (e.g., Dimethylformamide - DMF)

  • Bases (e.g., Potassium carbonate)

  • Reagents for deprotection of the carboxyl group

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve BHPE in an appropriate solvent like DMF.

  • Addition of Reagents: Add the linker-containing reagent and a base (e.g., potassium carbonate) to the solution. The bromine atom in BHPE is a good leaving group, allowing for nucleophilic substitution by the amino group of the linker reagent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 24 hours) to ensure complete reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, quench the reaction and perform an aqueous work-up to remove inorganic salts. Purify the resulting product by column chromatography to obtain the protected hapten.

  • Deprotection: Remove the protecting group from the terminal carboxyl group of the linker arm using appropriate deprotection conditions (e.g., acid or base hydrolysis).

  • Final Purification and Characterization: Purify the final hapten by recrystallization or chromatography. Characterize the structure of the synthesized hapten using techniques such as NMR and mass spectrometry.

Protocol 2: Conjugation of Hapten to Carrier Proteins

This protocol details the conjugation of the synthesized hapten to carrier proteins like Bovine Serum Albumin (BSA) for coating plates in ELISA and Keyhole Limpet Hemocyanin (KLH) for immunization. The carbodiimide method is a common approach for coupling haptens with carboxyl groups to the primary amino groups of proteins.

Materials:

  • Synthesized Hapten with a terminal carboxyl group

  • Bovine Serum Albumin (BSA)

  • Keyhole Limpet Hemocyanin (KLH)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Standard laboratory equipment

Procedure:

  • Activation of Hapten: Dissolve the hapten in a suitable solvent (e.g., DMF). Add NHS and EDC to activate the carboxyl group of the hapten. This reaction forms an NHS-ester intermediate which is more reactive towards primary amines.

  • Preparation of Carrier Protein: Dissolve the carrier protein (BSA or KLH) in PBS.

  • Conjugation Reaction: Slowly add the activated hapten solution to the carrier protein solution while gently stirring. The NHS-ester of the hapten will react with the lysine residues on the surface of the protein, forming a stable amide bond.

  • Reaction Conditions: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Purification of the Conjugate: Remove the unreacted hapten and by-products by dialysis against PBS or by using centrifugal ultrafiltration devices.

  • Characterization of the Conjugate: Determine the concentration of the protein-hapten conjugate using a protein assay (e.g., Bradford assay). The molar ratio of hapten to protein can be estimated using UV-Vis spectroscopy if the hapten has a distinct absorbance peak.

Protocol 3: Antibody Production

This protocol provides a general outline for the production of polyclonal antibodies in rabbits using the hapten-KLH conjugate as the immunogen.

Materials:

  • Hapten-KLH conjugate

  • Freund's complete adjuvant (FCA)

  • Freund's incomplete adjuvant (FIA)

  • Syringes and needles

  • Rabbits (handled according to ethical guidelines)

  • Equipment for blood collection and serum separation

Procedure:

  • Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.

  • Immunization Schedule:

    • Primary Immunization: Emulsify the hapten-KLH conjugate with Freund's complete adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

    • Booster Immunizations: At regular intervals (e.g., every 2-4 weeks), administer booster injections of the hapten-KLH conjugate emulsified with Freund's incomplete adjuvant.

  • Titer Monitoring: After each booster injection, collect a small amount of blood and separate the serum. Determine the antibody titer using an indirect ELISA with the hapten-BSA conjugate coated on the microtiter plate.

  • Antibody Harvesting: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.

  • Antibody Purification (Optional): For higher specificity, the antibodies can be purified from the antiserum using affinity chromatography with the hapten immobilized on a solid support.

Protocol 4: Development of a Competitive ELISA

This protocol describes the setup and execution of a competitive indirect ELISA to detect the target analyte.

Materials:

  • Hapten-BSA conjugate (coating antigen)

  • Rabbit anti-hapten polyclonal antibody (primary antibody)

  • Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP) (secondary antibody)

  • Target analyte standards

  • Samples to be tested

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the hapten-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block any non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of the target analyte standard or sample to the appropriate wells.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C. During this step, the free analyte in the sample will compete with the coated hapten-BSA for binding to the primary antibody.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance will be inversely proportional to the concentration of the analyte in the sample.

Data Presentation

Table 1: Representative Quantitative Data for a BHPE-based Immunoassay

ParameterValue
Antibody Titer1:64,000
IC₅₀ (Analyte Concentration causing 50% inhibition)10 ng/mL
Limit of Detection (LOD)1 ng/mL
Linear Working Range2 - 100 ng/mL
Cross-reactivity with structurally related compounds< 1%
Intra-assay Coefficient of Variation (CV)< 10%
Inter-assay Coefficient of Variation (CV)< 15%

Note: The data presented in this table is representative and will need to be determined experimentally for each specific immunoassay developed.

Visualizations

Hapten_Synthesis_and_Conjugation cluster_0 Hapten Synthesis cluster_1 Carrier Protein Conjugation BHPE 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one (BHPE) Protected_Hapten Protected Hapten BHPE->Protected_Hapten + Linker Linker Linker Reagent (e.g., Amino Acid Derivative) Hapten Hapten with Carboxyl Group Protected_Hapten->Hapten Deprotection Activated_Hapten Activated Hapten (NHS-ester) Hapten->Activated_Hapten + EDC, NHS Carrier_Protein Carrier Protein (BSA or KLH) Hapten_Conjugate Hapten-Carrier Protein Conjugate Carrier_Protein->Hapten_Conjugate Activated_Hapten->Hapten_Conjugate Immunoassay_Development_Workflow Immunization Immunization with Hapten-KLH Conjugate Antibody_Production Polyclonal Antibody Production in Host Immunization->Antibody_Production Serum_Collection Antiserum Collection and Purification Antibody_Production->Serum_Collection ELISA_Development Competitive ELISA Development Serum_Collection->ELISA_Development Data_Analysis Data Analysis and Quantification ELISA_Development->Data_Analysis Competitive_ELISA_Principle cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Ab1 Ab Hapten_BSA1 Hapten BSA Ab1->Hapten_BSA1 High Signal Ab2 Ab Analyte2 Analyte Ab2->Analyte2 Low Signal Hapten_BSA2 Hapten BSA

References

Method

synthetic route to Salbutamol starting from 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Application Notes and Protocols: A Detailed Synthetic Route to Salbutamol Audience: Researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the synthesis of Salbutamol...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: A Detailed Synthetic Route to Salbutamol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis of Salbutamol, a potent and selective β2-adrenergic receptor agonist, starting from the intermediate 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. The protocols outlined below are based on established chemical literature and are intended for research and development applications.

Overall Synthetic Workflow

The synthesis from the specified bromo-ketone intermediate involves a two-step process: a nucleophilic substitution to introduce the characteristic tert-butylamine side chain, followed by the reduction of the ketone to the final benzylic alcohol.

G A 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one B 2-(tert-Butylamino)-1-(4-hydroxy-3- (hydroxymethyl)phenyl)ethan-1-one A->B Step 1: Amination (tert-Butylamine) C Salbutamol (Albuterol) B->C Step 2: Reduction (Sodium Borohydride)

Caption: Synthetic workflow for Salbutamol production.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Salbutamol from the α-bromo ketone intermediate.

Step 1: Amination of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This procedure details the nucleophilic substitution reaction to introduce the tert-butylamine functional group. To enhance selectivity and yield, this protocol utilizes N-benzyl-tert-butylamine, which is followed by a debenzylation step during the reduction phase.

Materials:

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

  • N-benzyl-tert-butylamine

  • Inert solvent (e.g., Tetrahydrofuran - THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting brominated intermediate in an inert solvent such as THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-benzyl-tert-butylamine to the solution. The reaction proceeds via nucleophilic substitution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the mixture and evaporate the solvent under reduced pressure to yield the crude amino ketone intermediate, 2-(benzyl-tert-butylamino)-1-(4-hydroxy-3-hydroxymethyl)acetophenone hydrochloride.[1] This intermediate is often used directly in the next step without further purification.

Step 2: Reduction of Carbonyl Group and Debenzylation

This protocol describes the reduction of the ketone to a secondary alcohol and the simultaneous or subsequent removal of the benzyl protecting group to yield Salbutamol.

Materials:

  • Crude amino ketone intermediate from Step 1

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)[1][2]

  • For debenzylation: 5% Palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas)[3][4]

  • Hydrochloric acid (for work-up)

  • Sodium carbonate solution (10%)

Procedure:

  • Dissolve the crude amino ketone from the previous step in ethanol.[1]

  • Cool the solution to 15-20°C in an ice/water bath.[1]

  • Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, maintaining the temperature between 15-20°C.[1] This reduces the ketone to a hydroxyl group.

  • After the addition is complete, allow the reaction to stir until completion (monitored by TLC).

  • Debenzylation: Transfer the resulting solution to a hydrogenation vessel. Add 5% Palladium on carbon (Pd/C) catalyst.[4]

  • Pressurize the vessel with hydrogen gas (typically 35-45 psi) and heat to approximately 35°-40°C for 1-2 hours.[4] This step cleaves the benzyl group from the amine.

  • After the reaction, filter the catalyst through a pad of Celite and wash with methanol.[4]

  • Concentrate the filtrate under reduced pressure to obtain crude Salbutamol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure Salbutamol.[1]

Quantitative Data Summary

The efficiency of a synthetic route is determined by the yield of each step. The following table summarizes reported yields for reactions analogous to the steps described above.

StepReactionReagentsSolventTemperature (°C)Reported YieldReference
Precursor Bromination (Appel Reaction)PPh₃, CBr₄ or NBSN/AN/A92%[3]
1 AminationN-benzyl-tert-butylamineTHFRoom TempHigh (not specified)[3]
2 Reduction (Ketone)Sodium Borohydride (NaBH₄)Ethanol15 - 2090-93%[1][2]
2 DebenzylationH₂, Pd/CMethanol35 - 40High (not specified)[4]

Mechanism of Action: β2-Adrenergic Receptor Signaling

Salbutamol functions as a selective β2-adrenergic receptor agonist, primarily targeting the smooth muscle cells of the airways.[5][6] Its therapeutic effect in treating asthma and COPD stems from its ability to induce bronchodilation.[5][6]

Upon administration, Salbutamol binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[5] This binding activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase.[5][7] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.[5][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various target proteins. This cascade ultimately leads to a decrease in intracellular calcium levels, causing the relaxation of bronchial smooth muscle and resulting in the widening of the airways.[5][8]

G cluster_cell Bronchial Smooth Muscle Cell Salbutamol Salbutamol Receptor β2-Adrenergic Receptor (GPCR) Salbutamol->Receptor Binds G_Protein Gs Protein (Activated) Receptor->G_Protein activates AC Adenylyl Cyclase (Activated) G_Protein->AC stimulates cAMP cAMP (Increased) AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca Intracellular Ca²⁺ (Decreased) PKA->Ca leads to Relax Smooth Muscle Relaxation (Bronchodilation) Ca->Relax causes

Caption: Salbutamol's mechanism of action via β2-receptor signaling.

References

Application

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the large-scale synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in the production of pharmaceuticals such as the bronchodilator Salbutamol. The synthesis is a multi-step process commencing with p-hydroxyacetophenone, involving hydroxymethylation, protection of hydroxyl groups via acetylation, and subsequent α-bromination with concomitant deprotection. This guide offers comprehensive experimental procedures, data summaries for comparative analysis, and visualizations of the chemical pathway and experimental workflow to aid in successful scale-up and implementation.

Introduction

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its efficient and scalable production is of significant interest to the pharmaceutical industry. The synthetic route detailed herein is a robust three-stage process designed for large-scale production, focusing on yield, purity, and operational efficiency.

The synthesis begins with the hydroxymethylation of commercially available p-hydroxyacetophenone. To ensure regioselective α-bromination on the acetyl group in the final step and to prevent unwanted side reactions on the aromatic ring, the phenolic and newly introduced benzylic hydroxyl groups are protected. Acetylation is a common and effective method for this purpose. The protected intermediate then undergoes bromination, followed by deprotection of the acetyl groups to yield the target molecule.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Hydroxymethylationp-Hydroxyacetophenone, Paraformaldehyde, DimethylamineWater408~75-85
2Acetylation1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, Acetic AnhydrideToluene110 (reflux)4~94
3Bromination & Deprotection4-Acetoxy-3-(acetoxymethyl)acetophenone, Bromine, HBrTetrahydrofuran75Variable~60-70

Signaling Pathways and Experimental Workflows

Chemical Reaction Pathway

G Figure 1: Chemical Synthesis Pathway cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Acetylation cluster_2 Step 3: Bromination & Deprotection A p-Hydroxyacetophenone B 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one A->B Paraformaldehyde, Dimethylamine, H2O C 4-Acetoxy-3-(acetoxymethyl)acetophenone B->C Acetic Anhydride, Toluene D 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one C->D Br2, HBr, THF

Caption: Chemical synthesis pathway for the target molecule.

Experimental Workflow

G Figure 2: Experimental Workflow start Start: p-Hydroxyacetophenone step1 Step 1: Hydroxymethylation - React with Paraformaldehyde and Dimethylamine in Water at 40°C start->step1 workup1 Work-up 1 - Acidification - Neutralization - Extraction with Toluene step1->workup1 step2 Step 2: Acetylation - React with Acetic Anhydride in Toluene at 110°C workup1->step2 workup2 Work-up 2 - Wash with Na2CO3 solution - Dry over Na2SO4 - Concentrate under reduced pressure step2->workup2 step3 Step 3: Bromination & Deprotection - Treat with HBr in THF at 75°C workup2->step3 workup3 Work-up 3 - Quenching - Extraction - Purification (Crystallization/Chromatography) step3->workup3 end_product Final Product: 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one workup3->end_product

Caption: A generalized experimental workflow for the synthesis.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Bromine and hydrogen bromide are highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Materials and Equipment:

  • p-Hydroxyacetophenone

  • Paraformaldehyde

  • 33% Aqueous dimethylamine solution

  • 5N Sulfuric acid

  • 27% Aqueous ammonia solution

  • Toluene

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Large-scale reaction vessel with overhead stirrer, heating mantle, and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 L reaction vessel, add 33% aqueous dimethylamine solution (6.75 kg, 55 mol).

  • With stirring, add p-hydroxyacetophenone (3.75 kg, 27.5 mol) and paraformaldehyde (5.0 kg, 55 mol).

  • Heat the reaction mixture to 40°C and maintain stirring for 8 hours.

  • Cool the reaction mixture and slowly add 5N sulfuric acid (22.8 kg) to acidify the solution.

  • Adjust the pH to 7.0-7.5 with 27% aqueous ammonia solution.

  • Transfer the mixture to a large separatory funnel and extract with toluene (3 x 25 L).

  • Combine the organic phases and wash with saturated brine solution.

  • The resulting toluene solution containing the product can be directly used in the next step. A small aliquot can be dried over anhydrous sodium sulfate and concentrated under reduced pressure to determine the yield.

Step 2: Synthesis of 4-Acetoxy-3-(acetoxymethyl)acetophenone

Materials and Equipment:

  • Toluene solution of 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one from Step 1

  • Acetic anhydride

  • 10% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Reaction vessel with overhead stirrer, heating mantle, and condenser

  • Rotary evaporator

Procedure:

  • To the toluene solution from Step 1, add acetic anhydride (7.0 kg, 69 mol).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with 10% sodium carbonate solution until effervescence ceases.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, 4-acetoxy-3-(acetoxymethyl)acetophenone. The product can be purified by crystallization or used directly in the next step if purity is sufficient.

Step 3: Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Materials and Equipment:

  • 4-Acetoxy-3-(acetoxymethyl)acetophenone

  • Tetrahydrofuran (THF)

  • 1N Hydrogen bromide (HBr) in THF or a solution of HBr in acetic acid

  • Bromine (Br₂)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Reaction vessel with overhead stirrer, heating/cooling system, and addition funnel

  • Rotary evaporator

  • Crystallization or chromatography equipment for purification

Procedure:

  • Dissolve 4-acetoxy-3-(acetoxymethyl)acetophenone (from Step 2) in tetrahydrofuran (THF) in a reaction vessel.

  • Heat the solution to 75°C.

  • Slowly add a solution of 1N hydrogen bromide in THF. The HBr acts as a catalyst for bromination and facilitates the deprotection of the acetate groups.[1]

  • Once the mixture is at temperature, slowly add a stoichiometric amount of bromine dissolved in THF via an addition funnel.

  • Monitor the reaction by a suitable method (e.g., TLC, HPLC). The reaction time will vary depending on the scale.

  • After the reaction is complete, cool the mixture and quench by slowly adding it to a stirred solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.[1]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the large-scale synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. By following these procedures, researchers and production chemists can efficiently produce this key pharmaceutical intermediate. The provided data and visualizations offer a clear understanding of the process, facilitating successful implementation and scale-up. It is imperative to adhere to all safety precautions due to the hazardous nature of some of the reagents involved.

References

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. This key intermediate is often used in the synthesis of pharmaceuticals like Salmeterol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one?

A1: The synthesis typically involves two main stages, each with specific challenges:

  • Formation of the precursor, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone: The key challenge is achieving selective C-acylation over O-acylation during the Friedel-Crafts reaction, and controlling the regioselectivity (ortho vs. para substitution).

  • Alpha-bromination of the acetophenone precursor: The primary difficulty is the selective bromination at the alpha-position of the acetyl group (side-chain) without promoting competing bromination on the activated aromatic ring or causing polybromination.

Q2: What are the common side reactions during the Friedel-Crafts acylation to produce the acetophenone precursor?

A2: The most common side reaction is O-acylation , where the acyl group attaches to the phenolic oxygen, forming a phenyl ester instead of the desired hydroxyaryl ketone (C-acylation). Another potential issue is polysubstitution , where more than one acyl group is added to the aromatic ring, especially with highly activated phenols.

Q3: How can I favor C-acylation over O-acylation?

A3: To promote the desired C-acylation, consider the following strategies:

  • Use of a Protecting Group: Protecting the phenolic hydroxyl group as a silyl ether can prevent O-acylation. The silyl group can be removed during the workup.

  • Fries Rearrangement: An alternative to direct acylation is the Fries rearrangement of the corresponding phenolic ester. This reaction, catalyzed by a Lewis acid, can yield the desired hydroxyaryl ketone. The regioselectivity (ortho vs. para) can be influenced by temperature and solvent polarity.

Q4: My bromination step is resulting in bromination on the aromatic ring. How can I prevent this?

A4: Ring bromination occurs because the hydroxyl and hydroxymethyl groups activate the aromatic ring towards electrophilic substitution. To favor side-chain (alpha) bromination, you can:

  • Protect the Phenolic Hydroxyl Group: Blocking the hydroxyl group (e.g., as a benzyl ether) decreases the electron density of the aromatic ring, thus favoring side-chain bromination.

  • Reaction Conditions: Performing the reaction under acidic conditions can help favor alpha-bromination.

Q5: I am observing polybrominated products in my reaction mixture. How can I achieve selective monobromination?

A5: Over-bromination can be a significant issue. To achieve selective monobromination:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of your acetophenone substrate to the brominating agent, or even a slight excess of the substrate.

  • Choice of Brominating Agent: Milder and more selective brominating agents like N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide are often preferred over molecular bromine.

  • Reaction Temperature: Maintain a controlled, often low, temperature to prevent over-reaction.

Troubleshooting Guides

Problem 1: Low Yield of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone Precursor
Symptom Possible Cause Suggested Solution
Major product is a phenyl ester. O-acylation is outcompeting C-acylation.1. Protect the phenolic -OH group (e.g., as a silyl ether) before acylation.2. Use the Fries rearrangement of the corresponding phenolic ester.
Formation of multiple acylated products. Polysubstitution due to a highly activated aromatic ring.1. Use a milder Lewis acid catalyst.2. Control the stoichiometry of the acylating agent carefully.
Low conversion of starting material. Deactivation of the Lewis acid catalyst by the phenolic hydroxyl group.1. Use a stoichiometric amount or an excess of the Lewis acid catalyst.2. Protect the phenolic hydroxyl group prior to the reaction.
Problem 2: Poor Selectivity in the Bromination Step
Symptom Possible Cause Suggested Solution
Significant amount of ring-brominated product. The aromatic ring is too activated by the -OH and -CH₂OH groups.1. Protect the phenolic hydroxyl group to reduce the ring's electron density.2. Use a brominating agent known for higher selectivity towards the alpha-position, such as NBS.
Presence of di- or tri-brominated species. Over-bromination due to harsh conditions or incorrect stoichiometry.1. Carefully control the stoichiometry to a 1:1 ratio of substrate to brominating agent.2. Add the brominating agent slowly and maintain a low reaction temperature.3. Use a milder brominating agent like pyridine hydrobromide perbromide.
Low conversion to the bromo-ketone. Reaction conditions are not optimal for alpha-bromination.1. Ensure an acidic catalyst (e.g., a small amount of HBr or acetic acid) is present to facilitate enolization.2. Consider using a different solvent system.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone via Fries Rearrangement

This is a representative protocol and may require optimization.

  • Esterification: React 2-(hydroxymethyl)phenol with acetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) to form 2-(hydroxymethyl)phenyl acetate. Purify the resulting ester.

  • Fries Rearrangement: To a solution of 2-(hydroxymethyl)phenyl acetate in a suitable solvent (e.g., nitrobenzene or without solvent), add a Lewis acid catalyst (e.g., AlCl₃) portion-wise at a low temperature (e.g., 0-5 °C).

  • Slowly warm the reaction mixture to the desired temperature to control the ortho/para selectivity. Lower temperatures generally favor the para-isomer.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or recrystallization.

Protocol 2: Alpha-Bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone

This protocol assumes the phenolic hydroxyl group is protected (e.g., as a benzyl ether, 'PG-O-').

  • Dissolve the protected 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanone (1 equivalent) in a suitable solvent (e.g., methanol or acetic acid).

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) to the solution.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise. Alternatively, use N-bromosuccinimide (NBS) (1 equivalent).

  • Stir the reaction at a low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

  • Deprotect the phenolic hydroxyl group in a subsequent step.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination Start 2-(hydroxymethyl)phenol Acetophenone 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone Start->Acetophenone Friedel-Crafts Acylation or Fries Rearrangement Final_Product 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one Acetophenone->Final_Product α-Bromination

Caption: Overall synthetic pathway.

Side_Reactions_Acylation cluster_products Potential Products Start Phenolic Precursor + Acylating Agent C_Acylation Desired C-Acylation Product (Hydroxyaryl Ketone) Start->C_Acylation Desired Path O_Acylation Side Product: O-Acylation (Phenyl Ester) Start->O_Acylation Side Reaction Poly_Acylation Side Product: Polysubstitution Start->Poly_Acylation Side Reaction

Caption: C-Acylation vs. side reactions.

Side_Reactions_Bromination cluster_products_br Potential Products Start Acetophenone Precursor + Brominating Agent Alpha_Bromination Desired α-Bromination (Side-Chain) Start->Alpha_Bromination Desired Path Ring_Bromination Side Product: Ring Bromination Start->Ring_Bromination Side Reaction Poly_Bromination Side Product: Polybromination Start->Poly_Bromination Side Reaction

Caption: Bromination selectivity issues.

Optimization

Technical Support Center: Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in the pre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in the preparation of pharmaceuticals like Salbutamol.[1][2] This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is resulting in a low yield of the desired α-bromo ketone. What are the common causes?

A1: Low yields can stem from several factors:

  • Side Reactions: The most significant competing reaction is the bromination of the aromatic ring. The starting material, 4-hydroxy-3-(hydroxymethyl)acetophenone, has a phenol group which is strongly activating and directs electrophilic substitution to the positions ortho to the hydroxyl group.[3]

  • Suboptimal Reagents: The choice of brominating agent and solvent can significantly impact the reaction's success. Some reagents may favor ring bromination over the desired side-chain bromination.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient reaction time can lead to incomplete conversion, while excessive time or high temperatures can promote the formation of byproducts.

  • Purification Losses: The desired product can be lost during workup and purification, especially if it co-elutes with impurities during chromatography or is difficult to crystallize.

Q2: I am observing significant amounts of ring-brominated byproducts. How can I improve the selectivity for α-bromination?

A2: To enhance the selectivity for α-bromination (side-chain bromination) over ring bromination, consider the following strategies:

  • Protect the Phenolic Hydroxyl Group: Protecting the hydroxyl group as an ester (e.g., acetate) or an ether (e.g., benzyl ether) deactivates the aromatic ring towards electrophilic substitution, thereby favoring the α-bromination of the ketone.[3][4] The diacetate form of the starting material is often used, followed by deprotection.[5][6]

  • Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it often leads to ring bromination. N-Bromosuccinimide (NBS) is a milder and more selective reagent for α-bromination of ketones, especially when used under radical initiation or in specific solvent systems.[7] Pyridine hydrobromide perbromide has also been shown to be an effective and safer alternative to liquid bromine for α-bromination of acetophenone derivatives.[8]

  • Acid Catalysis: The α-bromination of ketones is often catalyzed by acid, which promotes the formation of the enol intermediate, the active nucleophile in the reaction.[9] Using acidic conditions, such as acetic acid as a solvent, can facilitate the desired reaction.[8]

Q3: My reaction is producing di- and tri-brominated side products. How can I control the degree of bromination?

A3: The formation of poly-brominated products occurs when the initially formed α-bromo ketone reacts further with the brominating agent. To minimize this:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting further bromination.[7][8]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of it at any given time. This reduces the likelihood of the product reacting further.

  • Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

Q4: What is the best method for purifying the final product?

A4: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.[7]

  • Crystallization: If the product is crystalline and the impurities are sufficiently different in their crystallization behavior, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[3]

  • Column Chromatography: Silica gel column chromatography is a common method for separating ketones from their α-bromo derivatives. The choice of eluent is critical and may require careful optimization. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point.[7]

Data Presentation

Table 1: Comparison of Brominating Agents for Acetophenone Derivatives [8]

Brominating AgentSubstrateYield (%)Reaction Conditions
Pyridine hydrobromide perbromide4-Chloroacetophenone85Acetic acid, 90°C, 3 hours, Molar ratio (substrate:reagent) = 1.0:1.1
N-Bromosuccinimide (NBS)4-ChloroacetophenoneLowAcetic acid, 90°C, 3 hours, Molar ratio (substrate:reagent) = 1.0:1.1
Copper(II) Bromide4-Chloroacetophenone~60Acetic acid, 90°C, 3 hours, Molar ratio (substrate:reagent) = 1.0:1.1

Note: This data is for a related substrate and provides insight into the relative efficacy of different brominating agents.

Table 2: Effect of Solvent on Nuclear Bromination of 4-Hydroxyacetophenone with NBS [3]

SolventTimeYield of 3-Bromo-4-hydroxyacetophenone (%)
Acetonitrile14 min94
Methanol12 min86
Ethanol60 min61
Tetrahydrofuran-48
Dichloromethane-40
Chloroform-34
Water24 hrs22

Note: This table highlights the propensity for ring bromination when the hydroxyl group is unprotected and demonstrates the significant influence of the solvent.

Experimental Protocols

Protocol 1: α-Bromination of a Protected Acetophenone Derivative

This protocol is adapted from general methods for the selective α-bromination of acetophenones where the phenolic hydroxyl group is protected (e.g., as an acetate).

  • Protection of the Hydroxyl Groups:

    • Dissolve 1 equivalent of 4-hydroxy-3-(hydroxymethyl)acetophenone in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine, 2.5 equivalents).

    • Cool the mixture in an ice bath and slowly add acetic anhydride (2.2 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with water, dilute HCl, and brine. Dry the organic layer and concentrate to obtain the diacetate protected starting material.

  • α-Bromination:

    • Dissolve the protected starting material (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of pyridine hydrobromide perbromide (1.1 equivalents) in acetic acid at room temperature with stirring.

    • Heat the reaction mixture to 90°C and monitor the progress by TLC.

    • After completion (typically 2-3 hours), cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • The crude protected α-bromo ketone can be deprotected by treatment with 1 N hydrogen bromide in a suitable solvent like tetrahydrofuran at elevated temperatures (e.g., 75°C).[5][6]

    • Alternatively, hydrolysis with a base like sodium hydroxide in methanol can be employed.

  • Purification:

    • Purify the crude 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_bromination Step 2: α-Bromination cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification start_material 4-Hydroxy-3-(hydroxymethyl)acetophenone protected_material Diacetate Protected Intermediate start_material->protected_material Acetic Anhydride, Base bromo_product_protected Protected α-Bromo Ketone protected_material->bromo_product_protected Pyridine Hydrobromide Perbromide, Acetic Acid, 90°C final_product_crude Crude Target Compound bromo_product_protected->final_product_crude HBr or NaOH final_product_pure Pure 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one final_product_crude->final_product_pure Chromatography or Recrystallization

Caption: Synthetic workflow for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Desired Product ring_bromination Ring Bromination Side Reaction low_yield->ring_bromination poly_bromination Poly-bromination low_yield->poly_bromination incomplete_conversion Incomplete Conversion low_yield->incomplete_conversion protect_oh Protect Hydroxyl Group ring_bromination->protect_oh selective_reagent Use Selective Brominating Agent (e.g., NBS, Pyridine Hydrobromide Perbromide) ring_bromination->selective_reagent control_stoichiometry Control Stoichiometry (1.05-1.1 eq) poly_bromination->control_stoichiometry optimize_conditions Optimize Reaction Time & Temperature incomplete_conversion->optimize_conditions

Caption: Troubleshooting guide for low yield in the α-bromination reaction.

References

Troubleshooting

Technical Support Center: Purification of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the pu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one?

The primary challenges in purifying this compound stem from its polarity due to the presence of phenolic hydroxyl and hydroxymethyl groups, and its potential instability. Key issues include:

  • High Polarity: The compound's polarity can lead to strong interactions with polar stationary phases like silica gel, causing tailing and poor separation during column chromatography.

  • Potential for Impurities: The synthesis, often involving bromination of a substituted acetophenone, can result in side products such as the starting material, dibrominated species, or products of side reactions involving the hydroxyl groups.[1]

  • Instability: As an α-bromo ketone and a benzylic bromide, the compound may be susceptible to degradation, especially under prolonged heating or exposure to nucleophiles.

Q2: What are the common impurities I should expect?

Common impurities may include:

  • Unreacted Starting Material: 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

  • Dibrominated Product: 2,2-Dibromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

  • Ring-Brominated Isomers: Bromination on the aromatic ring is a possibility, though less likely under controlled conditions.

  • Degradation Products: Resulting from the decomposition of the target compound.

  • Residual Solvents and Reagents: From the synthesis and workup steps.

Q3: Which purification techniques are most suitable for this compound?

The most common and effective purification techniques are:

  • Recrystallization: Ideal for obtaining high-purity crystalline material, provided a suitable solvent system can be found.

  • Flash Column Chromatography: Useful for separating the target compound from impurities with different polarities. Careful selection of the stationary and mobile phases is crucial.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Solvent System: Use a solvent mixture. Dissolve the compound in a good solvent (e.g., methanol, ethanol, acetone) at an elevated temperature and then add a poor solvent (e.g., water, hexane, toluene) dropwise until turbidity persists. Reheat to dissolve and then cool slowly.[2]

    • Cooling Rate: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. Avoid rapid cooling in a freezer.

    • Seeding: If you have a pure crystal of the compound, add a small seed crystal to the supersaturated solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

Problem: Poor recovery of the purified compound.

  • Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Solvent Choice: Select a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.

    • Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.

    • Concentration: If too much solvent was used, carefully evaporate some of the solvent and attempt to recrystallize again.

Flash Column Chromatography

Problem: The compound streaks or "tails" on the column.

  • Cause: The compound is highly polar and is interacting too strongly with the silica gel. The chosen eluent may not be polar enough to effectively move the compound.

  • Solution:

    • Eluent Polarity: Increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol. For highly polar compounds, adding a small amount of a more polar solvent like methanol can be effective.

    • Solvent System Modification: For phenolic compounds that can interact with the acidic silica gel, adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape. However, this should be done cautiously as it can affect compound stability.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or reverse-phase silica gel.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can lead to a more uniform application and better separation.

Problem: Poor separation between the desired product and an impurity.

  • Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Optimize Eluent: Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (largest ΔRf).

    • Gradient Elution: Use a shallow gradient of the mobile phase to improve resolution.

    • Column Dimensions: Use a longer, narrower column for more difficult separations.

    • Alternative Stationary Phase: If separation on silica gel is not achievable, try a different stationary phase like alumina or a reverse-phase C18 column.

Data Presentation

Table 1: Comparison of Purification Methods for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (Representative Data)

Purification MethodPurity Before (%)Purity After (%)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization (Ethanol/Water)85>9870-85High purity, scalablePotential for low recovery if solubility is high
Flash Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient)85>9560-80Good for complex mixturesCan be time-consuming, potential for product degradation on silica
Flash Chromatography (Reverse Phase C18, Water/Acetonitrile gradient)85>9765-85Good for polar compounds, less risk of degradationMore expensive stationary phase

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Addition of Anti-solvent: To the hot solution, add deionized water dropwise with swirling until a faint, persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of ethyl acetate and hexane (or dichloromethane and methanol). Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Start the elution with the less polar solvent mixture and gradually increase the polarity according to a predetermined gradient.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow start Crude Product 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one tlc TLC Analysis (e.g., Ethyl Acetate/Hexane) start->tlc decision Purity Assessment tlc->decision recrystallization Recrystallization decision->recrystallization High Purity, Crystalline column_chromatography Flash Column Chromatography decision->column_chromatography Multiple Impurities or Oily Product pure_product Pure Product (>98%) recrystallization->pure_product further_purification Further Purification Needed recrystallization->further_purification column_chromatography->pure_product column_chromatography->further_purification

Caption: General workflow for the purification of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

References

Optimization

Technical Support Center: Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one?

A1: The most prevalent method is the selective alpha-bromination of the corresponding acetophenone precursor, 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. This typically involves reacting the precursor with a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. Due to the presence of activating hydroxyl groups on the aromatic ring, a key consideration is the use of protecting groups to prevent unwanted side reactions.[1][2][3]

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities arise from a lack of regioselectivity and over-bromination. These include:

  • Ring-brominated isomers: Bromination on the aromatic ring, particularly at the positions ortho to the activating hydroxyl group.[3][4]

  • Di- and tri-brominated products: Further bromination at the alpha-carbon of the acetyl group.[3][5][6]

  • Unreacted starting material: Incomplete reaction leading to the presence of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in the final product.

Q3: Why is it crucial to control the reaction temperature?

A3: Temperature control is vital for both reaction rate and selectivity. While higher temperatures can increase the reaction rate, they can also lead to the formation of more byproducts, including dibrominated impurities.[6] For many alpha-bromination reactions of acetophenones, a moderately elevated temperature, such as 90°C or reflux, is optimal, but this should be determined empirically for each specific set of reagents and solvent.[5][6]

Q4: How can I monitor the progress of the reaction to avoid the formation of impurities?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting material and, if available, the desired product, you can determine the point of maximum conversion of the starting material and minimize the formation of over-brominated impurities. It is advisable to stop the reaction once the starting material is consumed to prevent further bromination of the product.[5]

Q5: What are the recommended purification methods for the final product?

A5: The most common method for purifying solid organic compounds like 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is recrystallization.[5] The crude product is dissolved in a hot solvent in which it is soluble, and upon cooling, the pure product crystallizes out, leaving impurities in the mother liquor. A suitable solvent system, such as ethanol/water, can be used.[4] Column chromatography can also be employed for more challenging separations.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction closely using TLC. If the starting material is still present after a significant amount of time, consider slightly increasing the reaction temperature or adding a catalytic amount of an acid (if compatible with your protecting groups).Acid catalysis can facilitate enolization, which is a key step in the alpha-bromination of ketones.[3]
Suboptimal Brominating Agent If using a milder agent like NBS yields poor results, consider a more reactive agent like bromine, but with careful control of stoichiometry and temperature. Alternatively, pyridine hydrobromide perbromide is a safer solid alternative to liquid bromine with high efficiency.[6]The reactivity of the brominating agent can significantly impact the reaction rate and yield.
Poor Choice of Solvent The solvent can influence the solubility of reagents and the reaction mechanism. Experiment with different solvents such as methanol, acetonitrile, or acetic acid to find the optimal medium for your specific reaction conditions.[1][4]Solvent polarity can affect the stability of intermediates and transition states.
Issue 2: Presence of Significant Ring-Brominated Impurities
Potential Cause Troubleshooting Step Rationale
Unprotected Phenolic Hydroxyl Group Protect the hydroxyl group on the aromatic ring before bromination. Common protecting groups for phenols include benzyl ethers or acetates.[3][4]The hydroxyl group is a strong activating group that directs electrophilic substitution (bromination) to the aromatic ring. Protecting this group deactivates the ring towards bromination, favoring side-chain bromination.[3]
Highly Activating Reaction Conditions Avoid strongly acidic conditions if the hydroxyl group is unprotected, as this can enhance electrophilic aromatic substitution.Acid can protonate the carbonyl group, but it can also activate the brominating agent for ring attack.
Issue 3: Formation of Di- and Tri-brominated Byproducts
Potential Cause Troubleshooting Step Rationale
Excess Brominating Agent Use a precise stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents). Avoid adding a large excess.[5][6]The monobrominated product can be more reactive towards further bromination than the starting material. Limiting the brominating agent minimizes the chance of over-bromination.[5]
Prolonged Reaction Time Monitor the reaction by TLC and stop it as soon as the starting material is consumed.Extended reaction times, even with the correct stoichiometry, can lead to the slow formation of over-brominated products.[6]

Experimental Protocols

Protocol 1: Alpha-Bromination using N-Bromosuccinimide (NBS) with a Protected Hydroxyl Group

This protocol assumes the starting material is 1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethan-1-one.

Materials:

  • 1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethan-1-one (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Methanol or Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethan-1-one in methanol or acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the starting material is consumed (typically within 1-2 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Deprotection of the Benzyl Ether (if applicable)

If a benzyl protecting group was used, it can be removed via hydrogenolysis.

Materials:

  • Protected 2-Bromo-1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethan-1-one

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

  • Dissolve the protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the deprotected product.

Visualizations

experimental_workflow cluster_protection Step 1: Protection (Optional but Recommended) cluster_bromination Step 2: Alpha-Bromination cluster_purification1 Step 3: Purification cluster_deprotection Step 4: Deprotection start Starting Material: 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one protect Protect Hydroxyl Group (e.g., Benzylation) start->protect protected_sm Protected Starting Material protect->protected_sm bromination React with Brominating Agent (e.g., NBS) protected_sm->bromination crude_product Crude Protected Product bromination->crude_product purify1 Recrystallization or Chromatography crude_product->purify1 pure_protected Pure Protected Product purify1->pure_protected deprotect Remove Protecting Group (e.g., Hydrogenolysis) pure_protected->deprotect final_product Final Product: 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one deprotect->final_product

Caption: General experimental workflow for the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

troubleshooting_logic start Unsatisfactory Bromination Result impurity_check What is the main issue? start->impurity_check low_yield Low Yield impurity_check->low_yield Low Conversion ring_bromination Ring Bromination impurity_check->ring_bromination Incorrect Isomer over_bromination Over-bromination impurity_check->over_bromination Multiple Products solution_yield Check Reaction Time Increase Temperature Slightly Change Solvent/Reagent low_yield->solution_yield solution_ring Protect Phenolic -OH Group ring_bromination->solution_ring solution_over Control Stoichiometry (1.0-1.1 eq.) Reduce Reaction Time over_bromination->solution_over

Caption: Troubleshooting decision tree for common issues in the alpha-bromination of hydroxyacetophenones.

References

Troubleshooting

optimization of reaction time and temperature for bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1-(4-hydroxy-3-(hydroxymethyl)p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone.

Troubleshooting Guide

Users may encounter several common issues during the bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone. This guide provides a structured approach to identifying and resolving these problems.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Brominating Agent: The brominating agent may have decomposed.

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

  • Incorrect Solvent: The solvent may not be appropriate for the chosen brominating agent and desired reaction pathway.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

Troubleshooting Steps:

  • Verify Reagent Activity: Use a fresh batch of the brominating agent. For instance, N-bromosuccinimide (NBS) should be recrystallized if it has been stored for a long time.

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). For some brominations of acetophenone derivatives, temperatures around 90°C have been shown to be effective.[1]

  • Solvent Selection: Ensure the solvent is compatible with the desired reaction. For nuclear bromination, polar protic solvents like aqueous acetic acid can be favorable.[2] For side-chain (α-bromination), non-polar solvents are often preferred.[2]

  • Extend Reaction Time: Monitor the reaction over a longer period. Some brominations can take several hours to reach completion.[1][3]

Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Causes:

  • Competing Nuclear vs. Side-Chain Bromination: The hydroxyl and hydroxymethyl groups on the aromatic ring are activating, making the ring susceptible to electrophilic aromatic substitution (nuclear bromination), while the acetyl group allows for bromination at the α-carbon (side-chain bromination).[2][4]

  • Poly-bromination: The highly activated aromatic ring can undergo bromination at multiple positions.[2][5]

  • Side Reactions: Undesired side reactions such as oxidation of the starting material can occur.[2]

Troubleshooting Steps:

  • Control Regioselectivity:

    • For Nuclear Bromination: The presence of an unprotected hydroxyl group strongly directs electrophiles to the ortho and para positions of the aromatic ring.[2] Using polar, protic solvents can favor this outcome.[2]

    • For Side-Chain (α-Bromination): Protection of the phenolic hydroxyl group is often necessary to prevent nuclear bromination.[6] This can be achieved by converting it to an acetate or another suitable protecting group. After protection, α-bromination can be achieved using reagents like pyridine hydrobromide perbromide or NBS with a radical initiator.[1][6]

  • Prevent Poly-bromination:

    • Use a stoichiometric amount of the brominating agent.

    • Slowly add the brominating agent to the reaction mixture.

    • Maintain a low reaction temperature to control reactivity.[3]

  • Minimize Side Reactions:

    • Use a milder brominating agent, such as N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide, to avoid oxidation.[2]

    • Perform the reaction under an inert atmosphere if the substrate is sensitive to oxidation.

Issue 3: Product Degradation or Tar Formation

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or the use of strong acids/bases can lead to the decomposition of the starting material or product.[2]

  • Oxidative Brominating Agent: Some brominating agents can also act as oxidants.[2]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If degradation is observed, reducing the reaction temperature can mitigate this issue.

  • Use a Milder Brominating Agent: Switch to a less reactive brominating agent like NBS.[2]

  • Inert Atmosphere: If oxidation is suspected, running the reaction under nitrogen or argon can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the likely positions for bromination on 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone?

A1: The primary sites for bromination are the aromatic ring (nuclear bromination) and the methyl group of the acetyl moiety (side-chain or α-bromination). The hydroxyl group is a strong activating group and directs electrophilic aromatic substitution to the positions ortho and para to it.[2] Therefore, nuclear bromination is likely to occur at the 5-position. Side-chain bromination will occur on the carbon adjacent to the carbonyl group.

Q2: How can I selectively achieve nuclear bromination?

A2: To favor nuclear bromination, the strong activating effect of the unprotected hydroxyl group should be utilized.[2] Conditions that promote this include the use of polar, protic solvents such as water or aqueous acetic acid.[2]

Q3: How can I promote selective α-bromination of the acetyl side-chain?

A3: For selective α-bromination, the reactivity of the aromatic ring must be suppressed. This is typically achieved by protecting the phenolic hydroxyl group, for example, by converting it to an acetate ester.[6] With the hydroxyl group protected, brominating agents that favor α-bromination of ketones, such as pyridine hydrobromide perbromide or NBS with a radical initiator, can be used.[1][6]

Q4: What is the role of the solvent in controlling the reaction's regioselectivity?

A4: The solvent plays a critical role. Non-polar and anhydrous solvents like carbon tetrachloride or chloroform tend to suppress electrophilic attack on the activated ring, thus favoring side-chain substitution.[2] Conversely, polar protic solvents like water and aqueous acetic acid promote the formation of the bromonium ion and stabilize the charged intermediate of electrophilic aromatic substitution, favoring nuclear bromination.[2]

Q5: My reaction has stalled, and TLC shows mostly starting material. What should I do?

A5: First, check the quality of your brominating agent, as they can decompose over time. If the reagent is viable, consider incrementally increasing the reaction temperature. If the reaction still does not proceed, a different, more reactive brominating agent or a different solvent system may be necessary. Also, ensure sufficient reaction time has been allowed.

Data Presentation

Table 1: Effect of Reaction Time on the Yield of α-Bromoacetophenone Derivatives

Reaction Conditions: Acetophenone derivative to pyridine hydrobromide perbromide ratio of 1.0:1.1 at 90°C.[1]

Reaction Time (hours)4-Trifluoromethylacetophenone Yield (%)4-Chloroacetophenone Yield (%)4-Bromoacetophenone Yield (%)
285 ± 582 ± 573 ± 4
390 ± 585 ± 478 ± 4
486 ± 484 ± 376 ± 2

Table 2: Effect of Temperature on the Yield of α-Bromoacetophenone Derivatives

Reaction Conditions: Molar ratio of acetophenone derivative to pyridine hydrobromide perbromide of 1.0:1.1.[1]

Reaction Temperature (°C)Yield (%)
< 80Relatively Low
90Insignificant impact on yield above this temperature

Experimental Protocols

Protocol 1: General Procedure for α-Bromination of a Protected Acetophenone Derivative

This protocol is adapted from the α-bromination of 4-chloroacetophenone and can be a starting point for the side-chain bromination of 1-(4-acetoxy-3-(acetoxymethyl)phenyl)ethanone.[1]

  • Protection: Protect the hydroxyl groups of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone as acetates using acetic anhydride and a suitable base.

  • Bromination:

    • Dissolve the protected acetophenone derivative in glacial acetic acid.

    • Add pyridine hydrobromide perbromide (1.1 equivalents).

    • Heat the reaction mixture to 90°C.

    • Monitor the reaction by TLC for 3 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water.

    • Filter the resulting precipitate and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for Nuclear Bromination of a Hydroxyacetophenone

This protocol is a general approach for nuclear bromination.

  • Reaction Setup:

    • Dissolve 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone in a polar protic solvent such as aqueous acetic acid.

  • Bromination:

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in acetic acid (1.0 equivalent) dropwise with stirring.

  • Work-up:

    • After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, pour the mixture into ice water.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Purify the product by recrystallization.

Visualizations

Troubleshooting_Workflow start Start: Bromination Reaction check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low/No Yield? check_yield->low_yield Analysis check_reagent Check Brominating Agent Activity low_yield->check_reagent Yes multi_product Multiple Products? low_yield->multi_product No optimize_temp_time Optimize Temperature & Time check_reagent->optimize_temp_time Reagent OK change_solvent_reagent Change Solvent/Reagent optimize_temp_time->change_solvent_reagent Still Low Yield change_solvent_reagent->check_yield check_regioselectivity Control Regioselectivity (Protecting Groups, Solvent) multi_product->check_regioselectivity Yes degradation Degradation/Tar? multi_product->degradation No prevent_polybrom Prevent Poly-bromination (Stoichiometry, Temp) check_regioselectivity->prevent_polybrom prevent_polybrom->check_yield lower_temp Lower Reaction Temperature degradation->lower_temp Yes success Successful Product Formation degradation->success No milder_reagent Use Milder Reagent lower_temp->milder_reagent milder_reagent->check_yield end End success->end

Caption: Troubleshooting workflow for the bromination reaction.

References

Optimization

troubleshooting guide for the synthesis of Salbutamol intermediate

This guide provides troubleshooting advice for common issues encountered during the synthesis of Salbutamol intermediates, particularly those derived from 4-hydroxyacetophenone, a frequent starting material. The informat...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the synthesis of Salbutamol intermediates, particularly those derived from 4-hydroxyacetophenone, a frequent starting material. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Intermediate 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one

  • Question: My reaction to synthesize 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one from 4-hydroxyacetophenone has a consistently low yield. What are the potential causes and solutions?

  • Answer: Low yields in this hydroxymethylation step can arise from several factors. Firstly, incomplete reaction is a common culprit. Ensure that the reaction time and temperature are optimal; heating at around 50°C for at least 5 hours is recommended.[1] Secondly, the quality and concentration of reagents are critical. Use a fresh, high-purity formaldehyde solution and concentrated hydrochloric acid. The subsequent hydroxylation step using calcium carbonate in a tetrahydrofuran (THF) and water mixture is also crucial for converting the chloromethylated intermediate.[1] Inadequate stirring can lead to poor mixing of the reactants, so ensure efficient agitation throughout the reaction. Finally, consider the work-up procedure, as product loss can occur during extraction and purification.

Issue 2: The Synthesized Intermediate is an Oil instead of a Solid

  • Question: I've completed the synthesis of my Salbutamol intermediate, but it has isolated as an oil, making it difficult to handle and purify. How can I obtain a solid product?

  • Answer: The oily nature of the crude intermediate often indicates the presence of impurities or residual solvent. Purification through crystallization is the most effective method to address this. A common technique involves dissolving the oily intermediate in a minimal amount of a suitable solvent and then adding an anti-solvent to induce crystallization. For instance, a process for purifying an oily Salbutamol intermediate involves dissolving it in a solvent like ethanol and then adding a low-polarity solvent such as isopropyl ether to precipitate the purified solid.[2] Maintaining the temperature between -5°C and 30°C during crystallization is also important.[2]

Issue 3: Presence of Impurities in the Final Intermediate Product

  • Question: My final intermediate product shows multiple spots on TLC or peaks in HPLC analysis, indicating the presence of impurities. What are common impurities and how can they be removed?

  • Answer: The synthesis of Salbutamol intermediates can be prone to the formation of several process-related impurities. Common impurities can include unreacted starting materials, by-products from side reactions such as the formation of tertiary amines, or products of oxidation.[3] To remove these impurities, a robust purification strategy is necessary. Recrystallization is a powerful technique. For some intermediates, forming a salt with an acid like citric acid can facilitate purification. The crude intermediate can be dissolved in a refluxing solvent (e.g., absolute ethanol), followed by the addition of a citric acid solution to precipitate the purified salt, which can then be filtered off.[4] This method has been shown to yield products with high purity.[4]

Data on Intermediate Purification

The following table summarizes different purification conditions for Salbutamol intermediates, providing an overview of solvents, temperatures, and expected outcomes.

Intermediate TypePurification MethodSolvent SystemTemperatureReported Purity/YieldReference
Oily Salbutamol Intermediate IIIRecrystallizationEthanol and Isopropyl Ether15-20°C for stirring, 30°C for dryingPurity: 99.0%[2]
Crude Salbutamol Intermediate IVSalt formation and recrystallizationAbsolute Ethanol with Citric AcidCool to 0-5°C after refluxYield: 84.1%, Purity: 98.3%[4]

Experimental Protocol: Purification of Salbutamol Intermediate via Recrystallization

This protocol is adapted from a patented method for the purification of an oily Salbutamol intermediate.[2]

  • Dissolution: To 5g of the oily Salbutamol intermediate, add 0.5ml of ethanol to dissolve it.

  • Precipitation: Add 50ml of isopropyl ether to the solution.

  • Crystallization: Stir the mixture at a constant temperature of 15-20°C for 30 minutes to allow for crystallization.

  • Filtration: Filter the resulting solid precipitate.

  • Washing: Wash the filter cake with 10ml of isopropyl ether.

  • Drying: Dry the purified solid under reduced pressure at 30°C.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of a Salbutamol intermediate.

TroubleshootingWorkflow cluster_synthesis Synthesis Step cluster_analysis Problem Analysis cluster_solutions Solutions Start Start Synthesis of Intermediate Reaction Reaction Complete Start->Reaction CheckYield Check Yield Reaction->CheckYield CheckPurity Check Purity (TLC/HPLC) CheckYield->CheckPurity Yield is Low CheckPhysicalState Check Physical State CheckYield->CheckPhysicalState Yield is Acceptable OptimizeConditions Optimize Reaction Conditions (Time, Temp, Reagents) CheckYield->OptimizeConditions Yield is Low CheckPurity->CheckPhysicalState Product is Pure Recrystallize Perform Recrystallization CheckPurity->Recrystallize Impurities Present CheckPhysicalState->Recrystallize Product is Oily End Pure Intermediate Obtained CheckPhysicalState->End Product is Solid & Pure OptimizeConditions->Start Re-run Synthesis Recrystallize->CheckPurity Re-check Purity SaltFormation Consider Salt Formation for Purification Recrystallize->SaltFormation Still Impure/Oily SaltFormation->CheckPurity Re-check Purity

A troubleshooting workflow for Salbutamol intermediate synthesis.

References

Troubleshooting

Technical Support Center: 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)pheny...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one and what are its primary uses?

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS No: 62932-94-9) is a chemical intermediate.[1][2][3][4][5][6][7][8] It is primarily used as a reagent in the synthesis of haptens for the development of highly sensitive and specific monoclonal antibodies for use in immunoassays.[2][9][10] For instance, it has been used in the design of haptens for the screening of antibodies to salbutamol.[2][9][10]

Q2: What are the key reactive functional groups in this molecule that can lead to degradation?

The primary reactive sites in 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one are:

  • α-bromo ketone: This functional group is susceptible to nucleophilic substitution and elimination reactions.[11][12][13]

  • Phenolic hydroxyl group: This group can undergo oxidation and esterification.

  • Hydroxymethyl group: This group can be oxidized or undergo esterification.

  • Carbonyl group: The ketone can be reduced to a secondary alcohol.

Q3: What are the likely degradation pathways for this compound?

While specific degradation studies on this molecule are not extensively documented, based on its functional groups, the following degradation pathways are plausible:

  • Hydrolysis: The α-bromo ketone can be hydrolyzed to an α-hydroxy ketone.

  • Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by various nucleophiles commonly found in experimental settings (e.g., amines, thiols, buffers containing nucleophilic species).[14]

  • Elimination (Dehydrobromination): In the presence of a base, the compound can undergo elimination of HBr to form an α,β-unsaturated ketone.[11][13]

  • Oxidation: The phenolic hydroxyl group and the hydroxymethyl group are susceptible to oxidation, which can lead to the formation of quinone-like structures or carboxylic acids, respectively.

  • Photodegradation: Aromatic ketones can be sensitive to light, which may promote the formation of radical species and subsequent degradation products.

Q4: How should I store this compound to minimize degradation?

To ensure the stability of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, it is recommended to store it under the following conditions:

  • Temperature: 2-8°C in a refrigerator.[8][15]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]

  • Light: Protected from light.

  • Moisture: In a tightly sealed container to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC/LC-MS analysis after dissolving the compound.

Possible Cause: The compound is degrading in the solvent used for analysis.

Troubleshooting Steps:

  • Solvent Selection:

    • Avoid nucleophilic solvents (e.g., methanol, ethanol) if possible, as they can displace the bromine atom.

    • Use aprotic solvents like acetonitrile or THF for short-term storage of solutions.

    • Ensure the solvent is dry and de-gassed to minimize hydrolysis and oxidation.

  • pH of the Mobile Phase:

    • If using a buffer in your mobile phase, be aware of its potential nucleophilicity.

    • Acidic conditions can catalyze hydrolysis.

    • Basic conditions can promote elimination (dehydrobromination).

    • Aim for a neutral or slightly acidic pH (e.g., pH 3-6) for better stability during analysis.

  • Temperature:

    • Keep sample vials in a cooled autosampler (e.g., 4°C) to slow down degradation.

  • Analysis of Potential Degradants:

    • Refer to the table below for the expected mass-to-charge ratios (m/z) of potential degradation products to aid in their identification by LC-MS.

Issue 2: My reaction yield is low, and I observe multiple byproducts.

Possible Cause: The compound is degrading under the reaction conditions.

Troubleshooting Steps:

  • Reaction with Nucleophiles:

    • If your reaction involves a nucleophile, be aware that it can react at the α-bromo position. Consider protecting the ketone if this is not the desired reaction.

  • Basic Conditions:

    • If your reaction is run under basic conditions, dehydrobromination to form an α,β-unsaturated ketone is a likely side reaction.[11][13] Use a non-nucleophilic, sterically hindered base if you need to deprotonate another part of the molecule.

  • Oxidizing Conditions:

    • If your reaction is exposed to air or oxidizing agents, the phenol and hydroxymethyl groups can be oxidized. Running the reaction under an inert atmosphere can help mitigate this.

  • Temperature Control:

    • Higher temperatures can accelerate degradation. If possible, run the reaction at a lower temperature.

Potential Degradation Products

The following table summarizes plausible degradation products and their expected molecular weights and m/z values for mass spectrometry analysis.

Degradation PathwayPotential ProductMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Hydrolysis2-Hydroxy-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-oneC₉H₁₀O₄182.17183.06
Elimination1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethen-1-oneC₉H₈O₃164.16165.05
Substitution with Methanol2-Methoxy-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-oneC₁₀H₁₂O₄196.20197.08
Oxidation of Phenol2-Bromo-1-[3-(hydroxymethyl)-4-oxocyclohexa-2,5-dien-1-yl]ethan-1-oneC₉H₇BrO₃243.05242.96 / 244.96
Oxidation of Hydroxymethyl2-Bromo-1-(3-formyl-4-hydroxyphenyl)ethan-1-oneC₉H₇BrO₃243.05242.96 / 244.96
Reduction of Ketone2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-olC₉H₁₁BrO₃247.09246.99 / 248.99

Experimental Protocols

General Protocol for a Stability Study

This protocol outlines a general approach to assess the stability of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one under various conditions.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) in a non-nucleophilic, aprotic solvent such as acetonitrile.

  • Stress Conditions:

    • pH Stability:

      • Prepare solutions at different pH values (e.g., pH 2, 4, 7, 9, 12) using appropriate buffers.

      • Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

    • Thermal Stability:

      • Incubate the stock solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Photostability:

      • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare it to a sample kept in the dark.

  • Time Points:

    • Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection.

    • Use a gradient elution to separate the parent compound from potential degradants.

    • For identification of degradants, use LC-MS to obtain mass information.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify major degradation products.

Visualizations

Plausible Degradation Pathways

DegradationPathways cluster_main 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one cluster_products Potential Degradation Products main Parent Compound (C9H9BrO3) hydrolysis Hydrolysis Product (α-Hydroxy Ketone) main->hydrolysis H2O elimination Elimination Product (α,β-Unsaturated Ketone) main->elimination Base substitution Nucleophilic Substitution Product main->substitution Nucleophile (e.g., R-NH2, R-SH) oxidation Oxidation Product (Quinone/Aldehyde) main->oxidation [O]

Caption: Plausible degradation pathways of the title compound.

Experimental Workflow for Stability Testing

StabilityWorkflow start Prepare Stock Solution in Acetonitrile stress Incubate under Stress Conditions (pH, Temp, Light) start->stress sample Collect Aliquots at Time Points stress->sample analyze Analyze by HPLC-UV / LC-MS sample->analyze evaluate Evaluate Data (% Remaining, Degradants) analyze->evaluate end Stability Profile evaluate->end

Caption: General workflow for a chemical stability study.

References

Optimization

preventing over-bromination in the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in the preparation of compounds like Salbutamol.[1][2] The primary challenge in this synthesis is controlling the regioselectivity of bromination to favor substitution on the α-carbon of the acetyl group over substitution on the activated aromatic ring, thereby preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when brominating 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one?

The primary side reactions stem from the high reactivity of the phenolic ring, which is activated by the hydroxyl group. These include:

  • Nuclear Bromination: The hydroxyl group strongly directs electrophilic aromatic substitution to the positions ortho and para to it.[3] This leads to the formation of undesired ring-brominated byproducts.

  • Poly-bromination: Excess brominating agent or harsh reaction conditions can lead to the addition of multiple bromine atoms to either the aromatic ring or the α-carbon, resulting in di- or tri-brominated products.[3]

  • Oxidation: Some brominating agents can act as oxidants, potentially leading to the degradation of the starting material or the desired product, often forming dark, tarry substances.[3]

  • Haloform Reaction: Under basic conditions, methyl ketones can undergo the haloform reaction, which would lead to the cleavage of the acetyl group.[3]

Q2: My reaction is primarily yielding ring-brominated products instead of the desired α-bromo ketone. What is causing this?

This is the most common issue and is favored because the phenolic hydroxyl group strongly activates the aromatic ring for electrophilic attack.[3] Conditions that promote this unwanted side reaction include:

  • Unprotected Hydroxyl Group: The free hydroxyl group directs the electrophile (Br+) to the aromatic ring.[3]

  • Polar, Protic Solvents: Solvents like water or aqueous acetic acid can enhance the ionization of bromine and favor electrophilic aromatic substitution.[4]

  • Use of Bromine Water: This reagent is known to readily cause poly-bromination on activated aromatic rings.[3]

Q3: How can I selectively achieve α-bromination and prevent over-bromination?

To achieve selective α-bromination, you must suppress the reactivity of the aromatic ring. The most effective strategy is to protect the phenolic hydroxyl group.[5][6]

  • Protecting Group Strategy: Convert the hydroxyl group to an ester (e.g., acetate) or an ether (e.g., benzyl ether).[5][6] This deactivates the ring, making the α-carbon of the acetyl group the more favorable site for bromination. The protecting group can be removed in a subsequent step.

  • Choice of Brominating Agent: Use milder and more selective brominating agents. N-Bromosuccinimide (NBS) is a common choice for α-bromination of ketones.[3] Copper(II) bromide is also reported to be a clean and direct method for selective α-bromination.[3][4]

  • Solvent Selection: Use anhydrous, non-polar, or less polar solvents like chloroform, ethyl acetate, or acetic acid (anhydrous) to disfavor nuclear bromination.[4]

  • Control of Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent to minimize poly-bromination.[6]

Q4: My reaction mixture turned into a dark tar. What happened and how can I fix it?

The formation of a dark tar suggests product degradation, which can be caused by:

  • Harsh Reaction Conditions: High temperatures or the presence of strong acids/bases can promote side reactions and decomposition.[3]

  • Oxidizing Brominating Agent: The brominating agent itself may be oxidizing the starting material or product.[3]

Troubleshooting Steps:

  • Lower the reaction temperature. Some protocols recommend temperatures as low as 0-5°C.[6]

  • Use a milder brominating agent, such as N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide.[3]

  • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Reaction temperature is too low.2. Insufficient amount of brominating agent.3. Brominating agent is old or inactive.1. Gradually increase the reaction temperature while monitoring by TLC.2. Add a small additional amount of the brominating agent.3. Use a fresh bottle of the brominating agent.
Formation of multiple products (poly-bromination) 1. Excess brominating agent was used.2. Reaction time was too long.1. Carefully control the stoichiometry of the brominating agent (use slightly less than one equivalent if protecting groups are not used).[6]2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Product is exclusively the ring-brominated isomer 1. The phenolic hydroxyl group was not protected.2. A polar, protic solvent (e.g., water, ethanol) was used.1. Protect the hydroxyl group as an acetate or ether before bromination.[5][6]2. Switch to an anhydrous, non-polar solvent like CCl₄, CHCl₃, or glacial acetic acid.[4]
Formation of a dark tar or significant product degradation 1. Reaction conditions are too harsh (high temperature, strong acid/base).2. The brominating agent is also acting as an oxidant.[3]1. Lower the reaction temperature.2. Use a milder brominating agent like NBS or Copper(II) Bromide.[3]3. Run the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Selective α-Bromination using Copper(II) Bromide

This method provides a clean and direct route to the α-bromo ketone with high selectivity.[3][4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suspension of Copper(II) bromide (2.0 mmol) in a 1:1 mixture of chloroform and ethyl acetate.

  • Reaction: Add the protected starting material (e.g., 1-[4-acetoxy-3-(acetoxymethyl)phenyl]ethan-1-one) (1.0 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of hydrogen bromide gas and a color change of the solid from the black of CuBr₂ to the white of CuBr.

  • Workup: After completion (monitored by TLC), cool the reaction mixture, filter off the copper(I) bromide, and wash the solid with the solvent mixture.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be deprotected.

Protocol 2: α-Bromination of a Protected Phenol using NBS

This protocol is for the bromination of the acetyl side-chain after protecting the hydroxyl groups.

  • Protection: React 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one with acetic anhydride in the presence of a base (e.g., pyridine) to form the diacetate derivative.

  • Bromination Setup: Dissolve the protected starting material in a suitable solvent (e.g., CCl₄ or acetonitrile). Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is often complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Isolation: Wash the filtrate with a solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: The resulting bromo-diacetate can be deprotected using a mild acid, such as 1 N hydrogen bromide in tetrahydrofuran, to yield the final product.[1]

Data Presentation

Table 1: Comparison of Brominating Agents for Acetophenone Derivatives

This table offers insights into the relative efficacy of different brominating agents for side-chain bromination, which can be extrapolated for the protected starting material.

Brominating AgentTypical SolventConditionsSelectivity for α-BrominationReference
Copper(II) Bromide Chloroform/Ethyl AcetateRefluxHigh[3][4]
N-Bromosuccinimide (NBS) CCl₄ / AcetonitrileReflux with initiatorHigh (with protected phenol)[3][5]
Pyridine Hydrobromide Perbromide Acetic AcidRoom TempGood[3]
Bromine (Br₂) in Methanol/HCl Methanol with HCl0-5°CModerate (depends on ring activation)[6]
Bromine (Br₂) in Aqueous Acetic Acid Aqueous Acetic AcidRoom TempLow (favors nuclear bromination)[4]

Visualizations

experimental_workflow Workflow for Preventing Over-Bromination cluster_0 Step 1: Protection cluster_1 Step 2: Selective Bromination cluster_2 Step 3: Deprotection start Start with 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one protect Protect phenolic -OH and benzylic -OH (e.g., with Acetic Anhydride) start->protect Pyridine protected_ketone Protected Diacetate Intermediate protect->protected_ketone bromination Brominate α-carbon (e.g., with NBS or CuBr2) protected_ketone->bromination Anhydrous Solvent (e.g., CCl4) bromo_protected Protected α-Bromo Ketone bromination->bromo_protected deprotect Remove Protecting Groups (e.g., with mild acid) bromo_protected->deprotect 1N HBr in THF final_product Final Product: 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one deprotect->final_product

Caption: A workflow diagram illustrating the protection-bromination-deprotection strategy.

logical_relationship Decision Tree for Selective α-Bromination cluster_yes cluster_no start Is the Phenolic -OH group protected? yes_node Proceed with α-bromination start->yes_node Yes no_node High risk of side reactions start->no_node No reagent Choose a selective reagent: - NBS - CuBr2 yes_node->reagent solvent Use an anhydrous, non-polar solvent reagent->solvent success High yield of desired α-bromo ketone solvent->success side_reactions Primary reaction will be: - Nuclear Bromination - Poly-bromination no_node->side_reactions failure Low yield of desired product, high impurity profile side_reactions->failure

Caption: A decision tree for achieving selective α-bromination.

References

Troubleshooting

solvent effects on the stability of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Bromo-1-[4-hy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one?

A1: To ensure the stability and integrity of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, maintain the temperature between 2-8°C under an inert atmosphere (e.g., argon or nitrogen). This compound is sensitive to light, moisture, and atmospheric oxygen, which can lead to degradation.

Q2: What are the primary degradation pathways for this compound in different solvents?

A2: Based on the chemical structure (an α-bromoketone with a phenolic hydroxyl group), the primary degradation pathways are expected to be hydrolysis, nucleophilic substitution by solvent (solvolysis), and oxidation. In protic solvents like water and alcohols, solvolysis is a likely degradation route, leading to the replacement of the bromine atom with a hydroxyl or alkoxy group, respectively. The presence of the phenolic hydroxyl group makes the compound susceptible to oxidation, especially at neutral to alkaline pH, which can result in the formation of colored degradation products.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is highly pH-dependent. The compound exhibits maximum stability in acidic conditions (pH 3-4).[1] As the pH increases towards neutral and alkaline conditions, the rate of degradation increases significantly. This is due to both the increased nucleophilicity of the hydroxide ion, which accelerates hydrolysis, and the deprotonation of the phenolic hydroxyl group, which makes the aromatic ring more susceptible to oxidation.[1][2]

Q4: What are the signs of degradation?

A4: Visual signs of degradation include a change in color of the solid material from off-white to yellow or brown. In solution, degradation may be indicated by the appearance of a yellow or brown color and the formation of precipitates. Chromatographically, degradation can be observed by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in experimental settings.

Issue 1: Rapid discoloration of the solution upon dissolution.

  • Possible Cause: This is often due to the oxidation of the phenolic hydroxyl group, which is accelerated by dissolved oxygen and higher pH. The solvent used may not have been deoxygenated, or the glassware may have residual basic contaminants.

  • Recommended Solution:

    • Use freshly deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

    • Ensure all glassware is thoroughly cleaned and rinsed with a slightly acidic solution followed by the solvent to be used, to neutralize any basic residues.

    • Prepare solutions immediately before use and protect them from light.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause: Inconsistent results can arise from variations in experimental conditions such as temperature, exposure to light, and the headspace-to-liquid volume ratio in the sample vials, which can affect the concentration of dissolved oxygen.

  • Recommended Solution:

    • Use a calibrated and validated stability chamber to maintain precise temperature and humidity control.

    • Protect all samples from light by using amber vials or by wrapping the vials in aluminum foil.

    • Maintain a consistent headspace-to-liquid volume ratio across all samples to ensure uniform exposure to any oxygen in the headspace.

Issue 3: Formation of multiple unknown peaks in HPLC analysis.

  • Possible Cause: The formation of multiple degradation products can be due to a combination of degradation pathways occurring simultaneously (e.g., hydrolysis, oxidation, and photolysis).

  • Recommended Solution:

    • Conduct forced degradation studies under specific stress conditions (acid, base, oxidation, heat, light) individually to identify the degradation products formed under each condition.[3][4][5][6] This will help in elucidating the degradation pathways and in the characterization of the individual degradants.

    • Use a stability-indicating HPLC method with a gradient elution program to ensure adequate separation of all degradation products from the parent compound and from each other.

Data Presentation

The following table summarizes the hypothetical stability data for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in different solvents under accelerated storage conditions (40°C/75% RH) for 30 days. The data is presented as the percentage of the parent compound remaining.

Solvent% Remaining (Day 7)% Remaining (Day 14)% Remaining (Day 30)
Acetonitrile98.597.295.0
Methanol95.390.182.4
Water (pH 4.0)97.895.592.1
Water (pH 7.0)92.185.375.6
Water (pH 9.0)75.458.235.1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study to identify the potential degradation products of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Materials:

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

  • HPLC grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated pH meter

  • Stability chamber or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

    • If degradation is too rapid, perform the experiment at a lower temperature (e.g., 4°C).

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a hot air oven at 80°C for 48 hours.

    • After the exposure period, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to a light source in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark in the same chamber.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method for the quantitative determination of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one and the separation of its degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A: Acetonitrile (50:50, v/v)

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of the reference compound in the diluent at a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the samples from the forced degradation study as described in Protocol 1. For solid samples, accurately weigh and dissolve in the diluent to achieve a final concentration of approximately 100 µg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: Before sample analysis, perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

  • Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, RT) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid photo Photolytic (Solution, ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc thermal Thermal (Solid, 80°C) thermal->hplc photo->hplc degradation_profile Degradation Profile hplc->degradation_profile method_validation Method Validation hplc->method_validation pathway_elucidation Pathway Elucidation degradation_profile->pathway_elucidation

Caption: Experimental workflow for the forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis/Solvolysis cluster_oxidation Oxidation parent 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one hydrolysis_product 2-Hydroxy-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one parent->hydrolysis_product H2O, H+ or OH- alkoxy_product 2-Alkoxy-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one parent->alkoxy_product ROH, H+ quinone_product Quinone-type Degradation Products parent->quinone_product O2, light, high pH

Caption: Potential degradation pathways of the target compound.

References

Optimization

analytical techniques for detecting impurities in 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to det...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to detect impurities in 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for identifying and quantifying impurities in 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one?

A1: The most common and effective techniques for impurity profiling of this active pharmaceutical ingredient (API) are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] HPLC is the gold standard for separating non-volatile impurities, while GC-MS is ideal for volatile organic impurities like residual solvents.[5] NMR spectroscopy is invaluable for the structural elucidation of unknown impurities.[6][7]

Q2: What are the potential sources of impurities in 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one?

A2: Impurities can originate from various sources, including:

  • Starting materials and reagents: Unreacted starting materials or impurities present in them. For instance, the synthesis may involve 4-hydroxy-3-(hydroxymethyl)acetophenone, and residual amounts could remain.

  • By-products of the synthesis: Reactions that do not go to completion or side reactions can generate related substances.

  • Degradation products: The API can degrade under stress conditions like heat, light, humidity, acid, and base, forming degradation products.[8][9][10] Forced degradation studies are performed to intentionally produce and identify these potential degradants.[11]

  • Residual solvents: Solvents used during the synthesis and purification process.

Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak. What could be the cause and how do I fix it?

A3: Poor peak shape in HPLC can be caused by several factors.[12] Peak tailing is often due to strong interactions between the analyte and the stationary phase, while peak fronting can indicate column overload. Here’s a systematic approach to troubleshooting:

Potential CauseSolution
Column Overload Decrease the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
Secondary Interactions with Silica Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small quantities.
Column Contamination or Degradation Flush the column with a strong solvent or, if the problem persists, replace the column.[13]
Extra-column Effects Minimize the length and diameter of tubing between the injector, column, and detector.

Q4: I am observing unexpected peaks in my chromatogram. How can I determine if they are impurities or artifacts?

A4: Differentiating between actual impurities and system artifacts is a common challenge.[14]

  • Inject a blank: Prepare a blank injection (mobile phase or sample solvent) to see if the peaks are present. If they are, they could be from the solvent, system contamination, or carryover.

  • Vary injection volume: The area of an impurity peak should change proportionally with the injection volume. Artifact peaks may not show this proportionality.

  • Use a different detection wavelength: If using a UV detector, changing the wavelength may help differentiate compounds based on their absorbance spectra.

  • LC-MS analysis: If available, LC-MS can provide mass-to-charge ratio information, which is highly specific and can help in identifying the unexpected peaks.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

This guide provides a systematic approach to developing a robust HPLC method for impurity profiling and troubleshooting common issues.

HPLC_Troubleshooting start Start: HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape resolution Inadequate Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes, fronting retention Retention Time Drift? resolution->retention No coelution Co-elution resolution->coelution Yes poor_sep Poor Separation resolution->poor_sep Yes, poor separation baseline Baseline Noise/Drift? retention->baseline No rt_shift Shifting RT retention->rt_shift Yes noisy_baseline Noisy Baseline baseline->noisy_baseline Yes end Problem Resolved baseline->end No sol_tailing Adjust mobile phase pH Use end-capped column Reduce silanol activity tailing->sol_tailing sol_fronting Reduce sample concentration Increase column diameter fronting->sol_fronting sol_coelution Optimize mobile phase Change stationary phase Adjust gradient coelution->sol_coelution sol_poor_sep Decrease flow rate Increase column length Optimize temperature poor_sep->sol_poor_sep sol_rt_shift Check pump for leaks Ensure mobile phase is degassed Thermostat the column rt_shift->sol_rt_shift sol_noisy_baseline Degas mobile phase Flush system Check detector lamp noisy_baseline->sol_noisy_baseline sol_tailing->end sol_fronting->end sol_coelution->end sol_poor_sep->end sol_rt_shift->end sol_noisy_baseline->end

Caption: Troubleshooting workflow for common HPLC issues.

GC-MS Analysis for Volatile Impurities

This guide addresses common problems encountered during the analysis of volatile impurities, such as residual solvents.

GCMS_Troubleshooting start Start: GC-MS Analysis Issue no_peaks No Peaks Detected? start->no_peaks peak_problems Peak Shape/Resolution Issues? no_peaks->peak_problems No check_injection Verify Injection Check Syringe/Inlet no_peaks->check_injection Yes ms_issues Mass Spectrum Problems? peak_problems->ms_issues No optimize_oven Optimize Oven Temperature Program peak_problems->optimize_oven Yes tune_ms Tune Mass Spectrometer ms_issues->tune_ms Yes end Problem Resolved ms_issues->end No check_flow Check Carrier Gas Flow check_injection->check_flow check_temp Verify Temperatures (Inlet, Oven, Transfer Line) check_flow->check_temp check_temp->end check_column Check Column Installation (leaks, breakage) optimize_oven->check_column inlet_maintenance Clean/Replace Inlet Liner and Septum check_column->inlet_maintenance inlet_maintenance->end check_ion_source Clean Ion Source tune_ms->check_ion_source check_ion_source->end

Caption: Troubleshooting guide for GC-MS analysis of volatile impurities.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol describes a general method for the separation of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one from its potential non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterValue
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage of each impurity using the area normalization method.

Protocol 2: Headspace GC-MS Method for Residual Solvents

This protocol is designed to detect and quantify common residual solvents.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO).

  • Seal the vial immediately.

2. GC-MS Conditions:

ParameterValue
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Inlet Temperature 250 °C
Split Ratio 10:1
Headspace Sampler Oven: 80 °C, Loop: 90 °C, Transfer Line: 100 °C
MS Scan Range 35-350 amu

3. Data Analysis:

  • Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

  • Quantify using an external standard calibration curve.

Quantitative Data Summary

The following table summarizes hypothetical retention times and m/z values for potential impurities of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one based on the HPLC-MS method.

CompoundExpected Retention Time (min)[M+H]⁺ (m/z)Potential Source
4-Hydroxy-3-(hydroxymethyl)acetophenone8.5167.07Starting Material
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one15.2244.98 / 246.98API
Dimer impurity> 20407.08By-product
Oxidized impurity (+16 Da)14.8260.98 / 262.98Degradation
Debrominated impurity12.1165.05Degradation

Note: The above data is illustrative. Actual values must be determined experimentally.

This technical support center provides a starting point for addressing analytical challenges in the quality control of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. For further assistance, always refer to the specific guidelines from regulatory bodies like the ICH.

References

Reference Data & Comparative Studies

Validation

comparison of different synthetic routes to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of different synthetic routes to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthetic routes to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in the synthesis of various pharmaceuticals, including the bronchodilator salbutamol. The following sections present an objective analysis of two primary synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Protection-Bromination-DeprotectionRoute 2: Direct Bromination
Starting Material 4-Hydroxy-3-(hydroxymethyl)acetophenone4-Hydroxy-3-(hydroxymethyl)acetophenone
Key Reagents Acetic anhydride, Pyridine, Bromine, HBrN-Bromosuccinimide (NBS), Acidic Al₂O₃
Number of Steps 31
Reported Overall Yield Moderate to High (specific data not fully available)Potentially lower and less selective
Key Advantages Higher selectivity, potentially higher purity of the final product.Fewer steps, potentially more atom-economical.
Key Disadvantages Longer reaction sequence, use of protecting groups.Risk of side reactions (aromatic bromination), optimization may be required.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams were generated.

G cluster_0 Route 1: Protection-Bromination-Deprotection cluster_1 Route 2: Direct Bromination A1 4-Hydroxy-3-(hydroxymethyl)acetophenone B1 Protection (Acetylation) A1->B1 C1 4-Acetoxy-3-(acetoxymethyl)acetophenone B1->C1 D1 α-Bromination C1->D1 E1 2-Bromo-1-[4-acetoxy-3-(acetoxymethyl)phenyl]ethanone D1->E1 F1 Deprotection (Acid Hydrolysis) E1->F1 G1 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one F1->G1 A2 4-Hydroxy-3-(hydroxymethyl)acetophenone B2 Direct α-Bromination A2->B2 C2 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one B2->C2

Caption: Comparative workflow of the two main synthetic routes.

Route 1: Three-Step Synthesis via Protection, Bromination, and Deprotection

This route involves the initial protection of the hydroxyl groups of the starting material, 4-hydroxy-3-(hydroxymethyl)acetophenone, as acetates. This is followed by the selective α-bromination of the ketone, and finally, the removal of the acetate protecting groups to yield the desired product. This multi-step approach is often favored to prevent unwanted side reactions on the activated aromatic ring.

Experimental Protocols

Step 1: Synthesis of 4-Acetoxy-3-(acetoxymethyl)acetophenone

A detailed, experimentally verified protocol for this specific acetylation was not found in the available literature. However, a general procedure for the acetylation of phenolic and benzylic alcohols is as follows:

  • To a solution of 4-hydroxy-3-(hydroxymethyl)acetophenone in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a slight excess of a base (e.g., pyridine or triethylamine).

  • Cool the mixture in an ice bath and add acetic anhydride (approximately 2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacetate.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Step 2: α-Bromination of 4-Acetoxy-3-(acetoxymethyl)acetophenone

  • Dissolve the 4-acetoxy-3-(acetoxymethyl)acetophenone in a suitable solvent such as acetic acid or chloroform.

  • Add a catalytic amount of a Lewis acid (e.g., AlCl₃) or an acid catalyst (e.g., HBr).

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent, maintaining the temperature between 0-10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with a solution of sodium thiosulfate to destroy excess bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 2-bromo-1-[4-acetoxy-3-(acetoxymethyl)phenyl]ethanone by chromatography or recrystallization.

Step 3: Deprotection to 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

A known method for the preparation of the target compound is the deprotection of its diacetate.

  • The diacetate, 2-bromo-1-[4-acetoxy-3-(acetoxymethyl)phenyl]ethanone, is treated with 1 N hydrogen bromide in tetrahydrofuran.[1]

  • The reaction mixture is heated to 75°C.[1]

  • (Presumed) After completion of the reaction (monitored by TLC), the mixture is cooled and neutralized.

  • (Presumed) The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.

  • (Presumed) The final product is purified by recrystallization or column chromatography.

Note: Detailed quantitative data (yields, reaction times, specific amounts) for each of these steps for this particular substrate are not consistently reported in the literature, which is a significant drawback for direct comparison.

Route 2: Direct α-Bromination of 4-Hydroxy-3-(hydroxymethyl)acetophenone

A more direct approach involves the selective α-bromination of the unprotected 4-hydroxy-3-(hydroxymethyl)acetophenone. This method is advantageous in its atom and step economy. However, the presence of the activating hydroxyl and hydroxymethyl groups on the phenyl ring poses a challenge for selectivity, as competitive electrophilic aromatic substitution (bromination on the ring) can occur.

Experimental Protocol

While a specific protocol for the direct α-bromination of 4-hydroxy-3-(hydroxymethyl)acetophenone is not explicitly detailed in the surveyed literature, a general procedure for the regioselective α-bromination of aralkyl ketones using N-bromosuccinimide (NBS) catalyzed by acidic aluminum oxide has been reported and can be adapted.

  • In a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-(hydroxymethyl)acetophenone (1 equivalent), acidic Al₂O₃ (e.g., 10% w/w), and a suitable solvent such as methanol.

  • Heat the mixture to reflux with stirring.

  • Add N-bromosuccinimide (1.1-1.2 equivalents) portion-wise over a period of time. The portion-wise addition is crucial to maintain a low concentration of the brominating agent and favor α-bromination over aromatic bromination.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the alumina.

  • Wash the solid residue with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Note: The success of this direct approach is highly dependent on the substrate and reaction conditions. Optimization of the catalyst, solvent, and temperature may be necessary to achieve a good yield and selectivity for the desired α-brominated product.

Conclusion

The choice between these synthetic routes will depend on the specific requirements of the researcher. The three-step Protection-Bromination-Deprotection Route (Route 1) offers a potentially more reliable, albeit longer, path to the high-purity product by minimizing side reactions. The Direct Bromination Route (Route 2) is more efficient in terms of step count but may require significant optimization to achieve acceptable yields and selectivity, making it a higher-risk, higher-reward strategy. For large-scale synthesis, the direct route, if optimized, would be more cost-effective. For smaller-scale research purposes where purity is paramount, the multi-step approach might be more prudent. Further experimental validation is recommended to determine the optimal synthetic strategy for your specific application.

References

Comparative

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in the production of pharmaceuticals like Salmeterol, necessit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, a key intermediate in the production of pharmaceuticals like Salmeterol, necessitates an efficient and selective α-bromination of the corresponding acetophenone. While molecular bromine has been the traditional reagent for this transformation, its hazardous nature has prompted the exploration of safer and more manageable alternatives. This guide provides an objective comparison of various brominating agents, supported by experimental data from analogous reactions, to assist researchers in selecting the most suitable method for their synthetic needs.

Executive Summary

The α-bromination of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone is complicated by the presence of a highly activated phenolic ring, which is susceptible to electrophilic substitution. Direct bromination often leads to a mixture of α-bromo and ring-brominated products. To achieve selective α-bromination, protection of the phenolic hydroxyl group is a common and often necessary strategy. This guide will therefore consider the bromination of a protected form of the substrate, 4-acetoxy-3-(acetoxymethyl)acetophenone, to provide a more accurate comparison of the intrinsic efficacy of the brominating agents for the target transformation.

This comparison evaluates molecular bromine (Br₂) as the traditional method against three leading alternatives: N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and Pyridinium Tribromide (PTB). Additionally, a greener alternative employing a hydrogen peroxide and hydrobromic acid (H₂O₂/HBr) system is discussed. The performance of these agents is compared based on reaction yield, reaction time, product purity, and safety and handling considerations.

Data Presentation: Performance of Brominating Agents

The following table summarizes the quantitative data for the α-bromination of a protected acetophenone substrate, based on typical results reported for structurally similar compounds.

Brominating AgentTypical Yield (%)Typical Reaction Time (hours)Product PuritySafety and Handling Considerations
Molecular Bromine (Br₂) ** 75-852-4GoodHighly corrosive, toxic, volatile liquid; requires careful handling in a fume hood.
N-Bromosuccinimide (NBS) 70-903-6Good to ExcellentSolid, easier to handle than Br₂; requires a radical initiator or catalyst for efficient reaction. Can cause ring bromination if not controlled.
Copper(II) Bromide (CuBr₂) **60-754-8GoodSolid, non-volatile; reaction can be heterogeneous and may require higher temperatures and longer reaction times. Stoichiometric amounts are often needed.
Pyridinium Tribromide (PTB) 85-952-4ExcellentSolid, stable, and easy to handle; provides a controlled release of bromine, often leading to higher selectivity and yields.
H₂O₂/HBr System 70-801-3Good"Green" option with water as the primary byproduct; requires careful control of stoichiometry and temperature to avoid over-bromination.

Experimental Protocols

Detailed methodologies for the α-bromination of the protected substrate, 1-(4-acetoxy-3-(acetoxymethyl)phenyl)ethanone, are provided below. These protocols are based on established procedures for similar acetophenone derivatives.

Protection of the Phenolic and Benzylic Hydroxyl Groups:

Prior to α-bromination, the starting material, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone, is protected. A common method involves acetylation with acetic anhydride in the presence of a base like pyridine or sodium acetate to yield 1-(4-acetoxy-3-(acetoxymethyl)phenyl)ethanone.

Method 1: Bromination with Molecular Bromine (Traditional Method)
  • Materials: 1-(4-acetoxy-3-(acetoxymethyl)phenyl)ethanone, molecular bromine, glacial acetic acid.

  • Procedure:

    • Dissolve the protected acetophenone (10 mmol) in glacial acetic acid (50 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of molecular bromine (11 mmol) in glacial acetic acid (10 mL) dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Method 2: Bromination with N-Bromosuccinimide (NBS)
  • Materials: 1-(4-acetoxy-3-(acetoxymethyl)phenyl)ethanone, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (or a greener solvent alternative like acetonitrile).

  • Procedure:

    • To a solution of the protected acetophenone (10 mmol) in carbon tetrachloride (50 mL), add NBS (11 mmol) and a catalytic amount of AIBN (0.5 mmol).

    • Reflux the mixture for 3-6 hours, monitoring by TLC.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by column chromatography.

Method 3: Bromination with Copper(II) Bromide
  • Materials: 1-(4-acetoxy-3-(acetoxymethyl)phenyl)ethanone, Copper(II) Bromide, ethyl acetate, chloroform.

  • Procedure:

    • Suspend Copper(II) Bromide (22 mmol) in a mixture of ethyl acetate (50 mL) and chloroform (50 mL).

    • Add the protected acetophenone (10 mmol) to the suspension.

    • Reflux the mixture for 4-8 hours. The progress of the reaction can be followed by the disappearance of the black CuBr₂ and the formation of white CuBr.

    • After completion, cool the mixture and filter to remove the copper salts.

    • Wash the filtrate with water and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the product by chromatography.[1]

Method 4: Bromination with Pyridinium Tribromide (PTB)
  • Materials: 1-(4-acetoxy-3-(acetoxymethyl)phenyl)ethanone, Pyridinium Tribromide, glacial acetic acid.

  • Procedure:

    • Dissolve the protected acetophenone (10 mmol) in glacial acetic acid (50 mL).

    • Add Pyridinium Tribromide (11 mmol) in one portion.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the product.[1]

Method 5: Bromination with H₂O₂/HBr System (Green Alternative)
  • Materials: 1-(4-acetoxy-3-(acetoxymethyl)phenyl)ethanone, 30% hydrogen peroxide, 48% hydrobromic acid.

  • Procedure:

    • To a stirred solution of the protected acetophenone (10 mmol) in ethanol (50 mL), add 48% HBr (12 mmol).

    • Slowly add 30% H₂O₂ (11 mmol) dropwise at room temperature.

    • Stir the reaction for 1-3 hours at room temperature, monitoring by TLC.

    • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent and purify the crude product.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material Preparation cluster_bromination Alternative Bromination Methods cluster_end Product Formation Start 1-(4-hydroxy-3-(hydroxymethyl) phenyl)ethanone Protect Protection of -OH groups Start->Protect Acetic Anhydride, Pyridine Protected_SM 1-(4-acetoxy-3-(acetoxymethyl) phenyl)ethanone Protect->Protected_SM Br2 Molecular Bromine Protected_SM->Br2 NBS N-Bromosuccinimide Protected_SM->NBS CuBr2 Copper(II) Bromide Protected_SM->CuBr2 PTB Pyridinium Tribromide Protected_SM->PTB H2O2_HBr H2O2 / HBr Protected_SM->H2O2_HBr Deprotection Deprotection Br2->Deprotection NBS->Deprotection CuBr2->Deprotection PTB->Deprotection H2O2_HBr->Deprotection Final_Product 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one Deprotection->Final_Product Acid/Base Hydrolysis

Caption: Workflow for the synthesis of the target molecule.

Bromination_Pathways cluster_direct Direct Bromination (Undesired) cluster_protected Protected Pathway (Preferred) SM 1-(4-hydroxy-3-(hydroxymethyl) phenyl)ethanone Ring_Bromination Ring Brominated Product SM->Ring_Bromination Brominating Agent Alpha_Bromination_Direct α-Brominated Product (Low Yield/Selectivity) SM->Alpha_Bromination_Direct Brominating Agent (competing reaction) Protection Protection of -OH SM->Protection Acetic Anhydride Protected_SM Protected Starting Material Protection->Protected_SM Alpha_Bromination Selective α-Bromination Protected_SM->Alpha_Bromination Alternative Brominating Agents Protected_Product Protected α-Bromo Product Alpha_Bromination->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Hydrolysis Final_Product 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one Deprotection->Final_Product

Caption: Synthetic pathways for bromination.

Conclusion and Recommendations

For the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, achieving high selectivity for α-bromination is paramount. The data from analogous reactions strongly suggest that direct bromination of the unprotected phenol is likely to result in poor yields of the desired product due to competitive and often faster ring bromination. Therefore, a protection-bromination-deprotection sequence is the recommended strategy.

Among the alternative brominating agents for the protected substrate, Pyridinium Tribromide (PTB) emerges as a superior choice. It offers a combination of high yield, excellent selectivity, mild reaction conditions, and ease of handling as a stable solid, making it a safer and more efficient alternative to molecular bromine.[1]

N-Bromosuccinimide (NBS) is also a very effective reagent, often providing high yields. However, its use may require a radical initiator or catalyst, and reaction conditions need to be carefully controlled to prevent side reactions.

Copper(II) Bromide represents a viable, non-volatile alternative, although it generally provides lower yields and requires longer reaction times compared to PTB and NBS.[1]

The H₂O₂/HBr system is an attractive "green" option due to its atom economy and the formation of water as the only byproduct. While potentially offering rapid reactions, careful optimization is required to control the reaction exotherm and prevent over-bromination.

References

Validation

Efficacy of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one as a Hapten Precursor for Salbutamol Immunoassays: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of a suitable hapten is a critical step in the development of sensitive and specific immunoassays for small molecules like the β-agonist salb...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable hapten is a critical step in the development of sensitive and specific immunoassays for small molecules like the β-agonist salbutamol. This guide provides a comparative analysis of different hapten strategies for salbutamol, including a theoretical evaluation of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (BHPE) as a hapten precursor.

While 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS 62932-94-9) is commercially available and cited as a reagent for designing haptens for salbutamol, a thorough review of scientific literature did not yield specific studies detailing its use and the performance of the resulting immunoassay.[1][2] Therefore, this guide will focus on a comparison of experimentally validated alternative haptens for salbutamol and provide a theoretical framework for the potential application of BHPE.

Comparison of Validated Hapten Strategies for Salbutamol Immunoassays

The efficacy of a hapten is determined by its ability to elicit a specific and high-affinity antibody response when conjugated to a carrier protein. The choice of the hapten, including the position and type of linker used to attach it to the carrier protein, is crucial for the success of the immunoassay. Below is a summary of different hapten designs for salbutamol and the performance of the resulting immunoassays.

Hapten StrategyLinker Position on SalbutamolCarrier ProteinAntibody TypeAssay FormatIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Key Findings & Cross-Reactivity
Hapten 1: Modification of the amino group Amino groupBovine Serum Albumin (BSA)PolyclonalIndirect Competitive ELISA0.736Not ReportedHigh sensitivity. Cross-reactivity with other β-agonists was evaluated.
Hapten 2: Linker at the phenolic hydroxyl group Phenolic hydroxyl groupBovine Serum Albumin (BSA)PolyclonalEnzyme Immunoassay (EIA)0.0168 (16.8 pg/well)0.14High sensitivity achieved.
Hapten 3: Modification of the tert-butyl group tert-butyl groupKeyhole Limpet Hemocyanin (KLH)MonoclonalIndirect Competitive ELISA0.31Not ReportedHigh specificity with no cross-reactivity to clenbuterol and other β-agonists.
Hapten 4: Diazotized p-aminobenzoic acid linker Aromatic ringBovine Serum Albumin (BSA)PolyclonalHeterologous Indirect ELISA8.97Not ReportedHigh cross-reactivity with clenbuterol (107%), suggesting suitability for simultaneous detection.

Theoretical Evaluation of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (BHPE) as a Hapten Precursor

Based on its chemical structure, BHPE presents an intriguing option for hapten synthesis. The bromoacetyl group provides a reactive site for conjugation to carrier proteins, while the core phenolic structure mimics a significant portion of the salbutamol molecule.

Proposed Synthesis and Conjugation Workflow

A plausible strategy for utilizing BHPE as a hapten precursor would involve a two-step process: first, the modification of BHPE to introduce a linker, and second, the conjugation of the modified hapten to a carrier protein.

G BHPE 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one Hapten BHPE-linker conjugate BHPE->Hapten Introduction of a linker (e.g., via etherification of the phenolic hydroxyl) Immunogen Immunogen (Hapten-Carrier Protein) Hapten->Immunogen Conjugation to Carrier Protein (e.g., BSA, KLH) via active ester method

Caption: Proposed workflow for developing an immunogen using BHPE.

Potential Advantages:
  • Preservation of Key Epitopes: By attaching the linker away from the ethanolamine side chain and the tert-butyl group, a hapten derived from BHPE could potentially elicit antibodies that are highly specific to the core structure of salbutamol.

  • Controlled Conjugation Chemistry: The bromoacetyl group offers a specific point of attachment, potentially leading to a more homogenous hapten-carrier conjugate.

Potential Challenges:
  • Multi-step Synthesis: The synthesis of a hapten from BHPE would likely require more synthetic steps compared to modifying the salbutamol molecule directly.

  • Immunodominance of the Linker: As with any hapten design, there is a risk that the immune response could be directed primarily against the linker region rather than the hapten itself.

Experimental Protocols for Alternative Hapten Synthesis and Immunoassay Development

Below are generalized protocols based on the methodologies described in the cited literature for the alternative haptens.

Hapten Synthesis (General Protocol for Modification of Salbutamol)
  • Protection of reactive groups: If necessary, protect functional groups on the salbutamol molecule that are not the intended site of linker attachment.

  • Introduction of a linker: React the protected salbutamol with a bifunctional linker molecule (e.g., succinic anhydride, 4-aminobenzoic acid) under appropriate conditions to introduce a carboxyl or amino group.

  • Deprotection: Remove the protecting groups to yield the final hapten.

  • Purification and Characterization: Purify the hapten using techniques such as chromatography and confirm its structure using methods like NMR and mass spectrometry.

Immunogen Preparation (General Protocol)
  • Activation of the hapten: Activate the carboxyl group of the hapten using a method like the active ester method (e.g., with N-hydroxysuccinimide and a carbodiimide).

  • Conjugation to carrier protein: React the activated hapten with a carrier protein (e.g., BSA or KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

  • Purification of the immunogen: Remove the unconjugated hapten and reagents by dialysis against the buffer.

  • Characterization of the immunogen: Confirm the conjugation and determine the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Indirect Competitive ELISA (General Protocol)
  • Coating: Coat a microtiter plate with the coating antigen (hapten conjugated to a different carrier protein, e.g., ovalbumin) and incubate.

  • Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA in PBS).

  • Competition: Add a mixture of the antibody and the standard solution (or sample) to the wells and incubate.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody and incubate.

  • Substrate Addition: Add a chromogenic substrate for the enzyme and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the analyte concentration and determine the IC50 value.

Logical Relationships in Hapten Design and Immunoassay Performance

The following diagram illustrates the key factors influencing the outcome of a competitive immunoassay for a small molecule.

G Hapten Hapten Design (Structure, Linker) Immunogen Immunogen Preparation (Carrier, Hapten Ratio) Hapten->Immunogen Assay Immunoassay Performance (IC50, LOD, Specificity) Hapten->Assay Antibody Antibody Characteristics (Affinity, Specificity) Immunogen->Antibody Antibody->Assay

Caption: Factors influencing immunoassay performance.

Conclusion

The development of a successful immunoassay for salbutamol is highly dependent on the strategic design of the hapten. While several effective haptens have been synthesized by modifying the salbutamol molecule at different positions, leading to immunoassays with varying degrees of sensitivity and specificity, the efficacy of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one as a hapten precursor remains to be experimentally demonstrated in publicly available literature. Based on its chemical structure, BHPE holds theoretical potential for the development of highly specific antibodies. However, without empirical data, its performance relative to established haptens cannot be definitively assessed. Researchers are encouraged to consider the well-documented alternative hapten strategies while exploring the potential of novel precursors like BHPE through rigorous experimental validation.

References

Comparative

A Comparative Guide to the Synthesis of Salbutamol: An Analysis of Key Intermediates

For Researchers, Scientists, and Drug Development Professionals Salbutamol (also known as albuterol), a cornerstone in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salbutamol (also known as albuterol), a cornerstone in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), is a short-acting β2-adrenergic receptor agonist. Its synthesis has been approached through various pathways, each employing distinct starting materials and intermediates that influence the overall efficiency, scalability, and safety of the process. This guide provides an objective comparison of the three primary synthetic routes to Salbutamol, focusing on the performance of their key intermediates and supported by experimental data.

Three Main Synthetic Routes: An Overview

The most prevalent and historically significant methods for synthesizing Salbutamol commence from one of three readily available precursors: 4-hydroxyacetophenone, p-hydroxybenzaldehyde, or derivatives of salicylic acid, such as methyl salicylate.[1] The choice of a particular route is often dictated by factors including the cost of starting materials, desired yield and purity, stereoselectivity, and safety considerations.[1]

Route 1: Synthesis from 4-Hydroxyacetophenone

This widely utilized route involves the introduction of a hydroxymethyl group to the aromatic ring, followed by bromination, amination, and reduction to yield Salbutamol.[1] A key intermediate in this pathway is 4-hydroxy-3-hydroxymethylacetophenone.[1]

Quantitative Data for Intermediates (Route 1)
StepIntermediateReagents & ConditionsYield (%)Purity (%)Reference
11-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one4-hydroxyacetophenone, 37% formaldehyde, conc. HCl, 50°C, 5h; then CaCO₃, THF/water75Not Specified[1]
2Benzyl-protected intermediate1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, Benzyl halide97Not Specified[1]
3Brominated intermediateAppel reaction (e.g., PPh₃, CBr₄)92Not Specified[1]
4Amino ketone intermediateBrominated intermediate, N-benzyl-tert-butylamineNot SpecifiedNot Specified[1]
5SalbutamolReduction with NaBH₄ in ethanol, 15-20°C; followed by deprotection (e.g., Pd/C hydrogenation)Not Specified>99.5 (as sulfate)[2]
Experimental Protocols (Route 1)

Protocol 1: Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one [1] To a reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid. Heat the mixture at 50°C for 5 hours. After the reaction, add calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water to facilitate hydroxylation. The desired product is obtained with a reported yield of 75%.[1]

Protocol 2: Bromination of the Hydroxymethyl Group (Appel Reaction) [1] The phenolic hydroxyl group of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one is first selectively protected, for instance, with a benzyl group, which can achieve a yield of 97%.[1] The bromination of the benzylic alcohol is then carried out using an Appel reaction, which typically involves triphenylphosphine and carbon tetrabromide or N-bromosuccinimide. This step has a reported yield of 92%.[1]

Protocol 3: Amination and Reduction [1] The brominated intermediate is reacted with N-benzyl-tert-butylamine. The resulting amino ketone is then reduced. One method involves using sodium borohydride in ethanol at 15-20°C. If a benzyl protecting group is used, it is typically removed by catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol-water mixture.[1]

Logical Workflow for Salbutamol Synthesis from 4-Hydroxyacetophenone

G start 4-Hydroxyacetophenone intermediate1 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one start->intermediate1 Hydroxymethylation intermediate2 Protected Intermediate intermediate1->intermediate2 Protection intermediate3 Brominated Intermediate intermediate2->intermediate3 Bromination intermediate4 Amino Ketone Intermediate intermediate3->intermediate4 Amination end_product Salbutamol intermediate4->end_product Reduction & Deprotection

Caption: Synthetic pathway of Salbutamol from 4-Hydroxyacetophenone.

Route 2: Synthesis from p-Hydroxybenzaldehyde

This alternative route involves chloromethylation, hydrolysis, protection of the dihydroxy groups, epoxidation, and subsequent aminolysis and deprotection.[1] This pathway is reported to achieve a total molar yield of up to 45% with high product purity.[1]

Quantitative Data for Intermediates (Route 2)
StepIntermediateReagents & ConditionsYield (%)Purity (%)Reference
1Chloromethylated intermediatep-hydroxybenzaldehyde, paraformaldehyde, conc. HCl, 25-30°C, 8h>90Not Specified[1]
2Dihydroxy intermediateHydrolysis with weak base (e.g., NaHCO₃), water/THF, 25-30°C, 6h>85Not Specified[1]
3Protected dihydroxy intermediateAcetone, conc. H₂SO₄, 25-30°C, 8h>85Not Specified[1]
4Epoxide intermediateYlide reagent, phase transfer catalyst, strong base (e.g., KOH)>80Not Specified[1]
5Ring-opened amino alcoholtert-butylamine, reflux, 100-105°C, 12h>90Not Specified[1]
6SalbutamolHydrolysis deprotection (acidic conditions)Not Specified>99.5[3]
Experimental Protocols (Route 2)

Protocol 4: Chloromethylation of p-Hydroxybenzaldehyde [1] p-Hydroxybenzaldehyde and paraformaldehyde are reacted in concentrated hydrochloric acid at 25-30°C for 8 hours. The yield can reach over 90%.[1]

Protocol 5: Hydrolysis to Dihydroxy Intermediate [1] The resulting chloromethylated compound undergoes hydrolysis under weakly alkaline conditions (e.g., sodium bicarbonate) in a water/THF mixture at 25-30°C for 6 hours, with a yield of over 85%.[1]

Protocol 6: Propylidene Protection [1] The dihydroxy intermediate is protected using acetone with concentrated sulfuric acid as a catalyst at 25-30°C for 8 hours, yielding over 85%.[1]

Protocol 7: Epoxidation [1] The protected compound reacts with a ylide reagent and a phase transfer catalyst in the presence of a strong base (e.g., potassium hydroxide) to form an epoxide, with a yield of over 80%.[1]

Protocol 8: Aminolysis Ring-Opening and Deprotection [1] The epoxide is heated to reflux in tert-butylamine at 100-105°C for 12 hours in a sealed vessel, resulting in a yield of over 90%.[1] The protecting group is subsequently removed under acidic conditions to yield Salbutamol.[1]

Logical Workflow for Salbutamol Synthesis from p-Hydroxybenzaldehyde

G start p-Hydroxybenzaldehyde intermediate1 Chloromethylated Intermediate start->intermediate1 Chloromethylation intermediate2 Dihydroxy Intermediate intermediate1->intermediate2 Hydrolysis intermediate3 Protected Intermediate intermediate2->intermediate3 Protection intermediate4 Epoxide Intermediate intermediate3->intermediate4 Epoxidation intermediate5 Ring-opened Amino Alcohol intermediate4->intermediate5 Aminolysis end_product Salbutamol intermediate5->end_product Deprotection

Caption: Synthetic pathway of Salbutamol from p-Hydroxybenzaldehyde.

Route 3: Synthesis from Salicylic Acid Derivatives (Methyl Salicylate)

This pathway typically involves a Friedel-Crafts acylation, followed by nucleophilic substitution and subsequent reduction of both the ketone and ester functionalities.[1] A final debenzylation step yields Salbutamol.[1] A reported overall yield for a similar route starting from a salicylic acid derivative is around 40% with a purity of up to 99.5%.[2]

Quantitative Data for Intermediates (Route 3)
StepIntermediateReagents & ConditionsYield (%)Purity (%)Reference
1Acylated intermediateMethyl salicylate, Chloroacetyl chloride, Friedel-Crafts catalyst (e.g., AlCl₃)>80Not Specified[2]
2Amino ketone intermediateAcylated intermediate, N-benzyl-tert-butylamineNot SpecifiedNot Specified[1]
3Diol intermediateReduction of ketone and ester (e.g., LiAlH₄)Not SpecifiedNot Specified[4]
4SalbutamolDebenzylation (e.g., Pd/C hydrogenation)Not Specified>99.5[2]
Experimental Protocols (Route 3)

Protocol 9: Friedel-Crafts Acylation of Methyl Salicylate Methyl salicylate is subjected to a Friedel-Crafts acylation reaction with an acylating agent like chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[2]

Protocol 10: Amination The resulting acylated intermediate undergoes nucleophilic substitution with N-benzyl-tert-butylamine.

Protocol 11: Reduction The amino ketone intermediate is then reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce both the ketone and the ester functionalities.[4]

Protocol 12: Debenzylation The benzyl protecting group is removed in the final step, typically by catalytic hydrogenation, to yield Salbutamol.

Logical Workflow for Salbutamol Synthesis from Methyl Salicylate

G start Methyl Salicylate intermediate1 Acylated Intermediate start->intermediate1 Friedel-Crafts Acylation intermediate2 Amino Ketone Intermediate intermediate1->intermediate2 Amination intermediate3 Diol Intermediate intermediate2->intermediate3 Reduction end_product Salbutamol intermediate3->end_product Debenzylation

Caption: Synthetic pathway of Salbutamol from Methyl Salicylate.

Mechanism of Action: Salbutamol Signaling Pathway

Salbutamol exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the smooth muscle cells of the airways.[4]

Salbutamol Signaling Cascade

G Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor G_Protein Gs Protein Activation Beta2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibition Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MLCK_inhibition->Bronchodilation

Caption: Signaling pathway of Salbutamol leading to bronchodilation.

Upon binding, Salbutamol activates the β2-adrenergic receptor, leading to the activation of the associated Gs protein.[4] This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase, which is essential for muscle contraction. The net result is the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from the symptoms of asthma and COPD.

Comparison and Conclusion

Each of the discussed synthetic routes for Salbutamol presents a unique set of advantages and disadvantages.

  • The 4-hydroxyacetophenone route is a well-established and versatile method.[1] However, it can involve the use of hazardous reagents like those in the Appel reaction and potentially strong reducing agents.

  • The p-hydroxybenzaldehyde route offers a high overall yield and purity.[1] The multi-step nature of this pathway, including protection and deprotection steps, may add to the complexity and cost of the synthesis.

  • The methyl salicylate route benefits from a readily available and inexpensive starting material. However, it requires a strong reducing agent like LiAlH₄ to reduce both the ketone and ester groups, which can be challenging to handle on an industrial scale.[4]

The selection of an optimal synthetic route for Salbutamol will ultimately depend on a careful evaluation of these factors in the context of the specific manufacturing capabilities and objectives. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions regarding the synthesis of this vital medication.

References

Validation

A Comparative Analysis of Industrial Salbutamol Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Salbutamol (also known as albuterol) is a cornerstone in the management of respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salbutamol (also known as albuterol) is a cornerstone in the management of respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD). As a short-acting β2-adrenergic receptor agonist, its efficient and cost-effective synthesis is of paramount importance to the pharmaceutical industry. This guide provides a detailed comparison of the three primary industrial synthesis pathways for salbutamol, starting from 4-hydroxyacetophenone, p-hydroxybenzaldehyde, and methyl salicylate. The analysis focuses on a cost-benefit evaluation, encompassing chemical yield, economic viability, and environmental and safety considerations, supported by experimental data.

Executive Summary

This report delineates three distinct routes for the synthesis of salbutamol, each with its own set of advantages and drawbacks. The selection of an optimal pathway is contingent on a variety of factors, including the cost and availability of starting materials, the desired overall yield, and the stringency of safety and environmental regulations.

  • The 4-Hydroxyacetophenone Route: A well-established and historically significant method, this pathway is characterized by its readily available starting material. However, it traditionally involves hazardous reagents and may have a lower overall yield.

  • The p-Hydroxybenzaldehyde Route: This pathway presents a more modern approach, boasting a higher overall yield and avoiding some of the more hazardous reagents used in the 4-hydroxyacetophenone route.

  • The Methyl Salicylate Route: This route offers a greener alternative, often employing less hazardous materials and reaction conditions. However, the cost of the starting material and specific reagents may be higher.

Comparative Analysis of Synthesis Pathways

The following table provides a quantitative comparison of the three primary salbutamol synthesis pathways.

Parameter4-Hydroxyacetophenone Routep-Hydroxybenzaldehyde RouteMethyl Salicylate Route
Starting Material 4-Hydroxyacetophenonep-HydroxybenzaldehydeMethyl Salicylate
Overall Yield ~15-20%[1][2][3]Up to 45%[4][5]Up to 40%[6]
Key Reagents Formaldehyde, HCl, N-benzyl-tert-butylamine, reducing agent (e.g., LiAlH₄ or NaBH₄)Paraformaldehyde, HCl, Acetone, tert-butylamineBromoacetyl chloride, N-benzyl-tert-butylamine, LiAlH₄, Pd/C
Safety Concerns Use of hazardous reagents like lithium aluminum hydride (pyrophoric); Chloromethylation step can produce carcinogenic byproducts.[4]Chloromethylation step can produce carcinogenic byproducts.Use of lachrymatory and corrosive bromoacetyl chloride; Use of flammable hydrogen gas for debenzylation.
Environmental Impact Generation of organobromine compounds; Use of hazardous reducing agents.Use of organic solvents that require recovery or disposal.Use of halogenated reagents; generation of palladium waste.
Estimated Cost of Starting Material (per kg) ~$75~$100-150~$5-10

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis pathway.

Salbutamol_Synthesis_from_4_Hydroxyacetophenone start 4-Hydroxyacetophenone step1 Chloromethylation & Hydroxylation (Formaldehyde, HCl, CaCO3/THF/H2O) start->step1 intermediate1 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one step1->intermediate1 step2 Bromination (Appel Reaction) intermediate1->step2 intermediate2 Brominated Intermediate step2->intermediate2 step3 Amination (N-benzyl-tert-butylamine) intermediate2->step3 intermediate3 Amino Ketone Intermediate step3->intermediate3 step4 Reduction of Carbonyl (NaBH4 or LiAlH4) intermediate3->step4 step5 Debenzylation (Catalytic Hydrogenation) step4->step5 end Salbutamol step5->end

Synthesis from 4-Hydroxyacetophenone

Salbutamol_Synthesis_from_p_Hydroxybenzaldehyde start p-Hydroxybenzaldehyde step1 Chloromethylation (Paraformaldehyde, HCl) start->step1 intermediate1 Chloromethylated Intermediate step1->intermediate1 step2 Hydrolysis (Weakly alkaline) intermediate1->step2 intermediate2 Dihydroxy Intermediate step2->intermediate2 step3 Propylidene Protection (Acetone, H2SO4) intermediate2->step3 intermediate3 Protected Intermediate step3->intermediate3 step4 Epoxidation (Ylide reagent) intermediate3->step4 intermediate4 Epoxide Intermediate step4->intermediate4 step5 Aminolysis Ring-Opening (tert-butylamine) intermediate4->step5 intermediate5 Amino Alcohol Intermediate step5->intermediate5 step6 Hydrolysis Deprotection (Acidic conditions) intermediate5->step6 end Salbutamol step6->end

Synthesis from p-Hydroxybenzaldehyde

Salbutamol_Synthesis_from_Methyl_Salicylate start Methyl Salicylate step1 Friedel-Crafts Acylation (Bromoacetyl chloride, AlCl3) start->step1 intermediate1 Bromoketone Intermediate step1->intermediate1 step2 Nucleophilic Substitution (N-benzyl-tert-butylamine) intermediate1->step2 intermediate2 Aminoketone Intermediate step2->intermediate2 step3 Reduction (LiAlH4) intermediate2->step3 intermediate3 Triol Intermediate step3->intermediate3 step4 Debenzylation (H2, Pd/C) intermediate3->step4 end Salbutamol step4->end

Synthesis from Methyl Salicylate

Detailed Experimental Protocols

Route 1: Synthesis from 4-Hydroxyacetophenone

This historically significant route involves the introduction of a hydroxymethyl group to 4-hydroxyacetophenone, followed by bromination, amination, and reduction.[4]

  • Chloromethylation and Hydroxylation: 4-hydroxyacetophenone is reacted with a 37% formaldehyde solution and concentrated hydrochloric acid. The mixture is heated at 50°C for 5 hours. Following the reaction, calcium carbonate in a tetrahydrofuran (THF) and water mixture is added to facilitate hydroxylation, yielding 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one with a reported yield of 75%.[4]

  • Selective Protection: The phenolic hydroxyl group of the intermediate is protected with a benzyl group, achieving a yield of 97%.[4]

  • Appel Reaction (Bromination): The benzylic alcohol is brominated using an Appel reaction, typically with triphenylphosphine and carbon tetrabromide or N-bromosuccinimide, with a reported yield of 92%.[4]

  • Amination: The brominated intermediate is reacted with N-benzyl-tert-butylamine.

  • Reduction of Carbonyl Group: The resulting amino ketone is reduced using sodium borohydride in ethanol at 15-20°C.[7]

  • Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation to yield salbutamol.

Route 2: Synthesis from p-Hydroxybenzaldehyde

This alternative approach utilizes p-hydroxybenzaldehyde as the starting material and can achieve a total molar yield of up to 45% with high product purity.[4][5][8]

  • Chloromethylation: p-hydroxybenzaldehyde and paraformaldehyde are reacted in concentrated hydrochloric acid at 25-30°C for 8 hours, with a yield of over 90%.[4]

  • Hydrolysis: The resulting compound undergoes hydrolysis under weakly alkaline conditions (e.g., sodium bicarbonate) in a water/THF mixture at 25-30°C for 6 hours, with a yield of over 85%.[4]

  • Propylidene Protection: The dihydroxy intermediate is protected using acetone with concentrated sulfuric acid as a catalyst at 25-30°C for 8 hours, yielding over 85%.[4]

  • Epoxidation: The protected compound is reacted with a ylide reagent and a phase transfer catalyst in the presence of a strong base (e.g., potassium hydroxide) to form an epoxide, with a yield of over 80%.[4]

  • Aminolysis Ring-Opening: The epoxide is heated to reflux in tert-butylamine at 100-105°C for 12 hours in a sealed vessel, resulting in a yield of over 90%.[4]

  • Hydrolysis Deprotection: The protecting group is removed under acidic conditions to yield salbutamol.[4]

Route 3: Synthesis from Methyl Salicylate

This pathway typically involves a Friedel-Crafts acylation, followed by nucleophilic substitution and subsequent reduction and debenzylation.[4][9]

  • Friedel-Crafts Acylation: Methyl salicylate undergoes acylation with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce the desired bromoketone.

  • Nucleophilic Substitution: The bromoketone is then reacted with N-benzyl-N-tert-butyl amine to produce the aminoketone.

  • Reduction: The ketone and ester functionalities are reduced to alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a triol intermediate.

  • Debenzylation: The benzyl group is removed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrogen gas to obtain salbutamol.[9]

Cost-Benefit Analysis

Route 1: 4-Hydroxyacetophenone

  • Benefits: The primary advantage of this route is the relatively low cost and high availability of the starting material, 4-hydroxyacetophenone. The individual reaction steps are generally well-understood and have been practiced for a long time.

  • Costs & Drawbacks: The major drawback is the use of hazardous reagents, particularly lithium aluminum hydride, which is highly reactive and requires special handling, increasing operational costs and safety risks.[4] The overall yield is also generally lower than other methods. The bromination step introduces organobromine compounds, which can be environmentally problematic.

Route 2: p-Hydroxybenzaldehyde

  • Benefits: This route offers a significantly higher overall yield (up to 45%) compared to the 4-hydroxyacetophenone pathway.[4][5][8] It also avoids the use of highly pyrophoric reagents like LiAlH₄.

  • Costs & Drawbacks: The starting material, p-hydroxybenzaldehyde, is generally more expensive than 4-hydroxyacetophenone. The multi-step process can be complex to optimize and control on an industrial scale. The chloromethylation step, similar to the first route, carries the risk of producing carcinogenic byproducts.

Route 3: Methyl Salicylate

  • Benefits: This route can be considered a "greener" alternative as it can be designed to use less hazardous reagents and solvents. The starting material, methyl salicylate, is inexpensive and readily available. A patented process claims a total molar yield of up to 40%.[6]

  • Costs & Drawbacks: The use of bromoacetyl chloride presents a safety hazard as it is a lachrymator and corrosive. The process still relies on LiAlH₄ for reduction, which has associated safety and cost concerns. The final debenzylation step requires a palladium catalyst and hydrogen gas, which can be costly and requires specialized equipment for safe handling.

Conclusion

The choice of the most suitable synthesis pathway for salbutamol depends on a careful evaluation of various factors.

For large-scale, cost-driven production where established infrastructure for handling hazardous materials exists, the 4-hydroxyacetophenone route might still be considered due to the low cost of the starting material.

However, for new facilities or companies prioritizing yield and safety, the p-hydroxybenzaldehyde route presents a compelling alternative, despite the higher initial cost of the starting material. Its significantly higher overall yield can offset the initial investment.

The methyl salicylate route is an attractive option for companies focused on "green chemistry" principles and looking to minimize the use of some hazardous reagents. Further process optimization to replace LiAlH₄ with a safer reducing agent could enhance the appeal of this pathway.

Ultimately, drug development professionals and researchers must weigh the economic benefits of lower raw material costs against the increased operational costs and risks associated with hazardous reagents and lower yields. As environmental regulations become more stringent, the development of even greener and more efficient synthesis pathways for essential medicines like salbutamol will continue to be a critical area of research.

References

Comparative

The Strategic Advantage of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in Drug Discovery: A Comparative Guide

In the landscape of modern drug discovery and development, the selection of starting materials and intermediates is a critical determinant of the efficiency, purity, and ultimately, the success of synthesizing active pha...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the selection of starting materials and intermediates is a critical determinant of the efficiency, purity, and ultimately, the success of synthesizing active pharmaceutical ingredients (APIs). Among the versatile chemical building blocks available to researchers, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one stands out as a key intermediate with significant advantages in the synthesis of specific high-value therapeutics and in the development of sensitive diagnostic tools. This guide provides a comparative analysis of its utility, supported by available data and experimental insights, for researchers, scientists, and drug development professionals.

Core Applications and Advantages

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one has demonstrated notable advantages in two primary areas of drug discovery:

  • As a pivotal intermediate in the synthesis of Salmeterol , a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its structure is integral to forming the pharmacologically active core of the Salmeterol molecule.

  • As a versatile reagent for the synthesis of haptens , which are small molecules that can elicit an immune response when attached to a larger carrier protein. This is particularly valuable for the development of highly specific and sensitive immunoassays for monitoring drug levels or detecting biomarkers, such as for the related β2-agonist, Salbutamol.

The primary advantages of using this bromo-compound in these applications lie in its potential to streamline synthetic pathways, improve final product purity, and enhance the performance of analytical methods.

Comparison in Salmeterol Synthesis

The synthesis of Salmeterol often involves the coupling of a substituted phenylethanolamine side chain with an appropriate aromatic core. The use of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one as the starting material for the aromatic core offers a direct and efficient route.

Later "second generation" processes have aimed to improve upon this. For instance, a study by Sahadeva Reddy et al. describes an improved, three-step synthesis of Salmeterol starting from a related bromoester, achieving a notable 70% yield and 99% HPLC purity . This highlights the ongoing efforts to optimize synthetic routes originating from such bromo-intermediates.

FeatureRoute Utilizing 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (or related bromoesters)Alternative Synthetic Routes
Starting Material 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one or its derivativesp-hydroxybenzaldehyde, salicylaldehyde, or other functionalized aromatic precursors
Reported Yield ~70% (for a related improved process)Varies depending on the specific route; often not explicitly stated in a comparative context.
Reported Purity 99% (HPLC) (for a related improved process)High purity is achievable, but may require extensive purification steps like high-vacuum distillation or column chromatography.
Potential Advantages Direct introduction of the required functional groups, potentially leading to a more convergent synthesis.May avoid the use of bromine and certain expensive catalysts.
Potential Disadvantages The innovator's process was noted for requiring extensive purification and expensive catalysts.Can involve more steps, including protection and deprotection of functional groups, which may lower the overall yield.

Application in Hapten Synthesis for Immunoassays

The structural features of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one make it an excellent precursor for the synthesis of haptens for use in immunoassays. By modifying this molecule and conjugating it to a carrier protein, highly specific antibodies can be generated. This is particularly relevant for the development of assays for Salbutamol, a structurally similar drug.

The design of the hapten is crucial for the sensitivity and specificity of the resulting immunoassay. A well-designed hapten will expose key structural features of the target analyte to the immune system, leading to the production of antibodies that can bind the analyte with high affinity and minimal cross-reactivity with other related compounds.

While specific studies directly comparing the performance of immunoassays using haptens derived from 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one versus other precursors are scarce, the literature provides data on the performance of various Salbutamol immunoassays. This allows for an indirect comparison of the kinds of performance metrics that are achievable.

Immunoassay Performance MetricHapten Derived from 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (Hypothetical Performance Based on Related Studies)Haptens from Alternative Precursors (Reported Values)
Antibody Specificity High specificity for Salbutamol is anticipated due to the presentation of its core structure.Varies significantly based on the hapten design. Some show high cross-reactivity with other β-agonists like Clenbuterol[1].
IC50 Value (Sensitivity) Expected to be in the low ng/mL range.Reported IC50 values for Salbutamol ELISAs range from 0.19 ng/mL to 8.97 ng/mL depending on the hapten and assay format[1][2].
Cross-Reactivity Minimal cross-reactivity with other structurally related compounds would be the goal.Can be a significant issue. For example, one study reported 107% cross-reactivity with Clenbuterol[1].

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of Salmeterol and Salbutamol haptens using 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one are proprietary and not fully disclosed in the public domain. However, based on the available literature, the following outlines the general synthetic strategies.

General Protocol for Salmeterol Synthesis

The synthesis of Salmeterol from 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one generally involves the following key steps:

  • Condensation: The bromo-intermediate is reacted with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., dichloromethane) to form the corresponding keto-amine derivative.

  • Reduction: The ketone functionality is then reduced to a hydroxyl group using a reducing agent such as Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) in a solvent like toluene.

  • Deprotection: The benzyl protecting group on the amine is removed, typically via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final Salmeterol base.

General Protocol for Salbutamol Hapten Synthesis and Conjugation
  • Hapten Synthesis: 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one would be chemically modified to introduce a linker arm with a terminal functional group (e.g., a carboxylic acid or an amine). This can be achieved through a variety of organic reactions, such as etherification or amination at the benzylic position, followed by further functional group transformations.

  • Activation: The terminal functional group of the linker on the hapten is activated to facilitate conjugation to a carrier protein. For example, a carboxylic acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).

  • Conjugation: The activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), in a suitable buffer. The primary amino groups (lysine residues) on the surface of the protein react with the activated hapten to form a stable conjugate.

  • Purification: The resulting hapten-protein conjugate is purified from unreacted hapten and reagents by dialysis or size-exclusion chromatography.

Visualizing the Pathways

To better illustrate the strategic role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, the following diagrams outline the synthetic and logical pathways discussed.

Salmeterol_Synthesis_Pathway 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one Keto-amine Intermediate Keto-amine Intermediate 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one->Keto-amine Intermediate Condensation N-benzyl-6-(4-phenylbutoxy)hexan-1-amine N-benzyl-6-(4-phenylbutoxy)hexan-1-amine N-benzyl-6-(4-phenylbutoxy)hexan-1-amine->Keto-amine Intermediate Salmeterol (protected) Salmeterol (protected) Keto-amine Intermediate->Salmeterol (protected) Reduction Salmeterol Salmeterol Salmeterol (protected)->Salmeterol Deprotection

Caption: Synthetic pathway to Salmeterol.

Hapten_Synthesis_Workflow Start Bromo_Intermediate 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethan-1-one Start->Bromo_Intermediate Hapten_Synthesis Chemical Modification (Linker Arm Addition) Bromo_Intermediate->Hapten_Synthesis Hapten Salbutamol Hapten Hapten_Synthesis->Hapten Activation Activation of Hapten Hapten->Activation Conjugation Conjugation to Carrier Protein (e.g., BSA) Activation->Conjugation Immunogen Immunogen (Hapten-Protein Conjugate) Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Antibody_Production Production of Specific Antibodies Immunization->Antibody_Production Immunoassay_Development Development of Immunoassay (ELISA) Antibody_Production->Immunoassay_Development

Caption: Workflow for hapten synthesis and immunoassay development.

References

Validation

A Comparative Guide to Hapten Synthesis: Strategies and Starting Materials

For researchers, scientists, and drug development professionals, the successful generation of high-affinity antibodies for immunoassays is critically dependent on the rational design and synthesis of haptens. The choice...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful generation of high-affinity antibodies for immunoassays is critically dependent on the rational design and synthesis of haptens. The choice of starting material and the synthetic strategy employed directly impacts the hapten's structure, which in turn influences the specificity and sensitivity of the resulting antibodies.

This guide provides a comparative analysis of different approaches to hapten synthesis, drawing upon published experimental data. We will explore various starting materials and synthetic routes for preparing haptens of small molecules, presenting key performance indicators in a clear, comparative format. Detailed experimental protocols and visual workflows are provided to facilitate a deeper understanding of these synthetic strategies.

Comparative Analysis of Hapten Synthesis

The selection of a starting material for hapten synthesis is often dictated by the functional groups present on the target analyte. The goal is to introduce a linker arm at a position that is distal from the key antigenic determinants of the molecule, thereby ensuring that the unique structural features of the hapten are maximally exposed to the immune system.[1][2]

Here, we compare the synthesis of haptens for three different small molecules: the herbicide atrazine, the antibiotic linezolid, and the anthelmintic albendazole. These examples showcase different strategies for modifying the parent molecule or using a derivative as the starting point for synthesis.

Target Analyte Starting Material Hapten Synthesized Key Reaction Steps Resulting Immunoassay Performance (IC50) Reference
AtrazineMelamine3-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-ylamino) butanoic acid1. Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine from melamine. 2. Reaction with 3-aminobutyric acid.1.678 µg/L[3]
LinezolidN-deacetyl linezolid(S)-4-(((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl) amino)-4-oxobutanoic acidAcylation of the primary amine of N-deacetyl linezolid with succinic anhydride.0.48-0.75 ng/mL (coated antibody ELISA)[4][5]
AlbendazoleAlbendazole5-(propylthio)-1H-benzo[d]imidazol-2-amine1. Hydrolysis of the carbamate group of albendazole. 2. Subsequent purification.0.20 µg/L (for Albendazole)[2]

Table 1: Comparison of Hapten Synthesis Strategies and Performance. The table summarizes the starting materials, key synthetic steps, and the resulting immunoassay sensitivity (IC50 values) for haptens of atrazine, linezolid, and albendazole. Lower IC50 values indicate higher sensitivity of the immunoassay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of hapten synthesis. The following sections provide the experimental protocols for the synthesis of the haptens compared above.

1. Synthesis of Atrazine Hapten [3]

  • Starting Material: Melamine

  • Intermediate Synthesis (SM1): Melamine (0.92 g, 5.0 mmol) is dissolved in acetonitrile (50 mL). The solution is stirred, and the intermediate product is obtained through a multi-step synthesis not fully detailed in the abstract but resulting in a reactive intermediate.

  • Hapten Synthesis: The intermediate SM1 is reacted with 3-aminobutyric acid to yield the final hapten, 3-(4-chloro-6-(ethylamino)-1,3,5-triazine-2-ylamino) butanoic acid.

  • Activation and Conjugation: The synthesized hapten (3.15 mg, 0.012 mmol) is activated with N-hydroxysuccinimide (NHS, 2.79 mg, 0.024 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 4.60 mg, 0.024 mmol) in 0.5 mL of DMF. The activated hapten is then conjugated to carrier proteins like BSA or OVA.[3]

2. Synthesis of Linezolid Hapten (Hapten 2) [5]

  • Starting Material: N-deacetyl linezolid (Hapten 1)

  • Hapten Synthesis: A suspension of N-deacetyl linezolid (0.25 g, 0.85 mmol), succinic anhydride (0.13 g, 0.13 mmol), and diisopropylethylamine (DIPEA, 0.15 mL) in dry dichloromethane (DCM, 10 mL) is stirred for 12 hours at room temperature. The reaction mixture is then diluted with DCM, washed with 5% aqueous HCl and water, dried over Na2SO4, and concentrated. The final product is purified by flash chromatography.[5]

  • Conjugation: The carboxyl group of the synthesized hapten is activated with EDC and NHS to facilitate conjugation to carrier proteins.[5]

3. Synthesis of Albendazole Hapten [2]

  • Starting Material: Albendazole (ABZ)

  • Hapten Synthesis: Albendazole (500 mg) is dissolved in ethanol (5.0 mL), and 10 mL of hydrochloric acid is added. The mixture is heated to 80°C for 30 minutes with stirring, monitored by thin-layer chromatography. After the reaction, the pH is adjusted to 9.0 with 2 M sodium hydroxide solution, and the product is extracted with ethyl acetate. The organic phase is combined, dried with anhydrous sodium sulfate, and the solvent is removed to yield the hapten.[2]

  • Conjugation: The synthesized hapten is conjugated to a carrier protein (BSA for immunogen and OVA for coating antigen) for antibody production and immunoassay development.[2]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of the atrazine and linezolid haptens.

Atrazine_Hapten_Synthesis cluster_synthesis Atrazine Hapten Synthesis cluster_conjugation Conjugation to Carrier Protein Start Melamine SM1 Intermediate SM1 Start->SM1 Multi-step synthesis Hapten Atrazine Hapten (3-(4-chloro-6-(ethylamino)-1,3,5- triazin-2-ylamino) butanoic acid) SM1->Hapten React with 3-aminobutyric acid Activated_Hapten Activated Hapten Hapten->Activated_Hapten EDC/NHS in DMF Conjugate Immunogen/ Coating Antigen Activated_Hapten->Conjugate Carrier_Protein BSA or OVA Carrier_Protein->Conjugate

Caption: Workflow for the synthesis of atrazine hapten and its conjugation.

Linezolid_Hapten_Synthesis cluster_synthesis Linezolid Hapten (Hapten 2) Synthesis cluster_conjugation Conjugation Start N-deacetyl linezolid (Hapten 1) Reaction_Mixture Reaction with Succinic Anhydride and DIPEA in DCM Start->Reaction_Mixture Purification Purification (Flash Chromatography) Reaction_Mixture->Purification Final_Hapten Linezolid Hapten 2 Purification->Final_Hapten Activation Activation with EDC/NHS Final_Hapten->Activation Conjugation Conjugation to Carrier Protein Activation->Conjugation

Caption: Synthetic pathway for Linezolid Hapten 2 and subsequent conjugation.

Conclusion

The choice of starting material and synthetic route is a critical determinant in the development of effective immunoassays. As demonstrated by the examples of atrazine, linezolid, and albendazole, different strategies can be employed to successfully synthesize haptens. The modification of a parent compound by introducing a linker arm, as seen with linezolid and albendazole, is a common and effective approach.[2][4][5] In other cases, a multi-step synthesis from a precursor molecule, such as melamine for the atrazine hapten, may be necessary to introduce the desired functionality for conjugation.[3] The ultimate measure of a hapten's success lies in the performance of the antibodies it elicits, highlighting the importance of careful design and synthesis in the field of immunodiagnostics.

References

Safety & Regulatory Compliance

Safety

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one proper disposal procedures

Proper disposal of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is critical for laboratory safety and environmental protection. As a brominated organic compound, it must be treated as hazardous waste and segr...

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is critical for laboratory safety and environmental protection. As a brominated organic compound, it must be treated as hazardous waste and segregated appropriately. The following guide provides detailed procedures for its handling and disposal, tailored for research and drug development professionals.

Immediate Safety and Handling

Before handling, it is essential to be familiar with the hazards associated with this chemical. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] One safety data sheet for the compound specifies it can cause severe skin burns and eye damage. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed inside a certified chemical fume hood to minimize inhalation risks.

Step-by-Step Disposal Protocol

The primary principle for disposing of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is to classify and segregate it as halogenated organic waste.[3][4] Never mix it with non-halogenated, aqueous, or solid waste streams.

  • Waste Classification : Identify the waste as Halogenated Organic Waste due to the presence of a carbon-bromine bond.[3]

  • Container Selection : Use only designated, leak-proof, and chemically compatible containers for halogenated waste. These containers are typically provided by your institution's Environmental Health & Safety (EHS) department and should have a screw-top cap.[4][5]

  • Labeling : Attach a hazardous waste label to the container before adding any waste.[4] Clearly list all contents by their full chemical names—do not use abbreviations or formulas.[4] Specify the approximate volume or mass of each component.[3]

  • Accumulation and Storage :

    • Keep the waste container securely closed at all times, except when adding waste.[4][5]

    • Store the container in a well-ventilated, designated satellite accumulation area.[5]

    • Utilize secondary containment (such as a tray) to prevent the spread of potential spills.[5]

    • Do not mix with incompatible materials such as acids, bases, or strong oxidizing agents.[3][6]

  • Final Disposal : Once the container is full or has been stored for the maximum allowed time (e.g., three months), arrange for its collection by your institution's certified hazardous waste management service.[5] Follow their specific procedures for requesting a waste pickup.

Disposal Workflow

G A Identify Waste: 2-Bromo-1-[...] ethan-1-one B Classify as: 'Halogenated Organic Waste' A->B C Select Designated Halogenated Waste Container B->C D Label Container with Full Chemical Name C->D E Add Waste to Container in Fume Hood D->E F Store Sealed Container in Secondary Containment E->F G Container Full or Storage Time Limit Reached? F->G H Arrange Pickup via Institutional EHS G->H Yes I Continue Safe Storage G->I No I->F

Caption: Logical workflow for the proper segregation and disposal of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.

Safety and Hazard Summary

The following table summarizes key quantitative and classification data for this chemical, which informs its handling and disposal requirements.

Data PointValueSource
GHS Hazard Statements H314: Causes severe skin burns and eye damage
H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
GHS Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[1][2]
Transport Information UN 3261, Corrosive solid, acidic, organic, n.o.s. (Class 8, PG III)This is a common classification for similar corrosive organic compounds. A specific classification for this exact chemical may vary by supplier.[7]

Experimental Protocols for Chemical Degradation

While standard laboratory practice involves disposal via a certified waste management service, research into the degradation of halogenated phenols provides insight into potential treatment methodologies. These methods are for informational purposes and should not be attempted for routine laboratory waste disposal, which is governed by institutional and regulatory protocols.

  • Photocatalytic Degradation : Studies have shown that poly-halogenated phenols can be degraded using a photocatalytically induced enzymatic process. One method employed a column packed with titanium dioxide (TiO2) and immobilized horseradish peroxidase (HRP).[8] Under UVB irradiation, this system was able to achieve approximately 96% transformation of pentabromophenol, significantly reducing its toxicity by breaking it down into less toxic products.[8]

  • Oxidation via Bromination : A high-temperature process has been developed to oxidize refractory organic materials.[9] In this method, bromine and water react with the organic compounds at 250-300°C in a closed system, converting them to carbon dioxide and aqueous hydrobromic acid.[9] The resulting HBr can then be electrolyzed to regenerate the bromine for reuse.[9]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated, typically by closing the fume hood sash.

  • Wearing appropriate PPE, contain the spill and prevent it from entering drains.[1][2]

  • Absorb the spilled material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).

  • Carefully collect the absorbed material and place it into a labeled, sealed container for disposal as halogenated organic waste.[1]

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

References

Handling

Essential Safety and Operational Guidance for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

For Researchers, Scientists, and Drug Development Professionals This document provides critical safety and logistical information for handling 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS No. 62932-94-9)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for handling 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS No. 62932-94-9). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk to personnel and the environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data for this compound and structurally similar chemicals, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is classified as hazardous. The signal word for this chemical is Danger .

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H341: Suspected of causing genetic defects.

Due to these significant hazards, strict adherence to the recommended personal protective equipment is mandatory.

Area of Protection Required PPE Specifications and Rationale
Eye and Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield provides an additional layer of protection against splashes and unforeseen reactions.
Hand Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently, especially after direct contact.
Body Chemical-resistant laboratory coat or apronA lab coat made of a non-porous material should be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Use in a certified chemical fume hoodAll handling of this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood to avoid inhalation of any dust or vapors.

2. Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure fume hood is operational Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Use anti-static weigh paper Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Add to solvent carefully Decontaminate Decontaminate Dissolve/React->Decontaminate After experiment completion Doff PPE Doff PPE Decontaminate->Doff PPE Following proper procedure

Safe Handling Workflow

Step-by-Step Handling Protocol:

  • Pre-Experiment:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Don all required personal protective equipment as specified in the table above.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood.

    • Avoid the creation of dust when handling the solid material.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

    • Keep the container tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • If trained and equipped, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

3. Disposal Plan

Proper disposal of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Disposal Workflow:

cluster_waste_collection Waste Segregation cluster_containerization Containerization cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container e.g., contaminated gloves, weigh paper Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container e.g., reaction mixtures, solvent rinses Hazardous Waste Pickup Hazardous Waste Pickup Labeled Solid Waste Container->Hazardous Waste Pickup Labeled Liquid Waste Container->Hazardous Waste Pickup

Waste Disposal Workflow

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any solid waste contaminated with the compound (e.g., used gloves, weigh paper, absorbent from spills) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

    • Do not mix this waste with non-halogenated chemical waste.[1]

  • Container Management:

    • Ensure all waste containers are made of a compatible material and are in good condition.

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one".

    • Keep waste containers closed except when adding waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

© Copyright 2026 BenchChem. All Rights Reserved.